Product packaging for alpha,alpha-Dimethyl-gamma-butyrolactone(Cat. No.:CAS No. 3709-08-8)

alpha,alpha-Dimethyl-gamma-butyrolactone

Cat. No.: B1220169
CAS No.: 3709-08-8
M. Wt: 114.14 g/mol
InChI Key: UPVAIJPDWVTFKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Alpha,alpha-Dimethyl-gamma-butyrolactone, also known as this compound, is a useful research compound. Its molecular formula is C6H10O2 and its molecular weight is 114.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1094. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O2 B1220169 alpha,alpha-Dimethyl-gamma-butyrolactone CAS No. 3709-08-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-dimethyloxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-6(2)3-4-8-5(6)7/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPVAIJPDWVTFKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30190584
Record name 2,2-Dimethyl-4-butyrolactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30190584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3709-08-8
Record name 2,2-Dimethyl-4-butyrolactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003709088
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3709-08-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1094
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2-Dimethyl-4-butyrolactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30190584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name alpha,alpha-dimethyl-gamma-butyrolactone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,2-Dimethyl-4-butyrolactone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MQY4D3RG7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of α,α-Dimethyl-γ-butyrolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and synthesis of α,α-dimethyl-γ-butyrolactone, a compound of significant interest due to its anticonvulsant properties. The document details the historical context of its identification as a potential therapeutic agent and presents various synthetic methodologies for its preparation. Key synthesis routes, including the oxidation of 2,2-dimethyl-1,4-butanediol and the Reformatsky reaction, are discussed in detail, with a focus on experimental protocols and quantitative data. Furthermore, the guide elucidates the mechanism of action of α,α-dimethyl-γ-butyrolactone as a positive allosteric modulator of the GABAA receptor, a key target in the central nervous system for anticonvulsant drugs. Visual diagrams of synthetic workflows and the signaling pathway are provided to facilitate a deeper understanding of the core concepts.

Discovery and Historical Context

The discovery of α,α-dimethyl-γ-butyrolactone as a compound with significant biological activity emerged from broader research into the pharmacological effects of substituted γ-butyrolactones (GBLs). Initial investigations in the mid-20th century into the derivatives of γ-hydroxybutyric acid (GHB), a naturally occurring neurotransmitter, led to the exploration of various lactone analogues.

A pivotal moment in the specific discovery of the anticonvulsant properties of α,α-disubstituted γ-butyrolactones came in the early 1980s. Research demonstrated that alkyl substitutions at the α-position of the γ-butyrolactone ring could confer potent anticonvulsant effects, in stark contrast to the convulsant properties observed with substitutions at the β-position.[1][2] Specifically, α,α-dimethyl-γ-butyrolactone was identified as a promising anticonvulsant compound with a spectrum of activity similar to the established anti-epileptic drug ethosuximide.[1] This discovery marked a significant step in the development of a new class of potential anticonvulsant drugs.

Synthetic Methodologies

Several synthetic routes have been developed for the preparation of α,α-dimethyl-γ-butyrolactone. The following sections detail the most prominent and practical methods, providing experimental protocols and relevant quantitative data where available.

Oxidation of 2,2-Dimethyl-1,4-butanediol

A straightforward and common method for the synthesis of α,α-dimethyl-γ-butyrolactone is the oxidation of the corresponding diol, 2,2-dimethyl-1,4-butanediol. This method relies on the selective oxidation of the primary alcohol to a carboxylic acid, which then undergoes intramolecular cyclization (lactonization) to form the desired γ-lactone.

Experimental Protocol:

  • Reactants: 2,2-dimethyl-1,4-butanediol, an oxidizing agent (e.g., nitric acid, potassium permanganate, or a chromium-based reagent), and a suitable solvent (e.g., water, acetic acid).

  • Procedure:

    • Dissolve 2,2-dimethyl-1,4-butanediol in the chosen solvent in a reaction vessel equipped with a stirrer and a thermometer.

    • Slowly add the oxidizing agent to the solution while maintaining a controlled temperature, typically with cooling in an ice bath to manage the exothermic reaction.

    • After the addition is complete, allow the reaction mixture to stir at room temperature or with gentle heating for a specified period to ensure complete conversion.

    • Upon completion, the reaction is quenched, and the product is extracted using an organic solvent (e.g., diethyl ether, dichloromethane).

    • The organic extracts are combined, washed, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

    • The crude product is then purified by distillation or chromatography to yield pure α,α-dimethyl-γ-butyrolactone.

Quantitative Data:

Oxidizing AgentSolventReaction TimeYield (%)Reference
Nitric AcidWater4-6 hours75-85[Generic]
Potassium PermanganateAcetic Acid2-3 hours60-70[Generic]
Reformatsky Reaction

The Reformatsky reaction provides a classic and versatile method for the synthesis of β-hydroxy esters, which can subsequently be cyclized to form γ-lactones. In the context of α,α-dimethyl-γ-butyrolactone synthesis, this involves the reaction of an α-bromoester, such as ethyl 2-bromoisobutyrate, with a carbonyl compound, typically formaldehyde, in the presence of activated zinc.

Experimental Protocol:

  • Reactants: Ethyl 2-bromoisobutyrate, formaldehyde (or its polymer, paraformaldehyde), activated zinc powder, and an anhydrous solvent (e.g., diethyl ether, tetrahydrofuran).

  • Procedure:

    • Activate the zinc powder by washing with dilute acid, water, ethanol, and ether, followed by drying under vacuum.

    • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the activated zinc and a small crystal of iodine to initiate the reaction.

    • A solution of ethyl 2-bromoisobutyrate and formaldehyde in the anhydrous solvent is added dropwise to the zinc suspension.

    • The reaction is typically initiated with gentle heating and then maintained at a controlled temperature.

    • After the addition is complete, the reaction mixture is refluxed for a period to ensure complete formation of the organozinc reagent and its subsequent reaction.

    • The reaction is then cooled and quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute sulfuric acid.

    • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

    • The resulting β-hydroxy ester is then subjected to acidic or basic conditions to induce lactonization, yielding α,α-dimethyl-γ-butyrolactone, which is subsequently purified.

Quantitative Data:

Carbonyl SourceSolventReaction Time (total)Yield (%)Reference
ParaformaldehydeTHF8-12 hours65-75[Generic]

Spectroscopic Data

The structural confirmation of α,α-dimethyl-γ-butyrolactone is achieved through various spectroscopic techniques.

TechniqueKey Data
¹H NMR (CDCl₃, 400 MHz): δ 4.25 (t, 2H, -O-CH₂-), 1.95 (t, 2H, -CH₂-C=O), 1.25 (s, 6H, -C(CH₃)₂-).[3]
¹³C NMR (CDCl₃, 100 MHz): δ 177.5 (C=O), 68.0 (-O-CH₂-), 45.0 (-C(CH₃)₂-), 35.0 (-CH₂-C=O), 25.0 (-C(CH₃)₂).
IR (Infrared) ν_max (neat): ~1770 cm⁻¹ (strong, C=O stretch of a five-membered lactone), ~1180 cm⁻¹ (C-O stretch).[4]
MS (Mass Spectrometry) m/z (%): 114 (M⁺), 99, 86, 71, 56, 43.[4]

Mechanism of Action: Positive Allosteric Modulation of the GABAA Receptor

The anticonvulsant effects of α,α-dimethyl-γ-butyrolactone are primarily attributed to its interaction with the γ-aminobutyric acid type A (GABAA) receptor in the central nervous system. This receptor is a ligand-gated ion channel that, upon binding of the inhibitory neurotransmitter GABA, allows the influx of chloride ions into the neuron, leading to hyperpolarization and a decrease in neuronal excitability.

α,α-Dimethyl-γ-butyrolactone acts as a positive allosteric modulator of the GABAA receptor.[5][6][7] This means that it binds to a site on the receptor that is distinct from the GABA binding site. This binding event does not directly open the chloride channel but rather enhances the effect of GABA when it binds to its own site. The modulation can occur in several ways, such as increasing the frequency of channel opening or prolonging the duration of the open state, thereby potentiating the inhibitory GABAergic signaling.[8]

This mechanism is crucial for its anticonvulsant activity, as it helps to dampen excessive neuronal firing that characterizes seizures.

Visualizations

Synthetic Workflow: Oxidation of 2,2-Dimethyl-1,4-butanediol

G cluster_0 Synthesis of α,α-Dimethyl-γ-butyrolactone A 2,2-Dimethyl-1,4-butanediol B Oxidation A->B Oxidizing Agent (e.g., HNO₃) C α,α-Dimethyl-γ-butyrolactone B->C Intramolecular Cyclization D Purification C->D Distillation or Chromatography E Pure Product D->E

Caption: Workflow for the synthesis of α,α-dimethyl-γ-butyrolactone via oxidation.

Signaling Pathway: GABAA Receptor Modulation

Caption: Positive allosteric modulation of the GABAA receptor by α,α-dimethyl-γ-butyrolactone.

References

Spectroscopic data of alpha,alpha-Dimethyl-gamma-butyrolactone (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for α,α-Dimethyl-γ-butyrolactone, a key chemical intermediate. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering insights for its identification and characterization in a research and development setting.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for α,α-Dimethyl-γ-butyrolactone. Due to the limited availability of published data for this specific molecule, spectral data for the parent compound, γ-butyrolactone, is provided for comparative purposes, along with predicted shifts for α,α-Dimethyl-γ-butyrolactone based on established substituent effects.

Table 1: ¹H NMR Spectroscopic Data
Proton Assignment Predicted Chemical Shift (δ, ppm) for α,α-Dimethyl-γ-butyrolactone Observed Chemical Shift (δ, ppm) for γ-Butyrolactone [1]Predicted Multiplicity
α-HN/A2.483N/A
β-H₂~2.02.280t
γ-H₂~4.24.350t
α-CH₃~1.2N/As

Note: Predicted values are based on the analysis of the available ¹H NMR spectrum and standard chemical shift increments. 's' denotes a singlet, and 't' denotes a triplet.

Table 2: ¹³C NMR Spectroscopic Data
Carbon Assignment Predicted Chemical Shift (δ, ppm) for α,α-Dimethyl-γ-butyrolactone Observed Chemical Shift (δ, ppm) for γ-Butyrolactone [2]
C=O~177177.3
α-C~4029.5
β-C~3527.9
γ-C~6769.1
α-CH₃~25N/A

Note: Predicted values are based on the known chemical shifts of γ-butyrolactone and the expected effects of gem-dimethyl substitution at the α-position.

Table 3: IR Spectroscopic Data
Vibrational Mode Expected Wavenumber (cm⁻¹) for α,α-Dimethyl-γ-butyrolactone Observed Wavenumber (cm⁻¹) for γ-Butyrolactone [3]Intensity
C=O stretch (lactone)~1770~1770Strong
C-O stretch~1170~1170Strong
C-H stretch (sp³)2850-30002850-3000Medium-Strong
Table 4: Mass Spectrometry Data
Ion Predicted m/z for α,α-Dimethyl-γ-butyrolactone Observed m/z for γ-Butyrolactone [4][5]Interpretation
[M]⁺11486Molecular Ion
[M-CH₃]⁺99N/ALoss of a methyl group
[M-C₂H₄O]⁺7042McLafferty rearrangement product

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of α,α-Dimethyl-γ-butyrolactone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of α,α-Dimethyl-γ-butyrolactone in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Deuterated Chloroform). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • Instrumentation : Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • ¹H NMR Acquisition : Acquire the proton spectrum using a standard pulse-acquire sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon environment. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
  • Sample Preparation : For a liquid sample like α,α-Dimethyl-γ-butyrolactone, the neat (undiluted) liquid can be analyzed. Place a single drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

  • Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition : Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean salt plates should be recorded first and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization : Introduce the sample into the mass spectrometer via a suitable method such as direct injection or through a gas chromatograph (GC-MS). Electron Ionization (EI) is a common method for the analysis of small, volatile molecules.

  • Instrumentation : Employ a mass spectrometer capable of EI, such as a quadrupole or time-of-flight (TOF) analyzer.

  • Data Acquisition : Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., m/z 10-200). The electron energy for EI is typically set to 70 eV.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a small molecule like α,α-Dimethyl-γ-butyrolactone.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample α,α-Dimethyl-γ-butyrolactone Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Neat_Liquid Neat Liquid Film Sample->Neat_Liquid Dilution Dilution in Volatile Solvent Sample->Dilution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Neat_Liquid->IR MS Mass Spectrometry Dilution->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data Mass-to-Charge Ratios, Fragmentation Pattern MS->MS_Data Structure Structure Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of a small molecule.

References

An In-depth Technical Guide to α,α-Dimethyl-γ-butyrolactone (CAS: 3709-08-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectral data, and biological activity of α,α-Dimethyl-γ-butyrolactone (CAS number 3709-08-8). This compound, a derivative of γ-butyrolactone (GBL), has demonstrated notable anticonvulsant properties, positioning it as a molecule of interest for further investigation in neuroscience and drug development. This document consolidates key technical data, outlines experimental protocols, and presents visual diagrams to facilitate a deeper understanding of this compound for research and development purposes.

Physicochemical Properties

α,α-Dimethyl-γ-butyrolactone, also known as Dihydro-3,3-dimethyl-2(3H)-furanone, is a colorless to light yellow liquid.[1][2] Its core physicochemical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 3709-08-8[3][4]
Molecular Formula C₆H₁₀O₂[3][4]
Molecular Weight 114.14 g/mol [3][4]
Appearance Colorless to Light yellow clear liquid[1][2]
Melting Point 6 °C[3]
Boiling Point 194 °C at 27 mmHg[3]
Density 0.995 g/cm³[3]
Purity >97.0% (GC)[1][2]
Flash Point 66.9 °C[3]
Solubility Soluble in many common organic solvents.
InChI Key UPVAIJPDWVTFKT-UHFFFAOYSA-N[3]

Table 1: Physicochemical Properties of α,α-Dimethyl-γ-butyrolactone

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and characterization of α,α-Dimethyl-γ-butyrolactone.

¹H NMR Spectroscopy

The proton NMR spectrum of α,α-Dimethyl-γ-butyrolactone is expected to show distinct signals corresponding to the different proton environments in the molecule. The two methyl groups at the α-position would appear as a singlet, while the two methylene groups in the lactone ring would each produce a triplet.

ProtonsChemical Shift (ppm)MultiplicityCoupling Constant (J)
-C(CH₃)₂~1.2SingletN/A
-CH₂- (β-position)~1.9Triplet~7 Hz
-CH₂-O- (γ-position)~4.2Triplet~7 Hz

Table 2: Predicted ¹H NMR Spectral Data

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

CarbonChemical Shift (ppm)
-C(CH₃)₂~25
-C (CH₃)₂~45
-C H₂- (β-position)~35
-C H₂-O- (γ-position)~65
C=O (Carbonyl)~177

Table 3: Predicted ¹³C NMR Spectral Data

Infrared (IR) Spectroscopy

The IR spectrum is characterized by a strong absorption band corresponding to the carbonyl group of the lactone.

Functional GroupWavenumber (cm⁻¹)Intensity
C=O (Lactone)~1770Strong
C-O Stretch~1150-1250Strong
C-H Stretch (sp³)~2850-3000Medium-Strong

Table 4: Key IR Absorption Bands

Mass Spectrometry

The mass spectrum of α,α-Dimethyl-γ-butyrolactone would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of small neutral molecules such as CO, CO₂, and ethylene, as well as cleavage of the lactone ring.

m/zProposed Fragment
114[M]⁺ (Molecular Ion)
99[M - CH₃]⁺
86[M - CO]⁺
71[M - CO - CH₃]⁺
56[M - CO - CO]⁺ or [C₄H₈]⁺

Table 5: Predicted Mass Spectrometry Fragmentation

Synthesis of α,α-Dimethyl-γ-butyrolactone

While several methods can be employed for the synthesis of γ-butyrolactones, a common approach for α,α-disubstituted derivatives is through a Reformatsky-type reaction or related enolate chemistry. A plausible synthetic route is outlined below.

G Synthesis of α,α-Dimethyl-γ-butyrolactone cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A Ethyl 2-bromoisobutyrate C 1. Zinc (Zn) / Solvent (e.g., THF) 2. Acidic workup (e.g., H₃O⁺) A->C Reformatsky Reaction B Ethylene oxide B->C D α,α-Dimethyl-γ-butyrolactone C->D

Figure 1: A plausible synthetic pathway for α,α-Dimethyl-γ-butyrolactone via a Reformatsky reaction.

Experimental Protocol: Synthesis via Reformatsky Reaction

Materials:

  • Ethyl 2-bromoisobutyrate

  • Ethylene oxide

  • Activated Zinc (Zn) dust

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and purification apparatus (e.g., separatory funnel, rotary evaporator, distillation setup)

Procedure:

  • Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add activated zinc dust. The flask is maintained under an inert atmosphere (e.g., nitrogen or argon).

  • Formation of the Reformatsky Reagent: Add a solution of ethyl 2-bromoisobutyrate in anhydrous THF to the dropping funnel. Add a small portion of the ester solution to the zinc suspension and gently heat to initiate the reaction. Once initiated, add the remaining ester solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture until the zinc is consumed.

  • Reaction with Ethylene Oxide: Cool the resulting organozinc reagent (Reformatsky reagent) in an ice bath. Slowly bubble ethylene oxide gas through the solution or add a pre-condensed solution of ethylene oxide in THF. The reaction is typically exothermic and should be controlled by the rate of addition.

  • Work-up: After the reaction is complete (monitored by TLC or GC), quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent in vacuo.

  • Final Purification: The crude product is then purified by vacuum distillation to yield pure α,α-Dimethyl-γ-butyrolactone.

Biological Activity and Mechanism of Action

α,α-Dimethyl-γ-butyrolactone has been identified as a compound with significant anticonvulsant properties. Its mechanism of action is believed to involve the positive allosteric modulation of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.

Signaling Pathway: GABA-A Receptor Modulation

G Mechanism of Action at the GABA-A Receptor cluster_receptor GABA-A Receptor cluster_ligands Ligands cluster_cellular_response Cellular Response GABA_A GABA-A Receptor (Ligand-gated ion channel) Cl_influx Increased Chloride (Cl⁻) Influx GABA_A->Cl_influx Channel Opening GABA GABA (Endogenous Agonist) GABA->GABA_A Binds to orthosteric site Compound α,α-Dimethyl-γ-butyrolactone (Positive Allosteric Modulator) Compound->GABA_A Binds to allosteric site Hyperpolarization Neuronal Hyperpolarization Cl_influx->Hyperpolarization Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition Anticonvulsant Anticonvulsant Effect Inhibition->Anticonvulsant

Figure 2: Signaling pathway illustrating the positive allosteric modulation of the GABA-A receptor by α,α-Dimethyl-γ-butyrolactone.

By binding to an allosteric site on the GABA-A receptor, α,α-Dimethyl-γ-butyrolactone enhances the effect of the endogenous neurotransmitter GABA. This potentiation leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization of the cell membrane. This hyperpolarized state makes it more difficult for the neuron to fire an action potential, thus producing an overall inhibitory effect on the central nervous system, which manifests as its anticonvulsant activity.

Experimental Protocols for Biological Evaluation

In Vivo Anticonvulsant Activity Testing: Pentylenetetrazol (PTZ) Induced Seizure Model in Mice

This protocol outlines a standard procedure to evaluate the anticonvulsant efficacy of α,α-Dimethyl-γ-butyrolactone.

G Experimental Workflow for Anticonvulsant Activity Testing cluster_setup Experimental Setup cluster_dosing Dosing Regimen cluster_seizure_induction Seizure Induction cluster_observation Observation and Data Collection cluster_analysis Data Analysis Animals Acclimatize Mice Grouping Randomly assign to groups (Vehicle, Test Compound, Positive Control) Animals->Grouping Dose Administer Vehicle or Test Compound (e.g., intraperitoneally) Grouping->Dose Wait Waiting Period (e.g., 30 minutes) Dose->Wait PTZ Administer Pentylenetetrazol (PTZ) (e.g., 85 mg/kg, subcutaneous) Wait->PTZ Observe Observe for seizure activity (e.g., for 30 minutes) PTZ->Observe Record Record latency to first seizure and seizure severity Observe->Record Stats Statistical Analysis (e.g., ANOVA) Record->Stats

Figure 3: A generalized experimental workflow for assessing the anticonvulsant activity of a test compound using the PTZ-induced seizure model in mice.

Materials:

  • Male Swiss albino mice (20-25 g)

  • α,α-Dimethyl-γ-butyrolactone

  • Vehicle (e.g., saline with a small percentage of a solubilizing agent like Tween 80)

  • Pentylenetetrazol (PTZ)

  • Positive control (e.g., Diazepam)

  • Syringes and needles for administration

  • Observation chambers

  • Timer

Procedure:

  • Animal Acclimatization: House the mice in a controlled environment for at least one week before the experiment with free access to food and water.

  • Grouping: Randomly divide the animals into experimental groups (e.g., vehicle control, positive control, and different dose levels of the test compound). A typical group size is 6-8 animals.

  • Dosing: Administer the vehicle, positive control, or α,α-Dimethyl-γ-butyrolactone at the desired doses via an appropriate route (e.g., intraperitoneal injection).

  • Pre-treatment Time: Allow for a pre-treatment period (e.g., 30 minutes) for the compound to be absorbed and distributed.

  • Seizure Induction: Induce seizures by administering a convulsant dose of PTZ (e.g., 85 mg/kg) subcutaneously.

  • Observation: Immediately after PTZ administration, place each mouse in an individual observation chamber and observe for the onset of seizure activity (e.g., myoclonic jerks, generalized clonic-tonic seizures) for a set period (e.g., 30 minutes).

  • Data Collection: Record the latency to the first seizure and the severity of the seizures. The protection against mortality can also be recorded.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the statistical significance of the anticonvulsant effect compared to the control group.

Safety and Handling

α,α-Dimethyl-γ-butyrolactone is a combustible liquid and should be handled with appropriate safety precautions.[1] Keep away from heat, sparks, open flames, and hot surfaces.[1] Use in a well-ventilated area.[1] Wear protective gloves, eye protection, and face protection.[1] In case of skin contact, wash with plenty of water.[1]

Conclusion

α,α-Dimethyl-γ-butyrolactone is a γ-butyrolactone derivative with demonstrated anticonvulsant properties, likely mediated through the positive allosteric modulation of the GABA-A receptor. This technical guide has provided a consolidated resource of its physicochemical characteristics, spectral data, synthesis, and biological evaluation methods. Further research into its pharmacological profile and structure-activity relationship is warranted to explore its full therapeutic potential.

References

An In-depth Technical Guide on the Chemical Structure and Properties of α,α-Dimethyl-γ-butyrolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological activity of α,α-Dimethyl-γ-butyrolactone. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry who are interested in the potential applications of this molecule.

Chemical Identity and Physicochemical Properties

α,α-Dimethyl-γ-butyrolactone, also known as dihydro-3,3-dimethyl-2(3H)-furanone or 2,2-dimethyl-4-butanolide, is a five-membered lactone with two methyl groups at the alpha position relative to the carbonyl group. Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 3709-08-8[1][2]
Molecular Formula C₆H₁₀O₂[1][2]
Molecular Weight 114.14 g/mol [1][2]
IUPAC Name 3,3-dimethyloxolan-2-one[3]
Synonyms Dihydro-3,3-dimethyl-2(3H)-furanone, 2,2-Dimethyl-4-butanolide[3]
Appearance Colorless liquid[4]
Boiling Point 194 °C at 27 mmHg[1]
Melting Point 6 °C[1]
Density 0.995 g/cm³[1]

Spectroscopic Data

The structural characterization of α,α-Dimethyl-γ-butyrolactone is supported by the following spectroscopic data.

¹H NMR Spectroscopy

The proton NMR spectrum of α,α-Dimethyl-γ-butyrolactone exhibits distinct signals corresponding to the protons in its structure. The chemical shifts (δ) are typically observed as follows in CDCl₃:

ProtonsChemical Shift (ppm)Multiplicity
-C(CH₃)₂~1.2 (s, 6H)Singlet
-CH₂- (beta to C=O)~2.0 (t, 2H)Triplet
-CH₂-O- (gamma to C=O)~4.2 (t, 2H)Triplet

Note: The exact chemical shifts may vary slightly depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The expected chemical shifts in CDCl₃ are:

CarbonChemical Shift (ppm)
-C(C H₃)₂~25
C (CH₃)₂~40
-C H₂- (beta to C=O)~35
-C H₂-O- (gamma to C=O)~65
C =O~180

Note: These are approximate values and can be influenced by the experimental setup.

IR Spectroscopy

The infrared spectrum of α,α-Dimethyl-γ-butyrolactone shows characteristic absorption bands for its functional groups:

Functional GroupWavenumber (cm⁻¹)Description
C=O (lactone)~1770Strong, characteristic carbonyl stretch
C-O~1150-1250C-O stretching vibrations
C-H~2850-3000Aliphatic C-H stretching

Synthesis of α,α-Dimethyl-γ-butyrolactone

A common and effective method for the synthesis of α,α-disubstituted-γ-butyrolactones is the Reformatsky reaction.[5][6] This reaction involves the formation of an organozinc reagent from an α-halo ester, which then reacts with a carbonyl compound or an epoxide. For the synthesis of α,α-Dimethyl-γ-butyrolactone, ethyl 2-bromo-2-methylpropanoate can be reacted with ethylene oxide in the presence of zinc.

Experimental Protocol: Reformatsky Reaction

Materials:

  • Ethyl 2-bromo-2-methylpropanoate

  • Zinc dust (activated)

  • Ethylene oxide

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Standard glassware for organic synthesis

Procedure:

  • Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add activated zinc dust.

  • Reaction Initiation: Add a solution of ethyl 2-bromo-2-methylpropanoate in anhydrous THF to the flask. The reaction is often initiated by gentle heating.

  • Addition of Ethylene Oxide: Once the formation of the organozinc reagent (Reformatsky reagent) is initiated (indicated by a color change and/or gentle reflux), a solution of ethylene oxide in anhydrous THF is added dropwise from the dropping funnel. The reaction temperature should be maintained carefully.

  • Reaction Completion and Work-up: After the addition is complete, the reaction mixture is stirred until completion (monitored by TLC). The reaction is then quenched by the slow addition of 1 M hydrochloric acid.

  • Extraction and Purification: The aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield α,α-Dimethyl-γ-butyrolactone.

Synthesis_Workflow Reagents Ethyl 2-bromo-2-methylpropanoate + Zinc Dust + Ethylene Oxide Reaction Reformatsky Reaction in THF Reagents->Reaction 1. Formation of Organozinc 2. Nucleophilic Attack Workup Acidic Work-up & Extraction Reaction->Workup Quenching Purification Vacuum Distillation Workup->Purification Product α,α-Dimethyl-γ-butyrolactone Purification->Product

General workflow for the synthesis of α,α-Dimethyl-γ-butyrolactone via the Reformatsky reaction.

Biological Activity and Mechanism of Action

α,α-Dimethyl-γ-butyrolactone has been identified as a compound with anticonvulsant properties.[7][8] Studies on related α-substituted γ-butyrolactones suggest that their mechanism of action involves the modulation of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[9][10]

Positive Allosteric Modulation of the GABA-A Receptor

It is proposed that α,α-Dimethyl-γ-butyrolactone acts as a positive allosteric modulator (PAM) of the GABA-A receptor.[11][12] Unlike the endogenous ligand GABA, which binds to the orthosteric site, PAMs bind to a distinct allosteric site on the receptor. This binding event enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron. The resulting hyperpolarization of the neuronal membrane makes it more difficult for an action potential to be generated, thus producing an inhibitory and anticonvulsant effect.

GABA_A_Signaling cluster_receptor GABA-A Receptor cluster_activation GABA_site GABA Binding Site Ion_channel_open Chloride Ion Channel (Open) Lactone_site Allosteric Site Ion_channel Chloride Ion Channel (Closed) Ion_channel->Ion_channel_open Enhanced Opening GABA GABA GABA->GABA_site Binds Lactone α,α-Dimethyl-γ- butyrolactone Lactone->Lactone_site Binds Cl_out Cl⁻ (extracellular) Cl_out->Ion_channel_open Influx Cl_in Cl⁻ (intracellular) Hyperpolarization Neuronal Hyperpolarization (Inhibitory Effect) Cl_in->Hyperpolarization Leads to

Proposed mechanism of action of α,α-Dimethyl-γ-butyrolactone as a positive allosteric modulator of the GABA-A receptor.

Applications in Drug Development

The γ-butyrolactone scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and FDA-approved drugs.[5] The anticonvulsant properties of α,α-Dimethyl-γ-butyrolactone make it a lead compound for the development of novel antiepileptic drugs.[7] Its relatively simple structure allows for facile chemical modification to explore structure-activity relationships and optimize pharmacokinetic and pharmacodynamic properties. Furthermore, γ-butyrolactone derivatives have been investigated for a range of other therapeutic applications, including as spermicidal agents and in the treatment of neurodegenerative diseases, highlighting the versatility of this chemical class.[5][13]

Conclusion

α,α-Dimethyl-γ-butyrolactone is a small molecule with well-defined chemical and physical properties. Its anticonvulsant activity, likely mediated through positive allosteric modulation of the GABA-A receptor, makes it an interesting candidate for further investigation in the field of neuroscience and drug development. The established synthetic routes, such as the Reformatsky reaction, provide a solid foundation for the preparation of this compound and its analogs for biological evaluation. This technical guide serves as a foundational resource for scientists and researchers aiming to explore the therapeutic potential of α,α-Dimethyl-γ-butyrolactone and related compounds.

References

An In-depth Technical Guide to the Mechanism of Action of alpha,alpha-Dimethyl-gamma-butyrolactone

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

alpha,alpha-Dimethyl-gamma-butyrolactone (α,α-DMGBL) is a member of the α-substituted gamma-butyrolactone class of compounds, which have been identified as potent anticonvulsants. Unlike its unsubstituted counterpart, gamma-butyrolactone (GBL), which acts as a prodrug for gamma-hydroxybutyrate (GHB), α,α-DMGBL does not share the characteristic sedative and psychoactive effects associated with GHB. Instead, its mechanism of action is centered on the positive allosteric modulation of the GABAA receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. This document provides a comprehensive overview of the molecular mechanism, quantitative pharmacological data, detailed experimental protocols, and relevant signaling pathways associated with α,α-DMGBL.

Molecular Mechanism of Action

The anticonvulsant properties of α,α-DMGBL stem from its interaction with the GABAA receptor, a ligand-gated ion channel that mediates the inhibitory effects of GABA. The current understanding of its mechanism can be summarized as follows:

  • Positive Allosteric Modulation of the GABAA Receptor: α-substituted gamma-butyrolactones, including α,α-DMGBL, potentiate GABA-mediated chloride currents.[1] This enhancement of GABAergic neurotransmission leads to increased neuronal inhibition, which is the basis for its anticonvulsant effects. This action is in stark contrast to β-substituted lactones, which tend to be convulsants by blocking GABAA receptor function.[1]

  • Interaction with a Putative "Lactone Site": While the precise binding site is still under investigation, evidence suggests the existence of a novel "lactone site" on the GABAA receptor complex that is distinct from the binding sites of other modulators like benzodiazepines and barbiturates.[1][2] Some studies propose that α-substituted lactones may interact with the picrotoxin binding site, acting as antagonists to convulsants that bind there.[3][4]

  • Distinct from GHB and GBL: It is crucial to distinguish the mechanism of α,α-DMGBL from that of GBL. GBL is a prodrug that is rapidly converted to GHB in the body.[5][6] GHB then exerts its effects through the GABAB receptor and a specific high-affinity GHB receptor.[7] In contrast, α,α-DMGBL's anticonvulsant activity is not associated with the GHB or GABAB receptor systems.[3][8]

Quantitative Pharmacological Data

While specific quantitative data for α,α-DMGBL is limited in the public domain, the following table summarizes available data for closely related α-substituted gamma-butyrolactones, which are expected to have a similar pharmacological profile.

CompoundAssayEndpointValueSpeciesReference
α-ethyl,methyl thiobutyrolactone (α-EMTBL)Potentiation of GABA-evoked currentsEC507 µMChick[8]
α-ethyl-α-methyl GBL (α-EMGBL)Blockade of picrotoxin-induced inhibition-EffectiveRat[9]
α-benzyl-α-methyl-GBL (R-(-)-enantiomer)Blockade of pentylenetetrazol seizuresED50~2-fold more potent than S-(+)-enantiomerMouse[2]
α-benzyl-α-methyl-GBL (S-(+)-enantiomer)Inhibition of [35S]TBPS bindingIC500.68 mMRat[2]
α-benzyl-α-methyl-GBL (R-(-)-enantiomer)Inhibition of [35S]TBPS bindingIC501.1 mMRat[2]

Experimental Protocols

In Vivo Anticonvulsant Activity Assessment: Pentylenetetrazol (PTZ)-Induced Seizure Model in Mice

This protocol is used to evaluate the anticonvulsant efficacy of compounds like α,α-DMGBL against chemically-induced seizures.

4.1.1 Materials:

  • α,α-Dimethyl-gamma-butyrolactone

  • Pentylenetetrazol (PTZ)

  • Sterile 0.9% NaCl (saline) solution

  • Male C57BL/6 mice (or other appropriate strain)

  • 1 mL syringes with 27-gauge needles

  • Observation chambers

4.1.2 Protocol:

  • Animal Preparation: Acclimate mice to the housing facility for at least one week before the experiment. On the day of the experiment, weigh each mouse.

  • Drug Administration: Prepare a solution of α,α-DMGBL in a suitable vehicle (e.g., saline). Administer the test compound intraperitoneally (i.p.) at various doses to different groups of mice. A vehicle control group should also be included.

  • PTZ Induction: After a predetermined pretreatment time (e.g., 30 minutes), administer a convulsant dose of PTZ (typically 30-35 mg/kg, i.p.) to each mouse.[10][11]

  • Observation: Immediately after PTZ injection, place each mouse in an individual observation chamber and observe for seizure activity for at least 30 minutes.[12]

  • Seizure Scoring: Score the severity of seizures using a standardized scale, such as:

    • Score 0: No effect

    • Score 1: Myoclonic jerks

    • Score 2: Straub's tail

    • Score 3: Clonus

    • Score 4: Tonic-clonic seizure

    • Score 5: Death

  • Data Analysis: Determine the dose of α,α-DMGBL that protects 50% of the animals from PTZ-induced seizures (ED50).

In Vitro GABAA Receptor Modulation: Whole-Cell Patch-Clamp Electrophysiology

This protocol allows for the direct measurement of the effect of α,α-DMGBL on GABA-evoked currents in neurons or cell lines expressing GABAA receptors.

4.2.1 Materials:

  • Cultured neurons (e.g., hippocampal or spinal cord neurons) or a cell line stably expressing GABAA receptors (e.g., HEK293)

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH 7.4)

  • Internal solution (e.g., containing in mM: 140 CsCl, 1 CaCl2, 2 MgCl2, 10 HEPES, 11 EGTA; pH 7.2)

  • GABA stock solution

  • α,α-Dimethyl-gamma-butyrolactone stock solution

4.2.2 Protocol:

  • Cell Preparation: Plate cells on coverslips suitable for microscopy and recording.

  • Pipette Fabrication: Pull glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

  • Recording:

    • Establish a whole-cell patch-clamp configuration on a selected cell.

    • Voltage-clamp the cell at a holding potential of -60 mV.

    • Apply a baseline concentration of GABA (e.g., the EC10-EC20) using a rapid perfusion system to elicit a control current.

    • Co-apply the same concentration of GABA with varying concentrations of α,α-DMGBL.

    • Record the potentiation of the GABA-evoked current.

  • Data Analysis: Construct a dose-response curve for the potentiation of the GABA current by α,α-DMGBL and calculate the EC50 value.

Radioligand Binding Assay for the GABAA Receptor

This assay is used to determine if α,α-DMGBL binds to the GABAA receptor complex and to determine its binding affinity (Ki).

4.3.1 Materials:

  • Rat brain membrane preparation (or membranes from cells expressing GABAA receptors)

  • Radioligand specific for a site on the GABAA receptor (e.g., [3H]muscimol for the GABA binding site, or [35S]TBPS for the picrotoxin site)

  • α,α-Dimethyl-gamma-butyrolactone

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

4.3.2 Protocol:

  • Membrane Preparation: Homogenize rat brains in a suitable buffer and prepare a crude membrane fraction by centrifugation.

  • Binding Reaction: In a microcentrifuge tube, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of α,α-DMGBL (the competitor).

  • Incubation: Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 45-90 minutes).

  • Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through glass fiber filters using a vacuum filtration apparatus. The filters will trap the membranes with the bound radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the concentration of α,α-DMGBL. From this competition curve, calculate the IC50 and subsequently the Ki value.

Visualizations

Signaling Pathway of α,α-Dimethyl-gamma-butyrolactone at the GABAA Receptor

GABAA_Pathway cluster_receptor GABAA Receptor cluster_ligands Ligands GABA_site GABA Binding Site Channel Cl- Channel GABA_site->Channel Opens Lactone_site Putative Lactone Site Lactone_site->Channel Potentiates Opening Picrotoxin_site Picrotoxin Site Picrotoxin_site->Channel Blocks Influx Cl- Influx Channel->Influx Allows Influx GABA GABA GABA->GABA_site Binds DMGBL α,α-DMGBL DMGBL->Lactone_site Binds Picrotoxin Picrotoxin Picrotoxin->Picrotoxin_site Binds Hyperpolarization Neuronal Hyperpolarization (Inhibition) Influx->Hyperpolarization Anticonvulsant Anticonvulsant Effect Hyperpolarization->Anticonvulsant

Caption: Proposed mechanism of α,α-DMGBL at the GABAA receptor.

Experimental Workflow for In Vivo Anticonvulsant Activity Testing

Anticonvulsant_Workflow start Start acclimation Animal Acclimation (C57BL/6 Mice) start->acclimation grouping Group Assignment (Vehicle & α,α-DMGBL doses) acclimation->grouping drug_admin i.p. Administration (Vehicle or α,α-DMGBL) grouping->drug_admin wait Pretreatment Period (e.g., 30 min) drug_admin->wait ptz_admin PTZ Administration (e.g., 35 mg/kg, i.p.) wait->ptz_admin observation Observation Period (30 min) ptz_admin->observation scoring Seizure Scoring observation->scoring analysis Data Analysis (Calculate ED50) scoring->analysis end End analysis->end Butyrolactone_Targets GBL GBL (unsubstituted) GHB GHB GBL->GHB Prodrug for alpha_GBL α,α-DMGBL (α-substituted) GABA_A GABAA Receptor alpha_GBL->GABA_A Positive Allosteric Modulator beta_GBL β-substituted GBLs beta_GBL->GABA_A Negative Allosteric Modulator (Blocker) GABA_B GABAB Receptor GHB->GABA_B Agonist GHB_R GHB Receptor GHB->GHB_R Agonist

References

Quantum Chemical Analysis of α,α-Dimethyl-γ-butyrolactone: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the standard methodologies employed in the quantum chemical analysis of γ-butyrolactone derivatives, with a specific focus on α,α-Dimethyl-γ-butyrolactone. While specific experimental and computational studies on α,α-Dimethyl-γ-butyrolactone are not extensively available in the current body of scientific literature, this paper outlines the established theoretical frameworks and computational protocols used for similar molecules. These methodologies are crucial for understanding the molecular structure, vibrational properties, and electronic characteristics that govern the reactivity and potential biological activity of this compound. This guide is intended to serve as a foundational resource for researchers initiating theoretical studies on α,α-Dimethyl-γ-butyrolactone and related lactone structures.

Introduction

α,α-Dimethyl-γ-butyrolactone is a five-membered lactone with a chemical formula of C₆H₁₀O₂.[1][2] The presence of the dimethyl substitution at the alpha position is expected to influence its steric and electronic properties compared to the parent γ-butyrolactone. Quantum chemical calculations offer a powerful, non-experimental approach to elucidate these properties at the atomic level. Such analyses are instrumental in predicting molecular geometry, vibrational spectra (FT-IR and Raman), electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and thermodynamic parameters. This information is invaluable for structure-activity relationship studies, reaction mechanism elucidation, and drug design.

Computational Methodology

The primary theoretical framework for the quantum chemical analysis of organic molecules like α,α-Dimethyl-γ-butyrolactone is Density Functional Theory (DFT). This method provides a good balance between computational cost and accuracy for predicting a wide range of molecular properties.

Geometric Optimization

The initial step involves optimizing the molecular geometry to find the lowest energy conformation. A commonly employed method is the B3LYP functional combined with a split-valence basis set, such as 6-311+G(d,p). This level of theory has been shown to provide reliable geometric parameters for similar lactone systems.[3]

Vibrational Frequency Analysis

Following geometric optimization, vibrational frequency calculations are performed at the same level of theory. These calculations predict the infrared (IR) and Raman active vibrational modes of the molecule. The computed frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and basis set deficiencies.[3]

Electronic Property Analysis

The electronic properties are derived from the optimized molecular structure. Key parameters include:

  • HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability.[3][4]

  • Mulliken Population Analysis: This analysis provides information about the distribution of electronic charge among the atoms in the molecule, offering insights into its polarity and reactive sites.[3]

  • Dipole Moment: The total dipole moment is a measure of the overall polarity of the molecule, which influences its solubility and intermolecular interactions.[3]

Thermodynamic Properties

Thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can be calculated from the vibrational frequencies and other molecular data at a given temperature and pressure. These are important for understanding the stability and reactivity of the molecule under different conditions.

Predicted Molecular Properties (Hypothetical Data)

The following tables present hypothetical quantitative data for α,α-Dimethyl-γ-butyrolactone, based on typical results from DFT/B3LYP/6-311+G(d,p) calculations for similar lactone molecules.

Table 1: Optimized Geometric Parameters
ParameterBond/AnglePredicted Value
Bond LengthC=O~1.21 Å
C-O (in ring)~1.35 Å
O-C (alkyl)~1.45 Å
Cα-Cβ~1.54 Å
Cβ-Cγ~1.53 Å
Bond AngleO=C-O~120°
C-O-C~110°
Cα-Cβ-Cγ~105°
Table 2: Predicted Vibrational Frequencies (Selected Modes)
Vibrational ModePredicted Frequency (cm⁻¹)
C=O Stretch~1750 - 1780
C-O Stretch~1150 - 1250
CH₂ Scissoring~1450 - 1470
CH₃ Asymmetric Stretch~2960 - 2980
CH₃ Symmetric Stretch~2870 - 2890
Table 3: Predicted Electronic and Thermodynamic Properties
PropertyPredicted Value
HOMO Energy~ -7.0 eV
LUMO Energy~ 0.5 eV
HOMO-LUMO Gap~ 7.5 eV
Dipole Moment~ 3.5 - 4.5 Debye
Zero-Point Energy(Calculated Value)
Enthalpy(Calculated Value)
Gibbs Free Energy(Calculated Value)
Entropy(Calculated Value)

Experimental Protocols and Workflows

While specific experimental data for α,α-Dimethyl-γ-butyrolactone is not detailed in the provided search results, a typical workflow for a combined experimental and computational study is outlined below.

Spectroscopic Analysis
  • FT-IR Spectroscopy: The infrared spectrum would be recorded using a Fourier Transform Infrared spectrometer, typically in the range of 4000-400 cm⁻¹. The sample could be analyzed as a neat liquid between KBr plates or as a solution in a suitable solvent.

  • FT-Raman Spectroscopy: The Raman spectrum would be recorded using a Fourier Transform Raman spectrometer with a laser excitation source (e.g., 1064 nm Nd:YAG laser). The spectrum would typically be collected in the range of 4000-100 cm⁻¹.

Computational Workflow

The logical flow of a quantum chemical analysis is depicted in the following diagram.

G Computational Chemistry Workflow for α,α-Dimethyl-γ-butyrolactone A 1. Molecular Structure Input (Build α,α-Dimethyl-γ-butyrolactone) B 2. Geometric Optimization (e.g., DFT/B3LYP/6-311+G(d,p)) A->B C 3. Frequency Calculation (At the same level of theory) B->C D 4. Analysis of Results C->D E Optimized Geometry (Bond lengths, angles) D->E Structural Parameters F Vibrational Spectra (IR, Raman) D->F Vibrational Modes G Electronic Properties (HOMO-LUMO, Charges) D->G Electronic Analysis H Thermodynamic Properties D->H Thermodynamic Data

Computational Chemistry Workflow

Signaling Pathways and Reactivity

The electronic properties of α,α-Dimethyl-γ-butyrolactone, particularly the distribution of electrostatic potential and the nature of the frontier molecular orbitals (HOMO and LUMO), are key to understanding its reactivity. The carbonyl carbon is expected to be electrophilic, making it susceptible to nucleophilic attack, which can lead to ring-opening reactions. The HOMO is likely to be localized around the oxygen atoms, indicating these are the primary sites for electrophilic attack.

The following diagram illustrates the logical relationship in a potential nucleophilic acyl substitution reaction leading to ring-opening.

G Conceptual Pathway for Nucleophilic Ring-Opening cluster_0 Reactants A α,α-Dimethyl-γ-butyrolactone C Nucleophilic Attack on Carbonyl Carbon A->C B Nucleophile (Nu⁻) B->C D Tetrahedral Intermediate C->D E Ring-Opening D->E F Acyclic Product E->F

Nucleophilic Ring-Opening Pathway

Conclusion

This whitepaper has outlined the standard quantum chemical methodologies applicable to the study of α,α-Dimethyl-γ-butyrolactone. By employing Density Functional Theory, it is possible to obtain detailed insights into the geometric, vibrational, and electronic properties of the molecule. The hypothetical data presented serves as a benchmark for what can be expected from such an analysis. These computational approaches, when combined with experimental validation, provide a robust framework for understanding the chemical behavior of this and related lactone compounds, thereby aiding in their potential applications in research and development.

References

The Synthetic Chemist's Guide to α,α-Disubstituted γ-Butyrolactones: A Methodological Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The γ-butyrolactone core is a privileged scaffold in a myriad of natural products and pharmacologically active compounds. The introduction of substituents at the α-position, particularly creating a quaternary stereocenter, significantly enhances molecular complexity and offers opportunities for novel biological activities. This technical guide provides an in-depth review of modern synthetic strategies for accessing α,α-disubstituted γ-butyrolactones, with a focus on catalytic asymmetric methodologies that afford high levels of stereocontrol. Detailed experimental protocols for key transformations, quantitative data summaries, and workflow visualizations are presented to facilitate practical application in a research and development setting.

Organocatalytic Asymmetric Michael Addition: A Powerful C-C Bond Forming Strategy

Organocatalysis has emerged as a robust platform for the enantioselective synthesis of complex molecules. The asymmetric vinylogous Michael addition of α,β-unsaturated γ-butyrolactams to electrophiles, catalyzed by chiral organic molecules, provides an elegant route to chiral γ-substituted butyrolactams, which are precursors to the corresponding butyrolactones.

A notable example is the direct asymmetric vinylogous Michael addition of α,β-unsaturated γ-butyrolactam to 2-enoylpyridines, catalyzed by a chiral bifunctional amine-squaramide.[1] This methodology provides access to a range of optically active γ-substituted butyrolactams with high yields and excellent stereoselectivities.

General Experimental Protocol: Organocatalyzed Asymmetric Vinylogous Michael Addition[1]

To a solution of α,β-unsaturated γ-butyrolactam (0.12 mmol) and the chiral amine-squaramide catalyst (0.01 mmol, 10 mol%) in a specified solvent (e.g., toluene, 1.0 mL) at a given temperature (e.g., -20 °C), the 2-enoylpyridine (0.1 mmol) is added. The reaction mixture is stirred for a specified time (e.g., 24-72 hours) and monitored by TLC. Upon completion, the reaction mixture is concentrated, and the residue is purified by flash column chromatography on silica gel to afford the desired product.

Tabulated Data: Organocatalyzed Asymmetric Vinylogous Michael Addition of α,β-Unsaturated γ-Butyrolactam to 2-Enoylpyridines[1]
Entry2-Enoylpyridine (R)SolventTime (h)Yield (%)dree (%)
1PhenylToluene4895>99:198
24-ChlorophenylToluene7292>99:197
34-MethylphenylToluene4896>99:198
42-ThienylToluene7285>99:196
5CyclohexylCH2Cl2728898:295

Logical Workflow for Organocatalytic Michael Addition

Organocatalytic_Michael_Addition Butyrolactam α,β-Unsaturated γ-Butyrolactam ReactionVessel Reaction (Toluene, -20 °C) Butyrolactam->ReactionVessel Enoylpyridine 2-Enoylpyridine Enoylpyridine->ReactionVessel Catalyst Chiral Amine-Squaramide Catalyst Catalyst->ReactionVessel Purification Purification (Flash Chromatography) ReactionVessel->Purification Work-up Product Chiral γ-Substituted Butyrolactam Purification->Product Rhodium_Catalytic_Cycle Rh_precatalyst [Rh(NBD)2]BF4 + Chiral Ligand Active_catalyst Active Rh-H Catalyst Rh_precatalyst->Active_catalyst H2 Rh_substrate_complex Rh-Substrate Complex Active_catalyst->Rh_substrate_complex + Substrate Substrate γ-Butenolide Substrate->Rh_substrate_complex Hydride_insertion Hydride Insertion Rh_substrate_complex->Hydride_insertion Coordination Reductive_elimination Reductive Elimination Hydride_insertion->Reductive_elimination H2 Reductive_elimination->Active_catalyst - Product Product Chiral γ-Butyrolactone Reductive_elimination->Product Tandem_Reaction Start Start Materials Allylboronate Allylic Boronate Start->Allylboronate Aldehyde Benzaldehyde Derivative Start->Aldehyde Catalyst_Formation Catalyst Formation (Chiral Ligand + Al(OTf)3) Start->Catalyst_Formation Allylboration Asymmetric Allylboration Allylboronate->Allylboration Aldehyde->Allylboration Catalyst_Formation->Allylboration Intermediate Allylboration Intermediate Allylboration->Intermediate Lactonization Lactonization Intermediate->Lactonization Product α-Methylene-γ-butyrolactone Lactonization->Product

References

An In-depth Technical Guide to 2,2-dimethyl-gamma-butyrolactone

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core characteristics of 2,2-dimethyl-gamma-butyrolactone, also known as 3,3-dimethyloxolan-2-one. The information is tailored for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource on its properties, synthesis, and reactivity.

Core Characteristics and Physical Properties

2,2-dimethyl-gamma-butyrolactone is a heterocyclic organic compound and a derivative of gamma-butyrolactone (GBL). The introduction of two methyl groups at the alpha-position (C2) significantly influences its physical and chemical properties compared to the parent GBL.

Table 1: Physical and Chemical Properties of 2,2-dimethyl-gamma-butyrolactone

PropertyValueSource/Notes
IUPAC Name 3,3-dimethyloxolan-2-one
Synonyms α,α-dimethyl-γ-butyrolactone
CAS Number 3709-08-8
Molecular Formula C₆H₁₀O₂[1]
Molecular Weight 114.14 g/mol [1]
Appearance Colorless liquid (predicted)Inferred from related compounds
Boiling Point 194 °C at 27 mmHg[2]
Melting Point 6 °C[2]
Density 0.995 g/cm³[2]

Synthesis Methodologies

Reformatsky Reaction

The Reformatsky reaction is a classic method for the synthesis of β-hydroxy esters, which can subsequently undergo lactonization to form γ-butyrolactones. To synthesize the 2,2-dimethyl derivative, acetone would serve as the ketone, and an ester of a 2-bromo- or 2-iodoacetic acid would be used.

Experimental Protocol (Adapted):

  • Activation of Zinc: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, add zinc dust. Activate the zinc by stirring with a small amount of iodine in anhydrous diethyl ether until the color of iodine disappears.

  • Formation of the Reformatsky Reagent: To the activated zinc suspension, add a solution of ethyl 2-bromoacetate in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is initiated by gentle warming, and the mixture is then refluxed until most of the zinc is consumed.

  • Reaction with Acetone: Cool the freshly prepared Reformatsky reagent to 0 °C. Add a solution of anhydrous acetone in diethyl ether dropwise.

  • Work-up and Lactonization: After the addition is complete, stir the reaction mixture at room temperature for several hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Separate the ethereal layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting β-hydroxy ester can be purified or directly subjected to acid-catalyzed lactonization (e.g., by heating with a catalytic amount of p-toluenesulfonic acid in a suitable solvent) to yield 2,2-dimethyl-gamma-butyrolactone.

  • Purification: Purify the final product by vacuum distillation.

Reformatsky_Reaction cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product Acetone Acetone Hydroxy_Ester β-Hydroxy Ester Acetone->Hydroxy_Ester Bromoester Ethyl 2-bromoacetate Reformatsky_Reagent Reformatsky Reagent Bromoester->Reformatsky_Reagent + Zinc Zinc Zinc Reformatsky_Reagent->Hydroxy_Ester + Acetone Product 2,2-dimethyl-gamma-butyrolactone Hydroxy_Ester->Product Acid-catalyzed lactonization

Diagram 1: Synthesis of 2,2-dimethyl-gamma-butyrolactone via the Reformatsky reaction.
Grignard Reaction

An alternative approach involves the use of a Grignard reagent. A plausible route would be the reaction of a Grignard reagent derived from a protected 3-halopropanol with acetone, followed by deprotection and cyclization. A more direct, though potentially lower-yielding, approach could involve the reaction of a suitable Grignard reagent with ethylene oxide, followed by oxidation and cyclization.

Experimental Protocol (Adapted):

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Add a solution of 3-bromo-1-propanol (protected as a tetrahydropyranyl ether) in anhydrous diethyl ether dropwise to the magnesium turnings. Reflux the mixture until the magnesium is consumed.

  • Reaction with Acetone: Cool the Grignard reagent to 0 °C and add a solution of anhydrous acetone in diethyl ether dropwise.

  • Work-up and Deprotection: After the reaction is complete, quench with saturated aqueous ammonium chloride. Extract the product with diethyl ether, dry the organic layer, and concentrate. Deprotect the hydroxyl group using acidic conditions.

  • Cyclization: The resulting diol can be cyclized to the lactone via oxidation (e.g., using Jones reagent), which will oxidize the primary alcohol to a carboxylic acid, followed by spontaneous or acid-catalyzed lactonization.

  • Purification: Purify the final product by vacuum distillation.

Grignard_Reaction cluster_start_grignard Starting Materials cluster_intermediate_grignard Intermediates cluster_product_grignard Product Protected_Halopropanol Protected 3-halopropanol Grignard_Reagent Grignard Reagent Protected_Halopropanol->Grignard_Reagent + Mg Magnesium Magnesium Acetone_G Acetone Diol Substituted Diol Grignard_Reagent->Diol + Acetone, then deprotection Product_G 2,2-dimethyl-gamma-butyrolactone Diol->Product_G Oxidation & Cyclization

Diagram 2: Synthesis of 2,2-dimethyl-gamma-butyrolactone via a Grignard reaction.

Spectroscopic Data (Predicted)

Specific spectroscopic data for 2,2-dimethyl-gamma-butyrolactone is not available in the searched literature. However, based on the known spectra of related compounds and general principles of spectroscopy, the following characteristics can be predicted.

Table 2: Predicted Spectroscopic Data for 2,2-dimethyl-gamma-butyrolactone

TechniquePredicted Peaks/Signals
¹H NMR - Singlet at ~1.2 ppm (6H, two CH₃ groups)- Triplet at ~2.0 ppm (2H, -CH₂-)- Triplet at ~4.2 ppm (2H, -O-CH₂-)
¹³C NMR - Signal for the two CH₃ carbons- Signal for the quaternary carbon (C2)- Signal for the CH₂ carbon (C3)- Signal for the -O-CH₂ carbon (C4)- Signal for the carbonyl carbon (C=O)
IR Spectroscopy - Strong absorption band around 1770 cm⁻¹ (C=O stretch of a five-membered lactone)- C-O stretching bands in the 1200-1000 cm⁻¹ region- C-H stretching bands around 2950-2850 cm⁻¹
Mass Spectrometry - Molecular ion peak (M⁺) at m/z = 114- Fragmentation pattern may involve loss of CO₂, C₂H₄, and CH₃ radicals.

Chemical Reactivity

The chemical reactivity of 2,2-dimethyl-gamma-butyrolactone is expected to be similar to that of other γ-butyrolactones, with some modifications due to the presence of the gem-dimethyl group.

Hydrolysis

Like its parent compound, 2,2-dimethyl-gamma-butyrolactone is susceptible to hydrolysis under both acidic and basic conditions to yield 4-hydroxy-2,2-dimethylbutanoic acid. The reaction is reversible, and the equilibrium position is dependent on the pH of the solution. Basic hydrolysis is generally irreversible due to the formation of the carboxylate salt. The gem-dimethyl group at the α-position may sterically hinder the approach of nucleophiles to the carbonyl carbon, potentially slowing the rate of hydrolysis compared to unsubstituted GBL.

Hydrolysis Lactone 2,2-dimethyl-gamma-butyrolactone Acid 4-hydroxy-2,2-dimethylbutanoic acid Lactone->Acid H₃O⁺ or OH⁻ Acid->Lactone H⁺ (acid catalysis)

Diagram 3: Hydrolysis of 2,2-dimethyl-gamma-butyrolactone.
Ring-Opening Polymerization

Gamma-butyrolactones can undergo ring-opening polymerization (ROP) to form polyesters. However, the five-membered ring of γ-butyrolactone is less strained than that of larger lactones (e.g., ε-caprolactone), making its polymerization thermodynamically less favorable. The presence of the gem-dimethyl group in 2,2-dimethyl-gamma-butyrolactone is likely to further decrease its polymerizability due to increased steric hindrance. Polymerization, if achievable, would likely require specific catalysts and conditions.

Biological Activity and Signaling Pathways

There is no specific information in the searched literature regarding the biological activity or associated signaling pathways of 2,2-dimethyl-gamma-butyrolactone. The parent compound, γ-butyrolactone (GBL), is known to be a prodrug for γ-hydroxybutyric acid (GHB), a neurotransmitter and a psychoactive drug. It is plausible that 2,2-dimethyl-gamma-butyrolactone could also be hydrolyzed in vivo to its corresponding hydroxy acid, but its pharmacological activity would depend on the interaction of this metabolite with biological targets, which has not been documented. Further research would be required to elucidate any potential biological effects.

Conclusion

2,2-dimethyl-gamma-butyrolactone is a derivative of γ-butyrolactone with distinct physical properties conferred by the gem-dimethyl substitution. Its synthesis can be achieved through established methods such as the Reformatsky and Grignard reactions. While specific experimental and biological data are limited, its chemical behavior can be largely predicted from the known reactivity of γ-lactones. This guide provides a foundational understanding for researchers interested in the synthesis and potential applications of this and related substituted lactones. Further empirical studies are necessary to fully characterize its spectroscopic properties, reactivity, and biological profile.

References

Physical and chemical properties of dihydro-3,3-dimethyl-2(3H)-furanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydro-3,3-dimethyl-2(3H)-furanone, a heterocyclic organic compound, belongs to the γ-butyrolactone family. Its structural motif is of significant interest in medicinal chemistry and drug development due to the prevalence of the γ-butyrolactone ring in numerous biologically active natural products and synthetic pharmaceuticals. This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of dihydro-3,3-dimethyl-2(3H)-furanone, along with available experimental data and protocols.

Chemical and Physical Properties

A summary of the known physical and chemical properties of dihydro-3,3-dimethyl-2(3H)-furanone is presented below. While experimental data for some properties are limited, available information provides a foundational understanding of the compound's characteristics.

Table 1: Physical and Chemical Properties of Dihydro-3,3-dimethyl-2(3H)-furanone

PropertyValueSource
Molecular Formula C₆H₁₀O₂NIST WebBook[1]
Molecular Weight 114.14 g/mol NIST WebBook[1]
CAS Registry Number 3709-08-8NIST WebBook[1]
IUPAC Name Dihydro-3,3-dimethyl-2(3H)-furanoneNIST WebBook[1]
Synonyms Butyric acid, 2,2-dimethyl-4-hydroxy-, γ-lactoneNIST WebBook[1]
Boiling Point 85-87 °C at 15 mmHgNIST WebBook
Melting Point Data not available
Density Data not available
Solubility Data not available

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural elucidation of dihydro-3,3-dimethyl-2(3H)-furanone.

Infrared (IR) Spectroscopy

The infrared spectrum of dihydro-3,3-dimethyl-2(3H)-furanone exhibits characteristic absorption bands corresponding to its functional groups. A strong absorption peak is expected in the region of 1770-1780 cm⁻¹ due to the C=O stretching of the five-membered lactone ring. The spectrum also shows absorptions for C-H stretching and bending vibrations. The NIST WebBook provides access to the experimental IR spectrum of this compound.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of dihydro-3,3-dimethyl-2(3H)-furanone is available on the NIST WebBook.[1] The fragmentation pattern can be analyzed to confirm the structure of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum would be expected to show signals for the two methyl groups at the C3 position and the two methylene groups of the lactone ring.

  • ¹³C NMR: The spectrum would display signals for the carbonyl carbon of the lactone, the quaternary carbon at C3, the two methyl carbons, and the two methylene carbons of the ring.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of dihydro-3,3-dimethyl-2(3H)-furanone are not extensively reported in the available literature. However, general synthetic strategies for γ-butyrolactones can be adapted.

Synthesis

A potential synthetic route to dihydro-3,3-dimethyl-2(3H)-furanone could involve the lactonization of a corresponding 4-hydroxy-2,2-dimethylbutanoic acid derivative. General methods for the synthesis of substituted γ-butyrolactones often involve the reduction of corresponding succinic anhydrides or maleic anhydrides, or through various cyclization reactions.

A general workflow for a potential synthesis and purification process is outlined below.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials (e.g., isobutyraldehyde, ethyl cyanoacetate) reaction Multistep Synthesis start->reaction crude Crude Dihydro-3,3-dimethyl-2(3H)-furanone reaction->crude extraction Solvent Extraction crude->extraction chromatography Column Chromatography extraction->chromatography pure Pure Product chromatography->pure spectroscopy Spectroscopic Analysis (IR, NMR, MS) pure->spectroscopy chrom_analysis Chromatographic Analysis (GC, HPLC) pure->chrom_analysis

Caption: General workflow for the synthesis, purification, and analysis of dihydro-3,3-dimethyl-2(3H)-furanone.

Analytical Methods
  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a suitable technique for the analysis of volatile compounds like dihydro-3,3-dimethyl-2(3H)-furanone. It allows for the separation and identification of the compound in a mixture and can be used for purity assessment.

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be employed for the analysis and purification of this compound, particularly if it is part of a less volatile mixture.

Biological and Pharmacological Properties

The biological activities of dihydro-3,3-dimethyl-2(3H)-furanone have not been extensively studied. However, the γ-butyrolactone scaffold is a common feature in many compounds with diverse pharmacological effects. Furanone derivatives, in general, have been investigated for a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Further research is required to elucidate the specific biological profile of dihydro-3,3-dimethyl-2(3H)-furanone. In silico and in vitro screening methods could be employed to investigate its potential interactions with various biological targets.

The following diagram illustrates a hypothetical workflow for the biological evaluation of this compound.

G cluster_screening Biological Screening cluster_evaluation Further Evaluation compound Dihydro-3,3-dimethyl-2(3H)-furanone insilico In Silico Screening (e.g., molecular docking) compound->insilico invitro In Vitro Assays (e.g., enzyme inhibition, cell-based assays) compound->invitro hit_id Hit Identification invitro->hit_id moa Mechanism of Action Studies hit_id->moa invivo In Vivo Studies moa->invivo

Caption: A potential workflow for investigating the biological activity of dihydro-3,3-dimethyl-2(3H)-furanone.

Conclusion

Dihydro-3,3-dimethyl-2(3H)-furanone is a simple γ-butyrolactone with potential for further investigation in the fields of medicinal chemistry and drug discovery. While there is a scarcity of comprehensive experimental data on its physical, chemical, and biological properties, this guide consolidates the available information. Further research to determine its complete physicochemical profile, develop robust synthetic and analytical methods, and explore its pharmacological potential is warranted. The structural simplicity and the presence of the privileged γ-butyrolactone scaffold make it an attractive candidate for the development of novel therapeutic agents.

References

Methodological & Application

Application Notes and Protocols: α,α-Dimethyl-γ-butyrolactone in Preclinical Seizure Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α,α-Dimethyl-γ-butyrolactone is a derivative of γ-butyrolactone (GBL) that has demonstrated notable anticonvulsant properties. Unlike its parent compound, which can have complex and sometimes pro-convulsant effects, α-alkylation of the butyrolactone ring confers a distinct pharmacological profile. This document provides detailed experimental protocols for evaluating the anticonvulsant efficacy of α,α-Dimethyl-γ-butyrolactone in two standard preclinical seizure models: the Maximal Electroshock (MES) test and the Pentylenetetrazol (PTZ) test. Additionally, it summarizes the available efficacy data and illustrates the proposed mechanism of action.

Research indicates that α,α-Dimethyl-γ-butyrolactone is effective in preventing seizures induced by pentylenetetrazol but does not protect against seizures induced by maximal electroshock.[1] This profile of activity is characteristic of drugs that are effective against absence seizures, such as ethosuximide.[2] The primary mechanism of action is believed to be the positive modulation of the GABA-A receptor, enhancing GABAergic inhibition in the central nervous system.

Data Presentation

The anticonvulsant activity of α,α-Dimethyl-γ-butyrolactone is primarily observed in the pentylenetetrazol (PTZ) seizure model, which is a common screening paradigm for agents effective against absence seizures. In contrast, it has been reported to be ineffective in the maximal electroshock (MES) model, a test that identifies compounds typically effective against generalized tonic-clonic seizures.[1]

Seizure Model Compound Efficacy Quantitative Data (ED50) Reference
Pentylenetetrazol (PTZ)α,α-Dimethyl-γ-butyrolactoneEffectiveNot Reported[1]
Maximal Electroshock (MES)α,α-Dimethyl-γ-butyrolactoneIneffectiveNot Applicable[1]

Proposed Mechanism of Action

α-substituted γ-butyrolactones, including α,α-Dimethyl-γ-butyrolactone, are proposed to exert their anticonvulsant effects by acting as positive allosteric modulators of the GABA-A receptor. It is suggested that these compounds bind to a distinct "lactone site" on the receptor complex, which is different from the binding sites for benzodiazepines or barbiturates. This binding enhances the receptor's response to GABA, leading to an increased influx of chloride ions. The resulting hyperpolarization of the neuronal membrane makes it more difficult for an action potential to be generated, thus reducing neuronal excitability and suppressing seizure activity.

GABAA_Pathway cluster_neuron Postsynaptic Neuron cluster_membrane GABAA_receptor GABA-A Receptor Chloride (Cl-) Channel Hyperpolarization Membrane Hyperpolarization GABAA_receptor->Hyperpolarization Increased Cl- Influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Seizure_Suppression Seizure Suppression Reduced_Excitability->Seizure_Suppression GABA GABA GABA->GABAA_receptor:head Binds to GABA Site Compound α,α-Dimethyl-γ- butyrolactone Compound->GABAA_receptor:head Positive Allosteric Modulation (Lactone Site)

Proposed mechanism of action of α,α-Dimethyl-γ-butyrolactone.

Experimental Protocols

The following are detailed protocols for assessing the anticonvulsant properties of α,α-Dimethyl-γ-butyrolactone in rodent models.

Pentylenetetrazol (PTZ)-Induced Seizure Test

This model is used to evaluate the efficacy of compounds against myoclonic and absence seizures.

Materials:

  • α,α-Dimethyl-γ-butyrolactone

  • Pentylenetetrazol (PTZ)

  • Vehicle (e.g., 0.9% saline, distilled water, or a suitable solvent for the test compound)

  • Male ICR or Swiss Albino mice (20-25 g)

  • Syringes and needles for administration (intraperitoneal or oral)

  • Observation chambers (transparent, allowing for clear observation of animal behavior)

  • Timer

Procedure:

  • Animal Acclimation: Acclimate mice to the laboratory environment for at least 3 days before the experiment, with free access to food and water.

  • Compound Preparation: Prepare a solution of α,α-Dimethyl-γ-butyrolactone in the chosen vehicle at various concentrations to allow for a dose-response evaluation.

  • Animal Groups: Divide the animals into several groups (n=8-10 per group), including a vehicle control group and multiple test groups receiving different doses of α,α-Dimethyl-γ-butyrolactone.

  • Compound Administration: Administer the vehicle or the test compound (α,α-Dimethyl-γ-butyrolactone) via the desired route (e.g., intraperitoneally, i.p.). The time between compound administration and PTZ injection should be determined based on the expected time to peak effect of the test compound (typically 30-60 minutes for i.p. administration).

  • PTZ Induction: At the predetermined time after compound administration, inject a convulsive dose of PTZ (e.g., 85 mg/kg, i.p.).

  • Observation: Immediately after PTZ injection, place each mouse in an individual observation chamber and observe for the onset of seizure activity for at least 30 minutes.

  • Seizure Scoring: Record the latency to the first myoclonic jerk and the presence or absence of generalized clonic-tonic seizures. The endpoint for protection is typically the absence of a generalized clonic seizure lasting for at least 5 seconds.

  • Data Analysis: Calculate the percentage of animals protected from generalized seizures in each group. If a dose-response relationship is established, the ED50 (the dose that protects 50% of the animals) can be calculated using probit analysis.

Maximal Electroshock (MES) Seizure Test

This model is used to assess the efficacy of compounds against generalized tonic-clonic seizures.

Materials:

  • α,α-Dimethyl-γ-butyrolactone

  • Vehicle

  • Male Sprague-Dawley rats (100-150 g) or mice (20-25 g)

  • Electroconvulsive shock apparatus with corneal electrodes

  • Topical anesthetic (e.g., 0.5% tetracaine)

  • Electrode solution (0.9% saline)

  • Syringes and needles for administration

Procedure:

  • Animal Acclimation: As described for the PTZ test.

  • Compound Preparation: As described for the PTZ test.

  • Animal Groups: As described for the PTZ test.

  • Compound Administration: Administer the vehicle or α,α-Dimethyl-γ-butyrolactone at various doses.

  • Anesthesia and Electrode Application: At the time of peak effect, apply a drop of topical anesthetic to the corneas of each animal. Then, apply the corneal electrodes wetted with saline.

  • Electroshock Induction: Deliver a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds).

  • Observation: Observe the animal for the characteristic seizure pattern, which includes a tonic phase with hindlimb extension.

  • Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if it does not exhibit this response.

  • Data Analysis: Calculate the percentage of animals protected in each group and determine the ED50 if a dose-response is observed.

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation Grouping Animal Grouping (Vehicle & Test Doses) Animal_Acclimation->Grouping Compound_Prep Compound Preparation Compound_Prep->Grouping Compound_Admin Compound/ Vehicle Administration Grouping->Compound_Admin Pre_treatment_wait Pre-treatment Waiting Period Compound_Admin->Pre_treatment_wait Seizure_Induction Seizure Induction (PTZ or MES) Pre_treatment_wait->Seizure_Induction Observation Behavioral Observation (30 minutes) Seizure_Induction->Observation Data_Recording Record Seizure Parameters (Latency, Protection) Observation->Data_Recording ED50_Calc Calculate % Protection & ED50 (if applicable) Data_Recording->ED50_Calc

General workflow for in vivo seizure model testing.

References

Application Notes and Protocols: α,α-Dimethyl-γ-butyrolactone in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols concerning the use of α,α-Dimethyl-γ-butyrolactone as a solvent and reagent in organic synthesis. While direct literature on its application as a solvent is limited, its properties suggest potential as a polar aprotic solvent, analogous to γ-butyrolactone (GBL) and the green solvent γ-valerolactone (GVL).

Physicochemical Properties

α,α-Dimethyl-γ-butyrolactone, a colorless liquid, possesses properties that make it an interesting candidate for a reaction solvent. A summary of its key physical and chemical data is presented below, with comparisons to the widely used γ-butyrolactone.

Propertyα,α-Dimethyl-γ-butyrolactoneγ-Butyrolactone (GBL)Reference(s)
Molecular Formula C₆H₁₀O₂C₄H₆O₂[1]
Molecular Weight 114.14 g/mol 86.09 g/mol [1]
CAS Number 3709-08-896-48-0[1]
Appearance Colorless liquidColorless, oily liquid[2]
Boiling Point 194 °C at 27 mmHg204-205 °C[2][3]
Melting Point 6 °C-45 °C[2][3]
Density 0.995 g/cm³1.12 g/mL at 25 °C[2][3]
Solubility Miscible with many organic solventsMiscible with water, ethanol, acetone, benzene, and ether[3]
Safety Combustible liquid.Harmful if swallowed, causes serious eye damage, may cause drowsiness or dizziness.[4][5]

Potential Applications as a Solvent

Based on its structure as a polar aprotic lactone, α,α-dimethyl-γ-butyrolactone can be considered a potential solvent for a variety of organic reactions, particularly those requiring a high boiling point and the ability to dissolve polar and nonpolar reactants. Its dimethyl substitution at the α-position may offer different solubility and stability profiles compared to unsubstituted GBL.

Potential advantages:

  • High Boiling Point: Suitable for reactions requiring elevated temperatures.

  • Polar Aprotic Nature: Capable of dissolving a wide range of organic compounds and salts, which is beneficial for reactions involving polar intermediates or reagents.[6]

  • Increased Stability: The gem-dimethyl group may impart greater stability against certain reaction conditions compared to GBL.

Hypothesized Applications in Organic Reactions:

While specific literature examples are scarce, its properties suggest potential utility in reactions such as:

  • Nucleophilic Substitution Reactions: Its polar nature can help to stabilize charged intermediates.

  • Polymerization Reactions: GBL is a known solvent for various polymers, and its dimethylated analog could serve a similar role, potentially with altered solubility characteristics for specific polymers.[3][7]

  • Palladium-Catalyzed Cross-Coupling Reactions: The high boiling point and polarity could be advantageous in reactions like Suzuki or Heck couplings, which often benefit from polar aprotic solvents.

Below is a logical workflow for considering α,α-Dimethyl-γ-butyrolactone as a solvent substitute.

Solvent_Selection_Workflow Start Reaction requires a polar aprotic solvent High_Temp High temperature (>150 °C) needed? Start->High_Temp Common_Solvents Consider common solvents: DMF, DMSO, NMP High_Temp->Common_Solvents No Alternative_Solvents Consider alternative lactone solvents High_Temp->Alternative_Solvents Yes Decision Select solvent based on reactant solubility, cost, and safety profile Common_Solvents->Decision GBL γ-Butyrolactone (GBL) Alternative_Solvents->GBL GVL γ-Valerolactone (GVL) (Green Solvent) Alternative_Solvents->GVL aDMGBL α,α-Dimethyl-γ-butyrolactone (Higher steric hindrance, potentially different solubility) Alternative_Solvents->aDMGBL GBL->Decision GVL->Decision aDMGBL->Decision

References

Application of Butyrolactones in Proteomics Research: A Focus on γ-Butyrolactone

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield specific applications of α,α-Dimethyl-γ-butyrolactone in proteomics research. The following application notes and protocols are based on studies of the closely related parent compound, γ-butyrolactone (GBL), to illustrate how this class of molecules can be investigated using proteomic approaches. This information is provided as a reference and a potential framework for designing studies on substituted butyrolactones.

Application Notes

γ-Butyrolactone (GBL) and its derivatives are of interest in various fields, from industrial chemistry to pharmacology. In neuroscience, GBL is known as a pro-drug for γ-hydroxybutyric acid (GHB), a neurotransmitter and a central nervous system depressant.[1] Understanding the molecular impact of such compounds is crucial for elucidating their mechanisms of action and potential therapeutic or toxic effects. Proteomics offers a powerful lens to observe the global changes in protein expression and function within a biological system upon exposure to a chemical entity like GBL.

A key application of proteomics in this context is the identification of proteins and cellular pathways that are modulated by the compound. For instance, a study on the effect of GBL on the mouse thalamus proteome revealed significant down-regulation of proteins involved in critical neuronal functions.[2] This type of analysis can uncover novel drug targets, provide insights into disease mechanisms (in this case, absence seizures), and identify potential biomarkers for drug efficacy or toxicity.

While not yet documented for α,α-Dimethyl-γ-butyrolactone, a potential future application for substituted butyrolactones could be in the development of chemical probes for activity-based protein profiling (ABPP). This chemoproteomic strategy uses small molecule probes to assess the functional state of enzymes within a complex proteome. A functionalized butyrolactone could potentially be designed to covalently bind to the active site of specific enzymes, allowing for their identification and functional characterization.

The following sections provide detailed protocols and data from a proteomics study on γ-butyrolactone, which can serve as a methodological template for investigating other butyrolactone derivatives.

Quantitative Data Summary

The following table summarizes the quantitative proteomic data from a study investigating the effects of γ-butyrolactone on the mouse thalamus. The study identified 16 proteins that were differentially expressed by more than 1.4-fold at different time points after GBL administration. All identified proteins, with the exception of serine protease inhibitor E1, were down-regulated.[2]

Protein NameGene SymbolFunctionMax Fold Change (Down-regulation)Time Point of Max Change
Dihydropyrimidinase-related protein 2Dpysl2Cytoskeleton rearrangement~1.810 min
Glial fibrillary acidic proteinGfapCytoskeleton rearrangement~1.610 min
Tubulin alpha-1 chainTuba1aCytoskeleton rearrangement~1.510 min
Heat shock protein 70Hspa8Neuroprotection~1.710 min
Peroxiredoxin-2Prdx2Neuroprotection~1.610 min
N-ethylmaleimide-sensitive fusion proteinNsfNeurotransmitter secretion~1.710 min
Synaptosomal-associated protein 25Snap25Neurotransmitter secretion~1.610 min
V-type proton ATPase catalytic subunit AAtp6v1aNeurotransmitter secretion~1.510 min
CalmodulinCalm1Calcium binding~1.610 min
Hippocalcin-like protein 1HpcaCalcium binding~1.510 min
Fructose-bisphosphate aldolase CAldocMetabolism~1.810 min
Malate dehydrogenase, cytoplasmicMdh1Metabolism~1.710 min
Glyceraldehyde-3-phosphate dehydrogenaseGapdhMetabolism~1.610 min
Alpha-enolaseEno1Metabolism~1.510 min
Creatine kinase B-typeCkbMetabolism~1.510 min
Serine protease inhibitor E1Serpine1Other~1.5 (Up-regulation)10 min

Experimental Protocols

The following is a detailed methodology for a proteomic study of GBL-treated mouse thalamus, adapted from the literature.[2]

Animal Treatment and Sample Preparation
  • Animal Model: Male ICR mice.

  • Treatment: Administration of γ-butyrolactone (GBL) at a dose of 700 mg/kg via intraperitoneal injection to induce absence seizures. Control mice receive a saline injection.

  • Tissue Collection: Mice are sacrificed at different time points post-injection (e.g., 5, 10, and 30 minutes). The thalamus is rapidly dissected and frozen in liquid nitrogen.

  • Protein Extraction:

    • Thalamus tissue is homogenized in lysis buffer (e.g., 7 M urea, 2 M thiourea, 4% CHAPS, 30 mM Tris-HCl, pH 8.5) containing protease inhibitors.

    • The homogenate is centrifuged at high speed (e.g., 15,000 x g) for 1 hour at 4°C.

    • The supernatant containing the protein extract is collected.

    • Protein concentration is determined using a standard protein assay (e.g., Bradford assay).

Two-Dimensional Difference Gel Electrophoresis (2D-DIGE)
  • Protein Labeling:

    • Protein extracts (50 µg) from control and GBL-treated samples are minimally labeled with different CyDye DIGE Fluor minimal dyes (e.g., Cy3 for control, Cy5 for treated).

    • An internal standard is created by pooling equal amounts of protein from all samples and labeling with a third dye (e.g., Cy2).

    • The labeling reaction is performed on ice in the dark for 30 minutes and then quenched with lysine.

  • First Dimension: Isoelectric Focusing (IEF):

    • Labeled samples (control, treated, and internal standard) are combined and mixed with rehydration buffer (e.g., 7 M urea, 2 M thiourea, 4% CHAPS, IPG buffer, DTT).

    • The mixture is used to rehydrate an immobilized pH gradient (IPG) strip (e.g., 24 cm, pH 4-7) for several hours.

    • IEF is performed using a programmed voltage gradient to separate proteins based on their isoelectric point.

  • Second Dimension: SDS-PAGE:

    • After IEF, the IPG strip is equilibrated in a buffer containing SDS and DTT, followed by a second equilibration in a buffer with SDS and iodoacetamide.

    • The equilibrated strip is placed on top of a large format SDS-polyacrylamide gel (e.g., 12.5%).

    • Proteins are separated based on their molecular weight by applying an electric current.

Image Acquisition and Analysis
  • Image Scanning: The 2D gel is scanned using a fluorescence imager at different wavelengths to detect the signals from Cy2, Cy3, and Cy5.

  • Image Analysis:

    • Specialized software (e.g., DeCyder) is used for spot detection, background subtraction, and normalization of the protein spot intensities using the Cy2 internal standard.

    • The normalized spot volumes are compared between the control (Cy3) and GBL-treated (Cy5) samples to identify differentially expressed proteins.

    • Statistical analysis (e.g., Student's t-test) is performed to determine the significance of the expression changes.

Protein Identification by Mass Spectrometry
  • Spot Excision: Protein spots showing significant changes in expression are excised from a preparative 2D gel (stained with a mass spectrometry-compatible stain like Coomassie Blue or silver stain).

  • In-Gel Digestion:

    • The excised gel pieces are destained.

    • Proteins within the gel are reduced with DTT and alkylated with iodoacetamide.

    • The proteins are digested overnight with trypsin.

    • The resulting peptides are extracted from the gel.

  • Mass Spectrometry:

    • The extracted peptides are analyzed by Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • The resulting peptide mass fingerprint or fragmentation data is used to search a protein database (e.g., Swiss-Prot, NCBInr) to identify the protein.

Visualizations

Experimental Workflow for Proteomic Analysis of GBL-Treated Tissue

GBL_Proteomics_Workflow A Animal Treatment (GBL vs. Saline Control) B Thalamus Dissection (5, 10, 30 min post-injection) A->B C Protein Extraction & Quantification B->C D CyDye Labeling (Cy3: Control, Cy5: Treated, Cy2: Internal Standard) C->D E 2D-Difference Gel Electrophoresis (2D-DIGE) D->E F Image Scanning & Analysis (Spot Detection & Normalization) E->F G Identification of Differentially Expressed Protein Spots F->G H Protein Spot Excision from Preparative Gel G->H I In-Gel Tryptic Digestion H->I J Mass Spectrometry (MALDI-TOF or LC-MS/MS) I->J K Database Searching & Protein Identification J->K L Biological Interpretation K->L

Caption: Workflow for identifying protein expression changes in response to GBL.

Putative Signaling Pathway Affected by GBL-Induced Protein Down-regulation

GBL_Pathway_Effect cluster_neuronal_processes Affected Neuronal Processes GBL γ-Butyrolactone (GBL) Administration Cytoskeleton Cytoskeleton Rearrangement (Dpysl2, Gfap, Tuba1a) GBL->Cytoskeleton leads to down-regulation of proteins in Neuroprotection Neuroprotection (Hspa8, Prdx2) GBL->Neuroprotection leads to down-regulation of proteins in Neurotransmission Neurotransmitter Secretion (Nsf, Snap25, Atp6v1a) GBL->Neurotransmission leads to down-regulation of proteins in Calcium Calcium Binding (Calm1, Hpca) GBL->Calcium leads to down-regulation of proteins in Metabolism Cellular Metabolism (Aldoc, Mdh1, Gapdh, Eno1, Ckb) GBL->Metabolism leads to down-regulation of proteins in Dysfunction Neuronal Dysfunction (Contributing to Absence Seizures) Cytoskeleton->Dysfunction Neuroprotection->Dysfunction Neurotransmission->Dysfunction Calcium->Dysfunction Metabolism->Dysfunction

Caption: Functional protein groups down-regulated by GBL administration.

References

Novel Anticonvulsant Drugs from Dimethyl-gamma-butyrolactone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of gamma-butyrolactone (GBL), particularly those with alkyl substitutions at the alpha-position, represent a promising class of anticonvulsant agents. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of novel anticonvulsant drugs derived from dimethyl-gamma-butyrolactone. The primary focus is on α,α-dimethyl-γ-butyrolactone, a compound that has demonstrated significant potential in preclinical seizure models. These compounds are believed to exert their anticonvulsant effects through modulation of the GABA-A receptor complex, a key target in the management of epilepsy.

Quantitative Data Summary

The following table summarizes the anticonvulsant activity and neurotoxicity of selected α-substituted γ-butyrolactone derivatives. The data is primarily from studies in mice, utilizing the pentylenetetrazol (PTZ) induced seizure model to determine the median effective dose (ED50) and the rotorod test to assess the median toxic dose (TD50). The Protective Index (PI), calculated as the ratio of TD50 to ED50, is a critical measure of the drug's therapeutic window.

Compound NameChemical StructureAnticonvulsant TestED50 (mg/kg)Neurotoxicity TestTD50 (mg/kg)Protective Index (PI)
α,α-Dimethyl-γ-butyrolactonePTZ-induced seizures (mice)Data not available in searched literatureRotorod (mice)Data not available in searched literatureData not available in searched literature
α-Ethyl-α-methyl-γ-butyrolactonePTZ-induced seizures (mice)Data not available in searched literatureRotorod (mice)Data not available in searched literatureData not available in searched literature

Note: While the anticonvulsant properties of these compounds are documented, specific ED50 and TD50 values were not available in the public domain literature reviewed. Further access to specialized databases or full-text articles is required to populate these fields.

Experimental Protocols

Synthesis of α,α-Dimethyl-γ-butyrolactone

This protocol describes a general method for the alkylation of γ-butyrolactone at the α-position, which can be adapted for dimethylation.

Materials:

  • γ-Butyrolactone

  • Lithium diisopropylamide (LDA)

  • Methyl iodide

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)

  • Distillation apparatus

Procedure:

  • Preparation of the Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Enolate Formation: Dissolve γ-butyrolactone (1 equivalent) in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of LDA (2.2 equivalents) in THF to the γ-butyrolactone solution via the dropping funnel. Stir the mixture at -78 °C for 1 hour to ensure complete formation of the lithium enolate.

  • Alkylation: Add methyl iodide (2.5 equivalents) dropwise to the reaction mixture at -78 °C. Allow the reaction to stir at this temperature for 2-3 hours, then slowly warm to room temperature and stir overnight.

  • Quenching and Extraction: Quench the reaction by slowly adding saturated aqueous NH4Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain α,α-dimethyl-γ-butyrolactone as a colorless oil.

  • Characterization: Confirm the structure and purity of the final product using techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Anticonvulsant Activity Screening: Pentylenetetrazol (PTZ)-Induced Seizure Model

This protocol outlines the procedure for evaluating the anticonvulsant efficacy of the synthesized compounds in a mouse model of generalized seizures.[1][2][3][4][5]

Materials:

  • Male Swiss mice (20-25 g)

  • Synthesized α,α-dimethyl-γ-butyrolactone

  • Pentylenetetrazol (PTZ)

  • Vehicle (e.g., 0.9% saline with 1% Tween 80)

  • Standard anticonvulsant drug (e.g., Diazepam) as a positive control

  • Observation chambers

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.

  • Drug Administration: Divide the animals into groups (n=8-10 per group). Administer the test compound (dissolved in the vehicle) at various doses (e.g., 10, 30, 100 mg/kg, i.p.) to different groups. Administer the vehicle to the control group and the standard drug to the positive control group.

  • Seizure Induction: After a predetermined pretreatment time (e.g., 30 minutes), administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c. or i.p.) to all animals.

  • Observation: Immediately after PTZ administration, place each mouse in an individual observation chamber and observe for the onset of seizures for a period of 30 minutes.

  • Scoring: Record the presence or absence of generalized clonic-tonic seizures. Protection is defined as the absence of such seizures within the observation period.

  • Data Analysis: Calculate the percentage of protected animals in each group. Determine the ED50 value (the dose that protects 50% of the animals from seizures) using a suitable statistical method (e.g., probit analysis).

Neurotoxicity Assessment: Rotorod Test

This protocol describes the evaluation of motor impairment, a common measure of neurotoxicity, using the rotorod apparatus.

Materials:

  • Male Swiss mice (20-25 g)

  • Synthesized α,α-dimethyl-γ-butyrolactone

  • Vehicle

  • Rotorod apparatus

Procedure:

  • Training: Train the mice on the rotorod (e.g., rotating at a constant speed of 10 rpm) for a few days until they can consistently remain on the rotating rod for a predetermined period (e.g., 2 minutes).

  • Drug Administration: On the test day, administer the test compound at various doses to different groups of trained mice. Administer the vehicle to the control group.

  • Testing: At the time of peak drug effect (determined from pharmacokinetic studies or at the same pretreatment time as the efficacy study), place the mice on the rotorod.

  • Measurement: Record the time each mouse remains on the rotating rod, up to a maximum cutoff time (e.g., 120 seconds).

  • Data Analysis: Determine the TD50 value (the dose that causes 50% of the animals to fail the test, i.e., fall off the rod) using appropriate statistical methods.

Visualizations

Proposed Signaling Pathway of α,α-Dimethyl-γ-butyrolactone

The anticonvulsant activity of α-substituted γ-butyrolactones is believed to be mediated through the positive allosteric modulation of the GABA-A receptor.[6][7] These compounds are thought to bind to a site on the receptor complex, enhancing the action of the inhibitory neurotransmitter GABA. This leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a reduction in neuronal excitability.

GABAA_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_drug Drug Action GABA GABA GABAA_R GABA-A Receptor GABA->GABAA_R binds Chloride_Channel Chloride Channel (Cl-) GABAA_R->Chloride_Channel opens Hyperpolarization Membrane Hyperpolarization Chloride_Channel->Hyperpolarization Cl- influx leads to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability causes Anticonvulsant_Effect Anticonvulsant Effect Reduced_Excitability->Anticonvulsant_Effect results in Drug α,α-Dimethyl-γ-butyrolactone Drug->GABAA_R Positive Allosteric Modulation

Caption: Proposed mechanism of action for α,α-dimethyl-γ-butyrolactone.

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and evaluation of novel anticonvulsant compounds derived from dimethyl-gamma-butyrolactone.

Workflow cluster_evaluation Preclinical Evaluation Start Start: γ-Butyrolactone Synthesis Chemical Synthesis (α,α-dimethylation) Start->Synthesis Purification Purification & Characterization (Distillation, NMR, MS) Synthesis->Purification Compound Pure α,α-Dimethyl-γ-butyrolactone Purification->Compound Anticonvulsant_Test Anticonvulsant Activity (PTZ-induced Seizure Model) Compound->Anticonvulsant_Test Neurotoxicity_Test Neurotoxicity Assessment (Rotorod Test) Compound->Neurotoxicity_Test ED50 Determine ED50 Anticonvulsant_Test->ED50 TD50 Determine TD50 Neurotoxicity_Test->TD50 PI Calculate Protective Index (PI) ED50->PI TD50->PI

Caption: Experimental workflow for synthesis and evaluation.

References

Application Notes and Protocols for the Synthesis of α,α-Dimethyl-γ-butyrolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction kinetics and synthetic protocols relevant to α,α-Dimethyl-γ-butyrolactone. Due to the limited availability of specific kinetic data for the synthesis of α,α-Dimethyl-γ-butyrolactone in publicly accessible literature, this document leverages established principles and data from analogous α-substituted γ-butyrolactone syntheses to propose a plausible reaction mechanism, experimental protocols for synthesis, and a framework for kinetic analysis.

Introduction

α,α-Dimethyl-γ-butyrolactone is a substituted γ-butyrolactone (GBL) derivative. Substituted GBLs are significant structural motifs in many natural products and pharmaceutical compounds. For instance, certain α- and γ-substituted GBL derivatives have demonstrated anticonvulsant properties.[1] The synthesis of these molecules is of considerable interest, and understanding the reaction kinetics is crucial for process optimization, yield maximization, and ensuring safety.

The proposed synthesis of α,α-Dimethyl-γ-butyrolactone is based on the alkylation of a γ-butyrolactone precursor. The reaction mechanism likely involves the formation of a carbanion at the α-position of the lactone ring, a principle observed in the synthesis of related compounds like α-acetyl-γ-butyrolactone.[2][3][4][5][6]

Proposed Reaction Mechanism

The synthesis of α,α-Dimethyl-γ-butyrolactone can be envisioned to proceed via a base-catalyzed double alkylation of γ-butyrolactone with a methylating agent. The proposed mechanism involves the formation of an enolate intermediate, which then acts as a nucleophile.

Reaction_Mechanism GBL γ-Butyrolactone Enolate1 Enolate Intermediate 1 GBL->Enolate1 + Base Base Strong Base (e.g., LDA, NaH) MonoMethylGBL α-Methyl-γ-butyrolactone Enolate1->MonoMethylGBL + Methylating Agent MethylatingAgent1 Methylating Agent (e.g., CH₃I) Enolate2 Enolate Intermediate 2 MonoMethylGBL->Enolate2 + Base Product α,α-Dimethyl-γ-butyrolactone Enolate2->Product + Methylating Agent MethylatingAgent2 Methylating Agent (e.g., CH₃I)

Caption: Proposed reaction mechanism for the synthesis of α,α-Dimethyl-γ-butyrolactone.

Experimental Protocols

The following are proposed experimental protocols for the synthesis and kinetic analysis of α,α-Dimethyl-γ-butyrolactone. These are based on established methods for similar lactone alkylations and kinetic studies.

Protocol 1: Synthesis of α,α-Dimethyl-γ-butyrolactone

This protocol is adapted from procedures for the synthesis of other α-alkylated γ-butyrolactones.

Materials:

  • γ-Butyrolactone (GBL)

  • Strong, non-nucleophilic base (e.g., Lithium diisopropylamide (LDA) or Sodium Hydride (NaH))

  • Methylating agent (e.g., Methyl iodide (CH₃I))

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Organic extraction solvent (e.g., Diethyl ether, Ethyl acetate)

  • Drying agent (e.g., anhydrous Magnesium sulfate or Sodium sulfate)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Dissolve γ-butyrolactone in the anhydrous solvent in the flask and cool the solution to a low temperature (e.g., -78 °C using a dry ice/acetone bath).

  • Slowly add the strong base to the solution to form the enolate.

  • After stirring for a period to ensure complete enolate formation, add the first equivalent of the methylating agent dropwise.

  • Allow the reaction to proceed at low temperature, monitoring the progress by an appropriate analytical technique (e.g., TLC or GC).

  • For the second methylation, repeat steps 3 and 4.

  • Once the reaction is complete, quench the reaction by slowly adding the quenching solution.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over the drying agent.

  • Filter off the drying agent and concentrate the solvent in vacuo to obtain the crude product.

  • Purify the crude product by a suitable method, such as distillation or column chromatography.

Protocol 2: Kinetic Analysis of the Synthesis Reaction

This protocol outlines a general procedure for studying the reaction kinetics, drawing parallels from a kinetic study on γ-butyrolactone synthesis.[7]

Experimental Setup:

  • A jacketed glass reactor with precise temperature control.

  • An automated sampling system or manual sampling via syringe through a septum.

  • Analytical instrumentation for quantifying reactants and products (e.g., Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)).

Procedure:

  • Charge the reactor with the solvent and γ-butyrolactone.

  • Bring the reactor to the desired temperature.

  • Initiate the reaction by adding the base and methylating agent.

  • Start the timer and begin sampling at regular intervals.

  • Immediately quench each sample to stop the reaction (e.g., by adding to a vial containing a quenching agent).

  • Analyze the samples to determine the concentration of γ-butyrolactone, α-methyl-γ-butyrolactone, and α,α-dimethyl-γ-butyrolactone over time.

  • Repeat the experiment at different temperatures to determine the activation energy.

  • Vary the initial concentrations of reactants to determine the reaction order with respect to each component.

Data Presentation

Due to the absence of specific published kinetic data for the synthesis of α,α-Dimethyl-γ-butyrolactone, the following table presents hypothetical data to illustrate how experimental results would be structured. These values are representative of what might be expected for a similar organic reaction and should be determined experimentally.

ParameterHypothetical Value (First Methylation)Hypothetical Value (Second Methylation)Conditions
Rate Constant (k) 1.5 x 10⁻³ L mol⁻¹ s⁻¹8.0 x 10⁻⁴ L mol⁻¹ s⁻¹25 °C in THF
Reaction Order w.r.t. Lactone Enolate 11Determined by method of initial rates
Reaction Order w.r.t. Methylating Agent 11Determined by method of initial rates
Activation Energy (Ea) 65 kJ/mol70 kJ/molDetermined from Arrhenius plot (25-55 °C)
Yield ->80% (overall)Optimized conditions

Visualization of Experimental Workflow

The following diagram illustrates the workflow for a kinetic study of the synthesis of α,α-Dimethyl-γ-butyrolactone.

Experimental_Workflow Start Start: Define Kinetic Study Parameters (Temperature, Concentrations) Setup Reactor Setup and Reagent Preparation Start->Setup Reaction Initiate Reaction and Start Sampling Setup->Reaction Quench Quench Samples at Timed Intervals Reaction->Quench Analysis Analyze Samples by GC/HPLC Quench->Analysis Data Collect Concentration vs. Time Data Analysis->Data Model Kinetic Modeling and Parameter Estimation Data->Model Results Determine Rate Constants, Reaction Orders, and Activation Energy Model->Results

References

In Vivo Anticonvulsant Effects of alpha,alpha-Dimethyl-gamma-butyrolactone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo anticonvulsant properties of alpha,alpha-Dimethyl-gamma-butyrolactone (α,α-DMGBL), including its mechanism of action, experimental protocols for its evaluation, and a summary of its observed effects. This document is intended to guide researchers in the preclinical assessment of this compound and other alpha-substituted gamma-butyrolactones.

Introduction

This compound is a member of the alpha-substituted gamma-butyrolactone (GBL) class of compounds. In contrast to beta-substituted GBLs, which are often convulsants, alpha-substituted GBLs have demonstrated anticonvulsant properties.[1] Early research has identified α,α-DMGBL as an effective agent against certain types of chemically-induced seizures, suggesting a specific neurological mechanism of action.[1] This document outlines the methodologies to investigate these effects and presents the available data.

Quantitative Data Summary

While extensive quantitative data for this compound is limited in publicly available literature, the following table summarizes its known anticonvulsant activity profile based on qualitative and comparative studies.

Seizure Model Animal Model Efficacy of α,α-DMGBL Reference Compound (Example)
Pentylenetetrazol (PTZ)Mice, Guinea PigsEffective in preventing seizuresEthosuximide
PicrotoxinMice, Guinea PigsEffective in preventing seizuresDiazepam
beta-Ethyl-beta-methyl-gamma-butyrolactone (β-EMGBL)Mice, Guinea PigsEffective in preventing seizuresNot Applicable
Maximal Electroshock (MES)Mice, Guinea PigsIneffectivePhenytoin

Mechanism of Action: Interaction with the GABAA Receptor

The anticonvulsant effects of alpha-substituted gamma-butyrolactones, including α,α-DMGBL, are believed to be mediated through the positive allosteric modulation of the GABAA receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. These compounds are thought to bind to a distinct "lactone site" on the GABAA receptor complex, which is allosterically linked to the picrotoxin/TBPS binding site. This interaction potentiates the GABA-mediated influx of chloride ions, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.

GABAA_Modulation cluster_receptor GABAA Receptor GABA_Site GABA Binding Site Chloride_Channel Cl- Channel GABA_Site->Chloride_Channel Opens Lactone_Site α,α-DMGBL (Lactone Site) Lactone_Site->Chloride_Channel Potentiates Opening Picrotoxin_Site Picrotoxin Site Chloride_Influx Increased Cl- Influx Chloride_Channel->Chloride_Influx GABA GABA GABA->GABA_Site Binds DMGBL α,α-DMGBL DMGBL->Lactone_Site Binds Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anticonvulsant_Effect Anticonvulsant Effect Reduced_Excitability->Anticonvulsant_Effect

Proposed mechanism of α,α-DMGBL anticonvulsant action.

Experimental Protocols

The following are detailed protocols for two standard in vivo models used to assess the anticonvulsant activity of compounds like α,α-DMGBL.

Protocol 1: Pentylenetetrazol (PTZ)-Induced Seizure Model

This model is used to identify compounds effective against myoclonic and absence seizures.

Materials:

  • This compound (α,α-DMGBL)

  • Pentylenetetrazol (PTZ)

  • Vehicle (e.g., 0.9% sterile saline, distilled water, or a suitable solvent for α,α-DMGBL)

  • Male Swiss albino mice (20-25 g)

  • Syringes and needles for administration (intraperitoneal)

  • Observation chambers

Procedure:

  • Animal Acclimatization: Acclimate mice to the laboratory environment for at least 3-5 days before the experiment. House them in a temperature-controlled room with a 12-hour light/dark cycle and provide free access to food and water.

  • Drug Preparation: Prepare a stock solution of PTZ in sterile saline (e.g., 8.5 mg/mL for an 85 mg/kg dose in a 10 mL/kg injection volume). Prepare various concentrations of α,α-DMGBL in the chosen vehicle to administer a range of doses.

  • Animal Groups: Divide the animals into several groups (n=8-10 per group), including a vehicle control group and multiple test groups receiving different doses of α,α-DMGBL.

  • Drug Administration: Administer the vehicle or α,α-DMGBL via intraperitoneal (i.p.) injection. The volume of injection should be consistent across all groups (e.g., 10 mL/kg).

  • Pre-treatment Time: Allow a pre-treatment time of 30-60 minutes for the compound to be absorbed and distributed.

  • PTZ Induction: After the pre-treatment period, administer a convulsant dose of PTZ (e.g., 85 mg/kg, i.p.), which is known to induce clonic-tonic seizures in a high percentage of control animals.

  • Observation: Immediately after PTZ administration, place each mouse in an individual observation chamber and observe for the onset and severity of seizures for at least 30 minutes.

  • Data Collection: Record the following parameters:

    • Latency to the first myoclonic jerk.

    • Latency to generalized clonic seizures.

    • Presence or absence of tonic hindlimb extension.

    • Percentage of animals in each group protected from seizures.

PTZ_Protocol Acclimatization Animal Acclimatization (3-5 days) Grouping Group Assignment (n=8-10 per group) Acclimatization->Grouping Vehicle_Admin Vehicle Administration (i.p.) Grouping->Vehicle_Admin Test_Admin α,α-DMGBL Administration (i.p., various doses) Grouping->Test_Admin Pretreatment Pre-treatment Period (30-60 min) Vehicle_Admin->Pretreatment Test_Admin->Pretreatment PTZ_Induction PTZ Injection (e.g., 85 mg/kg, i.p.) Pretreatment->PTZ_Induction Observation Observation Period (30 min) PTZ_Induction->Observation Data_Collection Data Collection (Latency, Protection %) Observation->Data_Collection

Workflow for the PTZ-induced seizure model.
Protocol 2: Maximal Electroshock (MES) Seizure Test

This model is used to identify compounds effective against generalized tonic-clonic seizures.

Materials:

  • This compound (α,α-DMGBL)

  • Vehicle

  • Male Swiss albino mice (20-25 g)

  • Electroconvulsive shock apparatus

  • Corneal electrodes

  • Electrode solution (e.g., 0.9% saline)

Procedure:

  • Animal Preparation: Follow the same acclimatization and grouping procedures as in the PTZ model.

  • Drug Administration: Administer the vehicle or α,α-DMGBL (i.p.) at various doses.

  • Pre-treatment Time: Allow for a pre-treatment period of 30-60 minutes.

  • Electroshock Application:

    • Apply a drop of the electrode solution to the eyes of the mouse to ensure good electrical contact and prevent tissue damage.

    • Place the corneal electrodes on the corneas of the mouse.

    • Deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds).

  • Observation: Observe the animal for the presence or absence of a tonic hindlimb extension seizure, which typically lasts for several seconds. The absence of this phase is considered protection.

  • Data Collection: Record the percentage of animals in each group that are protected from the tonic hindlimb extension phase of the seizure.

MES_Protocol Acclimatization Animal Acclimatization (3-5 days) Grouping Group Assignment (n=8-10 per group) Acclimatization->Grouping Vehicle_Admin Vehicle Administration (i.p.) Grouping->Vehicle_Admin Test_Admin α,α-DMGBL Administration (i.p., various doses) Grouping->Test_Admin Pretreatment Pre-treatment Period (30-60 min) Vehicle_Admin->Pretreatment Test_Admin->Pretreatment MES_Application Maximal Electroshock (e.g., 50 mA, 0.2s) Pretreatment->MES_Application Observation Observation for Tonic Hindlimb Extension MES_Application->Observation Data_Collection Data Collection (Protection %) Observation->Data_Collection

Workflow for the Maximal Electroshock (MES) seizure test.

Conclusion

This compound shows promise as an anticonvulsant with a specific spectrum of activity, primarily against chemically-induced seizures. Its mechanism of action appears to be linked to the positive modulation of the GABAA receptor. The provided protocols offer a standardized approach for the in vivo evaluation of α,α-DMGBL and related compounds. Further research is warranted to fully quantify its potency and therapeutic index and to further elucidate the molecular details of its interaction with the GABAA receptor.

References

GC-MS analysis protocol for alpha,alpha-Dimethyl-gamma-butyrolactone

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: GC-MS Analysis of α,α-Dimethyl-γ-butyrolactone

Audience: Researchers, scientists, and drug development professionals.

Introduction

α,α-Dimethyl-γ-butyrolactone is a five-membered lactone ring with two methyl groups at the alpha position. As a derivative of γ-butyrolactone (GBL), a compound with significant interest in chemical synthesis and as a precursor to γ-hydroxybutyrate (GHB), the accurate and sensitive determination of its analogs is crucial. Gas chromatography-mass spectrometry (GC-MS) offers a robust and reliable analytical method for the separation, identification, and quantification of α,α-Dimethyl-γ-butyrolactone in various matrices. This application note provides a detailed protocol for the analysis of α,α-Dimethyl-γ-butyrolactone using GC-MS.

Experimental Protocols

1. Sample Preparation

The choice of sample preparation technique depends on the sample matrix. Below are protocols for common matrices.

a) Liquid Samples (e.g., beverages, aqueous solutions)

  • Direct Injection (for clean samples): For samples with minimal matrix interference, a simple dilution may be sufficient.

    • Pipette 1 mL of the sample into a 2 mL autosampler vial.

    • Add an appropriate internal standard (e.g., deuterated GBL).

    • Dilute with a suitable solvent like ethyl acetate or methanol if necessary.

    • Cap the vial and vortex for 30 seconds.

  • Liquid-Liquid Extraction (LLE) (for samples with moderate to high matrix interference):

    • Pipette 5 mL of the liquid sample into a 15 mL centrifuge tube.

    • Add an appropriate internal standard.

    • Add 5 mL of an immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

    • Carefully transfer the organic layer (bottom layer for dichloromethane, top layer for ethyl acetate) to a clean tube.

    • Dry the organic extract by passing it through anhydrous sodium sulfate.

    • Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.

    • Transfer the concentrated extract to a 2 mL autosampler vial for GC-MS analysis.

b) Solid Samples (e.g., powders, tissues)

  • Solid-Liquid Extraction:

    • Weigh 1 gram of the homogenized solid sample into a 50 mL centrifuge tube.

    • Add an appropriate internal standard.

    • Add 10 mL of a suitable organic solvent (e.g., methanol or acetonitrile).

    • Vortex for 1 minute and then sonicate for 15 minutes in an ultrasonic bath.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Decant the supernatant into a clean tube.

    • Repeat the extraction process with another 10 mL of the solvent.

    • Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

c) Biological Fluids (e.g., urine, plasma)

For biological samples, a protein precipitation step is often necessary, followed by extraction. In some cases, derivatization may be required to improve volatility and chromatographic performance, although lactones are generally amenable to direct analysis.[1][2]

  • Protein Precipitation and LLE:

    • To 1 mL of the biological fluid in a centrifuge tube, add 2 mL of cold acetonitrile.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and proceed with Liquid-Liquid Extraction as described above.

2. GC-MS Instrumentation and Conditions

The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument and application.

Parameter Condition
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column
Injector Temperature 250 °C
Injection Mode Splitless (or split 10:1 for concentrated samples)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Temperature Program Initial temperature of 60 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, hold for 5 minutes
Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Mode Full Scan (m/z 40-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis

3. Data Analysis

  • Qualitative Analysis: Identify α,α-Dimethyl-γ-butyrolactone by comparing its retention time and mass spectrum with that of a known standard.

  • Quantitative Analysis: For quantification, create a calibration curve using standard solutions of α,α-Dimethyl-γ-butyrolactone of known concentrations. The concentration in the sample can be determined by comparing the peak area of the analyte to the peak area of the internal standard.

Data Presentation

Table 1: GC-MS Parameters for α,α-Dimethyl-γ-butyrolactone Analysis

Parameter Value
Retention Time (RT) To be determined experimentally
Molecular Ion (M+) m/z 114
Key Fragment Ions To be determined experimentally (likely fragments from loss of methyl and carbonyl groups)
Limit of Detection (LOD) To be determined experimentally
Limit of Quantification (LOQ) To be determined experimentally

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (LLE/SLE) Add_IS->Extraction Concentration Solvent Evaporation & Reconstitution Extraction->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection Mass Detection (Scan/SIM) Ionization->Detection Qualitative Qualitative Analysis (RT & Mass Spectrum) Detection->Qualitative Quantitative Quantitative Analysis (Calibration Curve) Detection->Quantitative Report Report Generation Qualitative->Report Quantitative->Report

Caption: GC-MS analysis workflow for α,α-Dimethyl-γ-butyrolactone.

Signaling Pathway (Hypothetical)

As α,α-Dimethyl-γ-butyrolactone is a synthetic compound, it does not have a known natural signaling pathway. However, if it were to be metabolized, it could potentially follow a pathway similar to its parent compound, GBL, which is a precursor to GHB. The following diagram illustrates a hypothetical metabolic pathway.

Metabolic_Pathway cluster_pathway Hypothetical Metabolic Pathway DMGBL α,α-Dimethyl-γ-butyrolactone DMGHB α,α-Dimethyl-γ-hydroxybutyrate DMGBL->DMGHB Lactonase Metabolites Further Metabolites DMGHB->Metabolites Oxidation

Caption: Hypothetical metabolic pathway of α,α-Dimethyl-γ-butyrolactone.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment of Substituted Butyrolactones

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a robust High-Performance Liquid Chromatography (HPLC) method for the purity assessment of substituted butyrolactones, a class of compounds with significant interest in the pharmaceutical and chemical industries. The described method is suitable for the separation and quantification of the active pharmaceutical ingredient (API) from its potential impurities, including starting materials, by-products, and degradation products. Furthermore, this document provides a protocol for the chiral separation of enantiomeric butyrolactones, which is often crucial for their biological activity. The methods are designed to be stability-indicating, ensuring that the purity data is a true reflection of the sample's quality.

Introduction

Substituted butyrolactones are a diverse group of heterocyclic compounds that form the core structure of many natural products and synthetic molecules with a wide range of biological activities, including antibacterial, antifungal, and antitumor properties.[1] The therapeutic potential of these compounds is often dependent on their stereochemistry, making the separation and quantification of enantiomers a critical aspect of their analysis.[2] The synthesis of substituted butyrolactones can lead to the formation of various process-related impurities and degradation products that may affect the safety and efficacy of the final product.[3][4] Therefore, a reliable and accurate analytical method for purity assessment is essential for quality control in drug development and manufacturing.

This application note details a reversed-phase HPLC (RP-HPLC) method for the purity profiling of substituted butyrolactones and a chiral HPLC method for the separation of their enantiomers. These methods are designed to be precise, accurate, and robust, meeting the stringent requirements of the pharmaceutical industry.

Experimental

Materials and Reagents

All solvents used were of HPLC grade. Water was purified using a Milli-Q system. Reference standards for the substituted butyrolactones and their potential impurities were of known purity.

Instrumentation

An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector was used. For LC-MS analysis, the HPLC system was coupled to a mass spectrometer.[5][6]

Chromatographic Conditions

A general reversed-phase HPLC method was developed for the purity assessment of a variety of substituted butyrolactones. An example for the analysis of (S)-3-Hydroxy-gamma-butyrolactone is provided below.[7]

Table 1: Chromatographic Conditions for Achiral Purity Assessment of (S)-3-Hydroxy-gamma-butyrolactone

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 80% A to 20% A over 20 minutes, then hold for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase A

For the separation of enantiomers, a chiral stationary phase is required. The following conditions are suitable for the separation of 3-aryl-substituted-γ-butyrolactones.[2]

Table 2: Chromatographic Conditions for Chiral Separation of 3-Aryl-Substituted-γ-Butyrolactones

ParameterCondition
Column Chiralpak AD-H, 4.6 x 250 mm, 5 µm
Mobile Phase n-Hexane:Isopropanol (80:20, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 220 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase
Sample Preparation

Accurately weigh and dissolve the substituted butyrolactone sample in the appropriate sample diluent to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation

The developed HPLC methods should be validated according to ICH guidelines to ensure they are suitable for their intended purpose.[8][9][10] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is often demonstrated through forced degradation studies (acid, base, oxidation, heat, and light).

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by the recovery of a known amount of analyte spiked into a placebo.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Table 3: Representative Method Validation Data for a Substituted Butyrolactone

ParameterResult
Linearity (r²) > 0.999
Range 0.1 - 2.0 mg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (%RSD)
- Repeatability< 1.0%
- Intermediate Precision< 2.0%
LOD 0.01% of target concentration
LOQ 0.03% of target concentration

Results and Discussion

Purity Profiling

The reversed-phase HPLC method provides excellent separation of the main substituted butyrolactone peak from its potential impurities. Common impurities arising from synthesis can include unreacted starting materials and by-products from side reactions.[3][11] Degradation studies can help to identify potential degradation products that may form under various stress conditions. The use of a PDA detector allows for peak purity analysis, ensuring that the main peak is not co-eluting with any impurities. LC-MS can be used for the identification and structural elucidation of unknown impurities.[5][6][12]

Chiral Separation

The chiral HPLC method is essential for determining the enantiomeric purity of chiral substituted butyrolactones. The choice of the chiral stationary phase is critical and often requires screening of different columns to achieve optimal separation.[2][13] The method described in Table 2 has been shown to be effective for the separation of 3-aryl-substituted-γ-butyrolactones.

Experimental Workflow and Data Analysis

The following diagrams illustrate the general workflow for HPLC purity assessment and a logical diagram for method development.

HPLC_Purity_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting Sample Substituted Butyrolactone Sample Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution in Diluent Weighing->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Sample Injection Filtration->Injection HPLC_System HPLC System Separation Chromatographic Separation Detection UV/PDA Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Purity Calculation Integration->Quantification Report Final Report Quantification->Report

Caption: General workflow for HPLC purity assessment.

Method_Development_Logic cluster_initial Initial Screening cluster_optimization Optimization cluster_validation Validation SelectColumn Select Column (C18, Chiral) OptimizeGradient Optimize Gradient/Isocratic Conditions SelectColumn->OptimizeGradient SelectMobilePhase Select Mobile Phase (ACN/Water, Hexane/IPA) SelectMobilePhase->OptimizeGradient SelectDetector Select Detector (UV Wavelength) SelectDetector->OptimizeGradient OptimizeFlowRate Optimize Flow Rate OptimizeGradient->OptimizeFlowRate OptimizeTemp Optimize Column Temperature OptimizeFlowRate->OptimizeTemp Specificity Specificity OptimizeTemp->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness

Caption: Logical flow for HPLC method development.

Conclusion

The HPLC methods described in this application note are suitable for the routine quality control of substituted butyrolactones. The reversed-phase method allows for the accurate determination of purity and the identification of potential impurities, while the chiral method enables the quantification of enantiomeric excess. Proper validation of these methods is crucial to ensure reliable and accurate results for regulatory submissions and product release.

References

Unlocking Synthetic Pathways: α,α-Dimethyl-γ-butyrolactone as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, α,α-Dimethyl-γ-butyrolactone emerges as a valuable and versatile chemical intermediate. Its unique structural features provide a robust scaffold for the synthesis of a variety of more complex molecules, including analogues of biologically active compounds and precursors to important pharmaceuticals.

This document provides detailed application notes and protocols for the use of α,α-Dimethyl-γ-butyrolactone in chemical synthesis, focusing on its role as a precursor to substituted lactones and other derivatives. The inherent stability of the gem-dimethyl group at the alpha position allows for selective reactions at other sites of the molecule, making it a predictable and reliable building block in multi-step syntheses.

Application in the Synthesis of Substituted Lactones

One key application of α,α-Dimethyl-γ-butyrolactone is in the synthesis of α-(ω-substituted-alkyl)-γ,γ-dimethyl-γ-butyrolactones. These derivatives are of interest in the study of structure-activity relationships, particularly in fields such as contact allergenicity. The following sections detail the synthesis and reactivity of these compounds, providing a basis for further exploration in medicinal chemistry and toxicology.

Data Presentation: Synthesis and Reactivity of α-(ω-substituted-alkyl)-γ,γ-dimethyl-γ-butyrolactones

The following table summarizes the synthesis of various α-substituted derivatives of γ,γ-dimethyl-γ-butyrolactone and their reactivity with n-butylamine, which serves as a model for the nucleophilic groups found in skin proteins.

Compound Seriesα-Substituent (X-group)Product of Reaction with n-butylamineReaction Pathway
Series 1 -CH₂-X (e.g., X = Cl, Br, OMs)α-[(N-butylamino)methyl]-γ,γ-dimethyl-γ-butyrolactoneTwo-stage elimination-Michael addition
Series 2 -CH₂CH₂-X (e.g., X = Br, OTs)α-[2-(N-butylamino)ethyl]-γ,γ-dimethyl-γ-butyrolactoneSingle-stage substitution
Compound 3 -CH₂CH₂CH₂-Brα-[3-(N-butylamino)propyl]-γ,γ-dimethyl-γ-butyrolactoneSingle-stage substitution

Experimental Protocols

The following are detailed experimental protocols for key reactions involving α,α-Dimethyl-γ-butyrolactone as a chemical intermediate.

Protocol 1: Synthesis of α-(Bromomethyl)-γ,γ-dimethyl-γ-butyrolactone

This protocol describes the synthesis of an α-functionalized derivative that can undergo further reactions.

Materials:

  • α,α-Dimethyl-γ-butyrolactone

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO)

  • Carbon tetrachloride (CCl₄)

  • Sodium bicarbonate solution (aqueous, saturated)

  • Sodium chloride solution (aqueous, saturated)

  • Anhydrous magnesium sulfate

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • A solution of α,α-Dimethyl-γ-butyrolactone, N-bromosuccinimide, and a catalytic amount of benzoyl peroxide in carbon tetrachloride is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • The reaction mixture is heated to reflux and irradiated with a sunlamp for 4 hours.

  • After cooling to room temperature, the mixture is filtered to remove succinimide.

  • The filtrate is washed sequentially with saturated aqueous sodium bicarbonate solution and saturated aqueous sodium chloride solution.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield α-(bromomethyl)-γ,γ-dimethyl-γ-butyrolactone.

Protocol 2: Reaction of α-(Chloromethyl)-γ,γ-dimethyl-γ-butyrolactone with n-Butylamine

This protocol details the reaction of an α-substituted lactone with a model nucleophile.

Materials:

  • α-(Chloromethyl)-γ,γ-dimethyl-γ-butyrolactone

  • n-Butylamine

  • Acetonitrile

  • DIPEA (N,N-Diisopropylethylamine)

  • Solvents for work-up and purification

Procedure:

  • To a solution of α-(chloromethyl)-γ,γ-dimethyl-γ-butyrolactone in acetonitrile, n-butylamine and DIPEA are added.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The solvent is evaporated under reduced pressure.

  • The residue is taken up in an appropriate organic solvent (e.g., ethyl acetate) and washed with water.

  • The organic layer is dried, filtered, and concentrated.

  • The final product, α-[(N-butylamino)methyl]-γ,γ-dimethyl-γ-butyrolactone, is purified by chromatography.

Visualizing the Synthetic Pathway

The following diagram illustrates the general synthetic pathway from α,α-Dimethyl-γ-butyrolactone to more complex substituted lactones.

Synthesis_Pathway A α,α-Dimethyl-γ-butyrolactone B α-Halogenation (e.g., NBS, BPO) A->B C α-(Halomethyl)-γ,γ-dimethyl-γ-butyrolactone B->C D Nucleophilic Substitution (e.g., n-Butylamine) C->D E α-[(N-butylamino)methyl]-γ,γ-dimethyl-γ-butyrolactone D->E

Caption: Synthetic route from α,α-Dimethyl-γ-butyrolactone.

Logical Relationship in Reactivity

The reactivity of α-(ω-substituted-alkyl)-γ,γ-dimethyl-γ-butyrolactones is dictated by the nature of the substituent and the length of the alkyl chain. This relationship determines the reaction mechanism.

Reactivity_Logic Start α-(ω-substituted-alkyl)-γ,γ-dimethyl-γ-butyrolactone Condition1 Alkyl chain = -CH₂- Start->Condition1 Condition2 Alkyl chain = -CH₂CH₂- or longer Start->Condition2 Outcome1 Two-stage elimination- Michael addition Condition1->Outcome1 True Outcome2 Single-stage substitution Condition2->Outcome2 True

Caption: Reactivity pathways of substituted lactones.

Conclusion

α,α-Dimethyl-γ-butyrolactone serves as a foundational molecule for the synthesis of a range of derivatives with potential applications in various fields of chemical and pharmaceutical research. The protocols and data presented here provide a starting point for the exploration of its synthetic utility. The stability of the gem-dimethyl group coupled with the reactivity of the lactone ring and the potential for alpha-functionalization makes it an attractive intermediate for the construction of complex molecular architectures. Further research into the reactions and applications of this compound is warranted to fully unlock its potential in drug discovery and materials science.

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of α,α-Dimethyl-γ-butyrolactone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of α,α-Dimethyl-γ-butyrolactone. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Troubleshooting Guide

This guide addresses common problems that can arise during the synthesis of α,α-Dimethyl-γ-butyrolactone, particularly through the widely used method of alkylating γ-butyrolactone with methyl iodide in the presence of a strong base like lithium diisopropylamide (LDA).

Q1: Why is my reaction yield of α,α-Dimethyl-γ-butyrolactone consistently low?

A1: Low yields can stem from several factors. Here are the most common culprits and their solutions:

  • Incomplete Deprotonation: The initial deprotonation of γ-butyrolactone is a critical step.

    • Solution: Ensure your LDA is freshly prepared or properly stored to maintain its reactivity. Use a slight excess of LDA (2.1-2.2 equivalents) to drive the deprotonation to completion for both methylation steps. The reaction temperature for deprotonation should be maintained at -78°C to prevent side reactions.

  • Presence of Moisture: LDA is extremely sensitive to moisture. Any water in the reaction will consume the base and reduce the efficiency of the deprotonation.

    • Solution: All glassware must be rigorously dried (oven-dried or flame-dried under vacuum). Use anhydrous solvents (e.g., dry THF) and ensure all reagents are handled under an inert atmosphere (e.g., argon or nitrogen).

  • Suboptimal Reaction Temperature: Temperature control is crucial throughout the process.

    • Solution: Maintain a temperature of -78°C during the addition of γ-butyrolactone and methyl iodide. Allowing the reaction to warm up prematurely can lead to side reactions, such as self-condensation of the enolate.

  • Inefficient Second Alkylation: The second methylation is often slower than the first.

    • Solution: After the first methylation, ensure the reaction is re-cooled to -78°C before the second equivalent of LDA is added, followed by the second equivalent of methyl iodide. Allowing sufficient reaction time (typically 1-2 hours for each methylation step) is also important.

Q2: I am observing significant amounts of the mono-methylated byproduct (α-Methyl-γ-butyrolactone). How can I favor the formation of the di-methylated product?

A2: The formation of the mono-methylated product is a common issue and indicates that the second alkylation is not proceeding to completion.

  • Stoichiometry of Reagents: The molar ratio of your reagents is critical.

    • Solution: Use a sufficient excess of both LDA and methyl iodide. A common strategy is to use 1.0 equivalent of γ-butyrolactone, 2.1-2.2 equivalents of LDA, and 2.2-2.3 equivalents of methyl iodide. This ensures there is enough base and alkylating agent for both methylation steps.

  • Sequential Addition: The order and timing of reagent addition can significantly impact the product distribution.

    • Solution: A sequential, one-pot approach is generally effective. First, add one equivalent of LDA, followed by one equivalent of methyl iodide. After the first methylation is complete (monitored by TLC or GC), add the second equivalent of LDA, followed by the second equivalent of methyl iodide.

Q3: My final product is difficult to purify. What are the common impurities and how can I remove them?

A3: Common impurities include the starting material (γ-butyrolactone), the mono-methylated intermediate, and potentially some side-products from condensation reactions.

  • Purification Method: Fractional vacuum distillation is the most effective method for purifying α,α-Dimethyl-γ-butyrolactone.

    • Solution: Due to the relatively close boiling points of the components, a fractional distillation column with a good number of theoretical plates is recommended. The distillation should be performed under reduced pressure to avoid decomposition at high temperatures.

  • Extraction Work-up: A thorough aqueous work-up is essential to remove any remaining salts and water-soluble impurities before distillation.

    • Solution: After quenching the reaction with a saturated aqueous solution of ammonium chloride, perform several extractions with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and then remove the solvent under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction?

A1: Anhydrous tetrahydrofuran (THF) is the most commonly used and recommended solvent for the LDA-mediated alkylation of γ-butyrolactone. Its ability to dissolve the reagents and its low freezing point make it ideal for this reaction.

Q2: Can I use a different base instead of LDA?

A2: While other strong, non-nucleophilic bases like lithium hexamethyldisilazide (LHMDS) or sodium hexamethyldisilazide (NaHMDS) can be used, LDA is the most widely reported and generally provides good results for this transformation. Weaker bases are typically not sufficient to achieve complete deprotonation.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). By taking small aliquots from the reaction mixture at different time points, you can track the disappearance of the starting material and the formation of the mono- and di-methylated products.

Q4: What are the expected yields for this synthesis?

A4: With an optimized protocol, yields for the synthesis of α,α-Dimethyl-γ-butyrolactone can range from 70% to over 90%. The yield is highly dependent on the purity of the reagents, the exclusion of moisture, and precise control over the reaction conditions.

Data Presentation

Table 1: Effect of Reaction Parameters on the Yield of α,α-Dimethyl-γ-butyrolactone

ParameterCondition ACondition BCondition CCondition DReported Yield (%)
Base (Equivalents) LDA (2.1)LDA (2.2)LDA (2.0)NaHMDS (2.2)75-85
Methyl Iodide (Equivalents) 2.22.32.12.380-92
Temperature (°C) -78-78-60-7870-90
Reaction Time (hours) 2 (1+1)3 (1.5+1.5)2 (1+1)3 (1.5+1.5)72-88

Note: The data in this table is a synthesized representation from various literature sources and should be used as a guideline. Actual yields may vary based on specific experimental conditions.

Experimental Protocols

Key Experiment: Synthesis of α,α-Dimethyl-γ-butyrolactone via LDA-mediated Alkylation

This protocol details a standard procedure for the synthesis of α,α-Dimethyl-γ-butyrolactone.

Materials:

  • γ-Butyrolactone

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Methyl iodide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether or Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of LDA: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous THF and cool to -78°C in a dry ice/acetone bath. Add diisopropylamine (2.1 equivalents) to the cooled THF. Slowly add n-BuLi (2.1 equivalents) dropwise, ensuring the temperature remains below -70°C. Stir the solution at -78°C for 30 minutes.

  • First Deprotonation and Alkylation: Slowly add a solution of γ-butyrolactone (1.0 equivalent) in anhydrous THF to the freshly prepared LDA solution at -78°C. Stir the mixture for 1 hour at this temperature. Then, add methyl iodide (1.1 equivalents) dropwise and continue stirring at -78°C for 1-1.5 hours.

  • Second Deprotonation and Alkylation: In a separate flask, prepare a second batch of LDA (1.1 equivalents) as described in step 1. After the first alkylation is complete, add the second portion of LDA to the reaction mixture at -78°C and stir for 1 hour. Following this, add the second portion of methyl iodide (1.1 equivalents) and let the reaction proceed for another 1-1.5 hours at -78°C.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at -78°C. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by fractional vacuum distillation to obtain pure α,α-Dimethyl-γ-butyrolactone.

Mandatory Visualization

SynthesisWorkflow cluster_LDA_Prep LDA Preparation cluster_Reaction Alkylation Reaction cluster_Workup Work-up & Purification THF_amine Anhydrous THF + Diisopropylamine LDA Lithium Diisopropylamide (LDA) THF_amine->LDA @ -78°C nBuLi n-Butyllithium nBuLi->LDA GBL γ-Butyrolactone MonoMethyl α-Methyl-γ-butyrolactone (intermediate) GBL->MonoMethyl 1. LDA (1.1 eq) 2. MeI (1.1 eq) @ -78°C MeI1 Methyl Iodide (1.1 eq) DiMethyl α,α-Dimethyl-γ-butyrolactone (Crude Product) MonoMethyl->DiMethyl 1. LDA (1.1 eq) 2. MeI (1.1 eq) @ -78°C LDA2 LDA (1.1 eq) MeI2 Methyl Iodide (1.1 eq) Quench Quench with aq. NH4Cl DiMethyl->Quench Extract Extraction with Organic Solvent Quench->Extract Dry Drying & Concentration Extract->Dry Distill Fractional Vacuum Distillation Dry->Distill FinalProduct Pure α,α-Dimethyl-γ-butyrolactone Distill->FinalProduct

Caption: Experimental workflow for the synthesis of α,α-Dimethyl-γ-butyrolactone.

TroubleshootingTree Start Low Yield of α,α-Dimethyl-γ-butyrolactone Q1 Is the mono-methylated product the major byproduct? Start->Q1 Q2 Was the reaction performed under strictly anhydrous conditions? Start->Q2 Q3 Was the temperature maintained at -78°C? Start->Q3 A1_Yes Incomplete second alkylation. Increase equivalents of LDA and MeI. Ensure sequential addition. Q1->A1_Yes Yes A1_No Consider other side reactions. Check for self-condensation. Q1->A1_No No A2_No Moisture is consuming LDA. Dry all glassware and solvents. Q2->A2_No No A3_No Higher temperatures can lead to side reactions. Improve temperature control. Q3->A3_No No

Troubleshooting side reactions in dimethyl-gamma-butyrolactone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges of dimethyl-γ-butyrolactone synthesis. The content is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Troubleshooting Guide: Common Issues and Solutions

Q1: My Reformatsky reaction is yielding a complex mixture or an unexpected intermediate instead of the desired dimethyl-γ-butyrolactone. What is going wrong?

A1: The Reformatsky reaction, a common method for synthesizing β-substituted-γ-butyrolactones, is sensitive to reaction conditions, particularly temperature and reagent activation. An unexpected major product is often the β-hydroxy ester precursor that fails to cyclize, or a silylated intermediate if using silyl glyoxylates.

Potential Causes & Solutions:

  • Inactive Zinc: The surface of zinc metal is often coated with a passivating layer of zinc oxide, which prevents the reaction. Zinc must be activated prior to use.[1]

    • Solution: Activate zinc powder using reagents like iodine, 1,2-dibromoethane, or by reducing zinc halides.

  • Incorrect Reaction Temperature: Temperature control is critical. For instance, in double Reformatsky reactions using silyl glyoxylates, low temperatures (-20°C) may prevent the necessary Brook rearrangement, leading to the isolation of a hydroxysilane intermediate instead of the lactone.[2]

    • Solution: Follow a strict temperature protocol. A common procedure involves initiating the reaction at a low temperature (e.g., -30°C) and then allowing it to warm to room temperature to ensure all steps, including cyclization, proceed to completion.[2]

  • Reagent Addition Order: Adding reagents in the incorrect order can lead to side reactions.

    • Solution: A stepwise approach is often optimal. For example, prepare the Reformatsky reagent first, cool it, then add the silyl glyoxylate, and finally add the ketone electrophile.[2]

Q2: The yield of my α-methylene-γ,γ-dimethyl-γ-butyrolactone is low, and I observe significant polymer formation during purification. How can I prevent this?

A2: α-Methylene-γ-butyrolactones are prone to polymerization, especially at elevated temperatures. This issue is most common during the final purification step.

Potential Causes & Solutions:

  • High Distillation Temperature: Standard atmospheric distillation often requires temperatures high enough to initiate polymerization of the product.

    • Solution: Purify the final product using vacuum distillation.[3] This lowers the boiling point, reducing the thermal stress on the molecule and minimizing polymerization. Steam distillation is another viable alternative.[3]

Q3: My final product is contaminated with a high-boiling impurity that is difficult to remove by distillation. What could it be and how do I remove it?

A3: A common high-boiling impurity is the uncyclized γ-hydroxy carboxylic acid or its ester precursor. In syntheses starting from diethyl maleate, the product can also form an azeotrope with diethyl succinate, making separation by conventional distillation challenging.[4]

Potential Causes & Solutions:

  • Incomplete Cyclization: The final ring-closing step (lactonization) may be incomplete. This can be caused by insufficient heat or catalyst, or quenching the reaction prematurely.

    • Solution: Ensure the reaction goes to completion by monitoring via TLC or GC. If cyclization is the issue, an acidic workup or heating the crude product may drive the lactonization.

  • Azeotrope Formation: The product may form a constant-boiling mixture with a byproduct or solvent.

    • Solution: If an azeotrope is suspected, techniques like azeotropic distillation with a suitable hydrocarbon entrainer may be required to separate the components.[5]

  • Hydrolysis: The lactone ring can be opened by residual acid or base during workup, forming the γ-hydroxy acid.

    • Solution: Ensure the workup is performed under neutral or mildly acidic conditions and that the product is thoroughly dried before distillation.

Frequently Asked Questions (FAQs)

Q: What are the primary synthetic routes to dimethyl-γ-butyrolactones? A: Several primary routes exist, depending on the desired substitution pattern:

  • Reformatsky Reaction: Ideal for β-substituted lactones, this reaction uses an α-halo ester, a carbonyl compound (ketone or aldehyde), and metallic zinc.[6][7]

  • Condensation Reactions: For α-hydroxy-β,β-dimethyl-γ-butyrolactone (pantolactone), a common route involves the condensation of formaldehyde with isobutyraldehyde, followed by cyanohydrin formation and hydrolysis/lactonization.[8]

  • C-H Insertion / Olefination: This modern one-pot method can be used to synthesize α-alkylidene-γ-butyrolactones, including dimethylated variants.[9]

Q: How can I monitor the progress of my reaction effectively? A: The most common methods are Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

  • TLC: Provides a quick and simple way to visualize the consumption of starting materials and the appearance of the product.[10]

  • GC-MS: Offers more detailed analysis, allowing for the identification of the desired product and potential side products by their mass-to-charge ratio.

Q: What are the standard purification techniques for dimethyl-γ-butyrolactones? A: Purification typically involves a combination of methods:

  • Aqueous Workup: The reaction is first quenched (e.g., with saturated aqueous ammonium chloride) and extracted with an organic solvent like diethyl ether or ethyl acetate.[2][10]

  • Drying: The combined organic layers are dried over an anhydrous salt such as sodium sulfate or magnesium sulfate.[2]

  • Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.

  • Final Purification: Depending on the product's properties and impurities, final purification is achieved by:

    • Flash Column Chromatography: Effective for removing non-volatile impurities.[10]

    • Vacuum Distillation: The preferred method for volatile lactones, especially those prone to thermal decomposition or polymerization.[3]

Data Presentation

Table 1: Comparison of Selected Synthesis Protocols for Dimethyl-γ-Butyrolactone Derivatives
Synthesis MethodTarget CompoundKey ReagentsTemperature (°C)TimeYieldReference
Double ReformatskyPentasubstituted γ-butyrolactoneα-bromo ester, silyl glyoxylate, ketone, zinc-30 to RT1 h73%[2]
Grignard Reactionβ-methyl-α-methylene-γ-butyrolactoneβ-monomethyl itaconate, MeMgCl02 hHigh Purity[10]
C-H Insertion4,4-Dimethyl-3-methylenedihydrofuran-2-oneDiazophosphonate, Rh(II) catalystRT-Modest[9]

Experimental Protocols

Protocol 1: Synthesis of a Pentasubstituted γ-Butyrolactone via Double Reformatsky Reaction

This protocol is adapted from a diastereoselective double Reformatsky reaction.[2]

  • Reagent Preparation: Cool a freshly prepared solution of the Reformatsky reagent (from an α-bromo propionate and activated zinc) in diethyl ether to -30 °C.

  • First Addition: Add a solution of silyl glyoxylate (1.0 equiv) in diethyl ether dropwise to the cooled Reformatsky reagent.

  • Monitoring: Monitor the consumption of the silyl glyoxylate by TLC (typically 10-15 minutes).

  • Second Addition: Add the desired aryl ketone (3.0 equiv).

  • Reaction Progression: Allow the reaction mixture to warm to 0 °C over 45 minutes, then stir at room temperature for 30 minutes.

  • Workup: Quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over magnesium sulfate, and concentrate in vacuo. Purify the residue by flash chromatography.

Visualizations

Signaling Pathways and Workflows

Main_Synthesis_Pathway reagents α-Bromo Propionate + Ketone reformatsky_reagent Reformatsky Reagent (Zinc Enolate) reagents->reformatsky_reagent 1. Oxidative Addition zinc Activated Zinc (Zn) zinc->reformatsky_reagent intermediate β-Hydroxy Ester Intermediate reformatsky_reagent->intermediate 2. Aldol Addition product β,β-Dimethyl-γ-Butyrolactone intermediate->product 3. Intramolecular Cyclization (Lactonization)

Caption: Main synthesis pathway via the Reformatsky reaction.

Side_Reactions start Dimethyl-γ-Butyrolactone hydrolysis γ-Hydroxy Carboxylic Acid (Ring-Opened) start->hydrolysis H₂O / H⁺ or OH⁻ (During Workup) polymerization Polymer start->polymerization Heat (During Distillation) uncyclized Uncyclized β-Hydroxy Ester main_path Synthesis Reaction main_path->start Desired Path main_path->uncyclized Incomplete Reaction

Caption: Common side reactions in dimethyl-lactone synthesis.

Troubleshooting_Workflow start Experiment Complete: Analyze Crude Product (TLC, GC-MS, NMR) check_yield Is Yield Low? start->check_yield check_purity Is Purity Low? check_yield->check_purity No incomplete_rxn Incomplete Reaction: - Check starting material - Extend reaction time - Increase temperature check_yield->incomplete_rxn Yes side_reaction Side Reaction Occurred: - Adjust temperature - Change reagent order - Check stoichiometry check_purity->side_reaction Yes success Product Meets Specs check_purity->success No reagent_issue Reagent Degradation/ Inactivity: - Check reagent quality - Activate catalyst/metal incomplete_rxn->reagent_issue If SM still present purification_issue Purification Issue: - Use vacuum distillation - Optimize chromatography - Check for azeotropes side_reaction->purification_issue If byproducts observed

References

Technical Support Center: Purification of alpha,alpha-Dimethyl-gamma-butyrolactone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with alpha,alpha-Dimethyl-gamma-butyrolactone. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary physical properties of this compound?

This compound is a colorless liquid with the following properties:

  • CAS Number: 3709-08-8[1][2]

  • Molecular Formula: C₆H₁₀O₂[1][2]

  • Molecular Weight: 114.14 g/mol [1][2]

  • Melting Point: 6°C[1]

  • Boiling Point: 194°C at 27 mmHg[3]

  • Specific Gravity: 1.01 g/cm³[1]

  • Refractive Index: 1.43[1]

Q2: What are the common impurities found in crude this compound?

Common impurities often depend on the synthetic route used. For instance, if a Reformatsky or Grignard reaction is employed, impurities may include:

  • Unreacted starting materials (e.g., ketones, aldehydes, α-haloesters).

  • Side products from coupling reactions (e.g., biphenyl-type compounds in Grignard reactions).[4]

  • Solvents used in the reaction and workup.

  • Water, which can lead to hydrolysis of the lactone.

Q3: What are the recommended storage conditions for this compound?

To ensure stability, it is recommended to store this compound in a cool, dry, and well-ventilated area in a tightly sealed container.[5]

Troubleshooting Guides

Purification by Vacuum Distillation

Issue 1: The product is not distilling at the expected temperature.

  • Possible Cause: The vacuum pressure is not low enough.

    • Solution: Check the entire distillation apparatus for leaks. Ensure all joints are properly sealed with vacuum grease. Verify the vacuum pump is functioning correctly and is appropriate for the desired pressure.[6]

  • Possible Cause: The thermometer is not placed correctly.

    • Solution: The top of the thermometer bulb should be level with the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

  • Possible Cause: The presence of non-volatile impurities.

    • Solution: Consider a pre-purification step, such as filtration or a simple extraction, to remove solid or highly polar impurities.

Issue 2: The product is decomposing or changing color during distillation.

  • Possible Cause: The distillation temperature is too high.

    • Solution: Decrease the pressure of the system to lower the boiling point of the lactone. This compound has a boiling point of 194°C at 27 mmHg, so distillation at atmospheric pressure is not recommended.[3]

  • Possible Cause: The presence of acidic or basic impurities catalyzing decomposition.

    • Solution: Neutralize the crude product with a mild wash (e.g., saturated sodium bicarbonate solution) before distillation. Ensure all glassware is thoroughly cleaned and dried.

Issue 3: "Bumping" or uneven boiling occurs in the distillation flask.

  • Possible Cause: Lack of boiling chips or inefficient stirring.

    • Solution: Add fresh boiling chips or a magnetic stir bar to the distillation flask before applying heat and vacuum. Ensure the stirring is vigorous enough to promote smooth boiling.[7]

Purification by Flash Column Chromatography

Issue 1: Poor separation of the product from impurities.

  • Possible Cause: The solvent system (eluent) is not optimal.

    • Solution: Perform thin-layer chromatography (TLC) with various solvent systems to find the eluent that provides the best separation (aim for an Rf value of 0.2-0.4 for the product). A gradient elution (gradually increasing the polarity of the eluent) may be necessary for complex mixtures.[8]

  • Possible Cause: The column is overloaded with the crude sample.

    • Solution: As a general rule, use a silica gel to crude product ratio of at least 30:1 by weight for good separation.[9]

  • Possible Cause: The column was not packed properly.

    • Solution: Ensure the silica gel is packed uniformly without any air bubbles or cracks. A poorly packed column will lead to channeling and inefficient separation.

Issue 2: The product is eluting with the solvent front (no retention).

  • Possible Cause: The eluent is too polar.

    • Solution: Decrease the polarity of the eluent by reducing the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate mixture).

Issue 3: The product is not eluting from the column.

  • Possible Cause: The eluent is not polar enough.

    • Solution: Increase the polarity of the eluent by increasing the proportion of the more polar solvent.

  • Possible Cause: The compound may be reacting with the silica gel.

    • Solution: Silica gel is acidic and can sometimes cause degradation of sensitive compounds. If this is suspected, deactivate the silica gel by flushing the column with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine before loading the sample.[10]

Quantitative Data Summary

The following table provides a general comparison of the expected outcomes for different purification techniques. Please note that the actual purity and yield will depend on the specific impurities present in the crude material and the optimization of the chosen method.

Purification TechniqueTypical Purity AchievedTypical Yield/Recovery
Vacuum Distillation > 98%80 - 95%
Flash Column Chromatography > 99%70 - 90%
Liquid-Liquid Extraction Variable (used for initial cleanup)> 90%

Experimental Protocols

Protocol 1: Vacuum Distillation
  • Apparatus Setup: Assemble a standard vacuum distillation apparatus using clean, dry glassware. Ensure all joints are lightly greased and sealed properly. Use a stir bar in the distillation flask.[11]

  • Sample Loading: Add the crude this compound to the distillation flask, filling it to no more than two-thirds of its volume.

  • Evacuation: Connect the apparatus to a vacuum pump and slowly evacuate the system. A cold trap should be placed between the apparatus and the pump to protect the pump from volatile substances.[12]

  • Heating: Once a stable vacuum is achieved, begin to heat the distillation flask gently using a heating mantle.

  • Fraction Collection: Collect the distillate that comes over at the expected boiling point for the recorded pressure. It is advisable to collect a small forerun to be discarded.

  • Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly venting the system to atmospheric pressure.[12]

Protocol 2: Flash Column Chromatography
  • Solvent Selection: Determine an appropriate solvent system using TLC. A common starting point for lactones is a mixture of hexane and ethyl acetate.

  • Column Packing: Prepare a glass column with a stopcock and a small plug of cotton or glass wool at the bottom. Add a layer of sand. Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column, allowing it to settle into a packed bed. Add another layer of sand on top of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable volatile solvent. Carefully apply the sample to the top of the silica bed. Alternatively, for less soluble samples, the crude material can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.[9]

  • Elution: Add the eluent to the top of the column and apply gentle pressure with air or nitrogen to achieve a steady flow rate.

  • Fraction Collection: Collect the eluting solvent in a series of fractions (e.g., in test tubes).

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_start Crude Product cluster_purification Purification Options cluster_analysis Purity Analysis cluster_end Final Product crude Crude alpha,alpha-Dimethyl- gamma-butyrolactone distillation Vacuum Distillation crude->distillation High boiling point chromatography Flash Column Chromatography crude->chromatography Complex mixture analysis GC-MS / NMR distillation->analysis chromatography->analysis pure Pure alpha,alpha-Dimethyl- gamma-butyrolactone analysis->pure Purity Confirmed troubleshooting_distillation cluster_problems Observed Issues cluster_causes Potential Causes cluster_solutions Solutions start Distillation Problem no_distillate No Distillate start->no_distillate decomposition Decomposition start->decomposition bumping Bumping start->bumping vacuum_leak Vacuum Leak / High Pressure no_distillate->vacuum_leak temp_high Temperature Too High decomposition->temp_high no_stirring No Stirring / Boiling Chips bumping->no_stirring check_seals Check Seals & Pump vacuum_leak->check_seals lower_pressure Lower Pressure temp_high->lower_pressure add_stirring Add Stir Bar / Chips no_stirring->add_stirring

References

Technical Support Center: Enhancing the Anticonvulsant Efficacy of Butyrolactone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the anticonvulsant efficacy of butyrolactone derivatives.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the experimental evaluation of butyrolactone derivatives.

Issue 1: My α-substituted butyrolactone derivative shows potent in vitro binding to the GABAA receptor but has weak or no in vivo anticonvulsant activity.

  • Question: What are the potential reasons for the discrepancy between in vitro and in vivo results for my α-substituted butyrolactone?

  • Answer: Several factors can contribute to this discrepancy:

    • Poor Blood-Brain Barrier (BBB) Permeability: The compound may not be able to effectively cross the BBB to reach its target in the central nervous system. Lipophilicity is a key factor in BBB penetration, and modifications to the molecule's structure may be necessary to improve this property.[1]

    • Rapid Metabolism: The compound may be quickly metabolized in the liver or other tissues, leading to low systemic exposure and insufficient concentrations reaching the brain.[2][3] γ-Butyrolactone (GBL) itself is rapidly hydrolyzed to γ-hydroxybutyrate (GHB) in vivo.[3]

    • High Protein Binding: The compound may bind extensively to plasma proteins, reducing the unbound fraction that is available to cross the BBB and interact with the target receptor.

    • Off-Target Effects: The compound may have off-target effects that counteract its anticonvulsant activity or cause dose-limiting side effects.

Issue 2: My substituted butyrolactone derivative is causing convulsant or proconvulsant effects in animal models.

  • Question: Why is my butyrolactone derivative causing seizures instead of preventing them?

  • Answer: The position of substituents on the butyrolactone ring is critical in determining its pharmacological effect.

    • β-Substitution: Alkyl substitution at the β-position of the butyrolactone ring is strongly associated with convulsant properties, similar to picrotoxin.[4]

    • α,β-Disubstitution: Compounds with substituents at both the α and β positions can also be potent convulsants.[5]

    • γ-Dimethyl Groups: The addition of dimethyl groups at the γ-position to a β-substituted compound can increase convulsant potency.[6] Similarly, adding γ-dimethyl groups to an α-substituted anticonvulsant can convert it into a convulsant.[6]

    • Conformational Constraints: The volume and orientation of substituents can influence whether the compound stabilizes the open (anticonvulsant) or closed (convulsant) state of the GABAA receptor chloride channel.[7]

Issue 3: I am observing high variability in the anticonvulsant efficacy of my lead compound between different seizure models.

  • Question: Why does my compound work well in the pentylenetetrazol (PTZ) model but not in the maximal electroshock (MES) model?

  • Answer: Different preclinical seizure models are designed to identify compounds with different mechanisms of action, predicting efficacy against different seizure types.[8]

    • The subcutaneous pentylenetetrazol (scPTZ) test is considered a model for generalized absence and/or myoclonic seizures.[8] It is sensitive to drugs that enhance GABAergic neurotransmission. α-substituted butyrolactones are often effective in this model.[9][10]

    • The maximal electroshock (MES) test is a model of generalized tonic-clonic seizures and is predictive of a compound's ability to prevent seizure spread.[11] Some α-substituted butyrolactones have shown efficacy in the MES model, particularly those with sulfur-for-oxygen substitutions.[5][6]

    • A compound's differential activity across these models provides insight into its potential clinical utility for specific epilepsy syndromes.

Quantitative Data on Butyrolactone Derivatives

The following tables summarize the anticonvulsant activity of selected butyrolactone derivatives from preclinical studies.

Table 1: Anticonvulsant Activity of α-Substituted γ-Butyrolactones in the Pentylenetetrazol (PTZ) Seizure Model in Mice

CompoundSubstituent(s)ED₅₀ (mg/kg, i.p.)Reference
α-Ethyl-α-methyl-γ-butyrolactoneα-ethyl, α-methyl150[4]
α,α-Dimethyl-γ-butyrolactoneα,α-dimethyl200[4]
α-Ethyl-α-methylthiolo-γ-butyrolactoneα-ethyl, α-methyl (thiololactone)Lower than oxygen analog[5]

Table 2: In Vitro Binding Affinity of Butyrolactone Derivatives

CompoundAssayIC₅₀ or KᵢReference
Various α-spirocyclopropyl-γ-butyrolactones[³⁵S]-TBPS displacementEffective displacement[7]
Various α-spirocyclopentyl-γ-butyrolactones[³⁵S]-TBPS displacementVery effective displacement[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Maximal Electroshock (MES) Seizure Test in Mice

This model is used to evaluate the ability of a compound to prevent the spread of seizures.[11]

Apparatus:

  • Electroconvulsive shock generator.

  • Corneal or auricular electrodes.

  • Topical anesthetic (e.g., 0.5% tetracaine) for corneal electrodes.

  • Electrode gel for auricular electrodes.

Procedure:

  • Administer the test compound to mice at various doses and time points.

  • At the time of peak effect, apply a drop of topical anesthetic to the mouse's corneas.

  • Position the corneal electrodes on the corneas.

  • Deliver an electrical stimulus (typically 50 mA, 60 Hz for 0.2 seconds).[11]

  • Observe the animal for the presence or absence of a tonic hindlimb extension seizure.

  • The endpoint is the abolition of the tonic hindlimb extension phase. An animal is considered protected if it does not exhibit this response.[11][12]

  • Calculate the ED₅₀, the dose that protects 50% of the animals from the tonic hindlimb extension.

Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test in Mice

This model is used to assess a compound's ability to raise the seizure threshold.[13]

Materials:

  • Pentylenetetrazol (PTZ) solution.

  • Test compound solution.

  • Syringes and needles.

  • Observation chambers.

Procedure:

  • Administer the test compound to mice at various doses and time points.

  • At the predetermined time of peak effect, inject a convulsant dose of PTZ (e.g., 85 mg/kg for CF-1 mice) subcutaneously into a loose fold of skin on the neck.[13]

  • Place the animals in individual observation chambers.

  • Observe the mice for 30 minutes for the presence or absence of clonic seizures.

  • The endpoint is the occurrence of a clonic seizure lasting for approximately 3 to 5 seconds. Animals not exhibiting this are considered protected.[13]

  • Determine the ED₅₀, the dose that protects 50% of the animals from clonic seizures.

In Vitro Electrophysiology in Hippocampal Slices

This method allows for the study of a compound's effect on neuronal excitability in a brain tissue preparation.[14][15]

Procedure:

  • Slice Preparation:

    • Rapidly dissect the hippocampus from a rodent brain in ice-cold artificial cerebrospinal fluid (aCSF).

    • Cut the hippocampus into transverse slices (300-500 µm thick) using a vibratome.[14]

    • Transfer the slices to an incubation chamber with oxygenated aCSF at 32-35°C for at least one hour to recover.[14][16]

  • Induction of Epileptiform Activity:

    • Transfer a slice to a recording chamber perfused with oxygenated aCSF.

    • Induce epileptiform activity by modifying the aCSF, for example, by increasing the potassium concentration (e.g., 8 mM KCl) and adding 4-aminopyridine (4-AP), or by removing magnesium and adding a GABAA receptor antagonist like bicuculline.[14][17]

  • Electrophysiological Recording:

    • Place a recording electrode in the CA1 or other region of interest to record field potentials.

    • After establishing a stable baseline of epileptiform activity, perfuse the slice with aCSF containing the test compound.

    • Record changes in the frequency, amplitude, and duration of the epileptiform discharges to determine the compound's anticonvulsant or proconvulsant effects.

Visualizations

GABAA Receptor Signaling Pathway

GABAA_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate GAD GAD Glutamate->GAD Glutamic Acid Decarboxylase GABA_vesicle GABA GAD->GABA_vesicle Synthesis Synaptic_Cleft Synaptic Cleft GABA_vesicle->Synaptic_Cleft Release GABAA_R GABA_A Receptor (Ligand-gated Cl- channel) GABA_vesicle->GABAA_R Binds to Hyperpolarization Hyperpolarization (Inhibition) GABAA_R->Hyperpolarization Leads to Cl_ion Cl- Cl_ion->GABAA_R Influx Butyrolactone α-Substituted Butyrolactone Derivatives Butyrolactone->GABAA_R Positive Allosteric Modulation Picrotoxin β-Substituted Butyrolactones (Picrotoxin-like) Picrotoxin->GABAA_R Non-competitive Antagonism

Caption: Simplified GABAA receptor signaling pathway and modulation by butyrolactone derivatives.

Experimental Workflow for Anticonvulsant Screening

Anticonvulsant_Screening_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Screening cluster_invivo In Vivo Screening cluster_analysis Data Analysis & Optimization Synthesis Synthesize Butyrolactone Derivatives Purification Purify & Characterize (NMR, MS, etc.) Synthesis->Purification Binding_Assay GABA_A Receptor Binding Assay ([35S]-TBPS) Purification->Binding_Assay Slice_Electrophysiology Hippocampal Slice Electrophysiology Purification->Slice_Electrophysiology scPTZ_Test scPTZ Seizure Test (Seizure Threshold) Binding_Assay->scPTZ_Test Promising Compounds Slice_Electrophysiology->scPTZ_Test Promising Compounds MES_Test MES Seizure Test (Seizure Spread) scPTZ_Test->MES_Test Toxicity Neurotoxicity/ Side Effect Profile MES_Test->Toxicity SAR_Analysis Structure-Activity Relationship (SAR) Analysis Toxicity->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design

Caption: General workflow for the screening and development of butyrolactone-based anticonvulsants.

References

Technical Support Center: Spectroscopic Analysis of Substituted Lactones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the spectroscopic analysis of substituted lactones. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Infrared (IR) Spectroscopy

Question: Why is the carbonyl (C=O) stretching frequency of my lactone higher than the typical 1735 cm⁻¹ for acyclic esters?

Answer:

This is a common observation and is primarily due to ring strain . When a carbonyl group is part of a smaller ring system (e.g., a four-membered β-lactone or a five-membered γ-lactone), the bond angles are constrained to be smaller than the ideal 120° for an sp² hybridized carbon. This angle strain forces the C-C bonds adjacent to the carbonyl to have more p-character. To compensate, the C=O bond gains more s-character, which strengthens and stiffens the bond, leading to a higher vibrational frequency.[1][2][3] The powerful electron-withdrawing effect of the endocyclic oxygen also contributes to this increase.[1]

Troubleshooting Unexpected IR Carbonyl Frequencies

Below is a workflow to help diagnose unexpected IR carbonyl stretching frequencies for your substituted lactone.

IR_Troubleshooting start Start: Unexpected C=O Stretching Frequency check_ring_size What is the ring size of the lactone? start->check_ring_size small_ring High Frequency Observed (> 1750 cm⁻¹) check_ring_size->small_ring 4 or 5-membered (β or γ) normal_ring Is the lactone conjugated? check_ring_size->normal_ring 6-membered or larger (δ, ε) explanation_small Increased ring strain forces more s-character into the C=O bond, strengthening it. small_ring->explanation_small conjugated Low Frequency Observed (< 1735 cm⁻¹) normal_ring->conjugated Yes unconjugated Frequency near 1735-1750 cm⁻¹ (for δ-lactones) normal_ring->unconjugated No explanation_conjugated Resonance delocalization reduces the C=O double bond character, weakening it. conjugated->explanation_conjugated end_normal Conclusion: Frequency is within the expected range for an unstrained, unconjugated lactone. unconjugated->end_normal end_high Conclusion: Ring strain is the likely cause. explanation_small->end_high end_low Conclusion: Conjugation is the likely cause. explanation_conjugated->end_low

Caption: Troubleshooting workflow for IR carbonyl frequencies.

Quantitative Data: Effect of Ring Size on Lactone Carbonyl Frequency

Lactone Ring SizeExample CompoundTypical C=O Stretching Frequency (cm⁻¹)Primary Reason for Shift
4-membered (β-lactone)β-propiolactone~1840High ring strain[1]
5-membered (γ-lactone)γ-butyrolactone~1770Significant ring strain[1]
6-membered (δ-lactone)δ-valerolactone~1735Unstrained, similar to acyclic esters[1]

Question: My lactone is α,β-unsaturated. How does this affect the IR spectrum?

Answer:

Conjugation of the carbonyl group with a C=C double bond will lower the C=O stretching frequency by 20-40 cm⁻¹.[1] This is due to resonance delocalization, which reduces the double-bond character of the carbonyl group, thereby weakening it. You will observe a shift to a lower wavenumber (e.g., from ~1770 cm⁻¹ to ~1740 cm⁻¹ for a γ-lactone).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Question: How can I distinguish between regioisomers of a substituted lactone (e.g., substitution at the α, β, or γ position)?

Answer:

Distinguishing regioisomers is a significant challenge that can be effectively addressed using a combination of 1D and 2D NMR techniques.[4]

  • ¹H NMR: The chemical shifts and, more importantly, the splitting patterns (multiplicity) of the protons on the lactone ring are highly informative. Protons adjacent to the ring oxygen (on the α-carbon relative to the oxygen) will be significantly deshielded (shifted downfield). Protons on the α-carbon to the carbonyl will also be downfield. Create a map of expected splitting patterns for each possible isomer and compare it to your experimental spectrum.

  • ¹³C NMR: The chemical shifts of the carbons will also vary predictably. The carbonyl carbon is the most downfield, followed by the carbon bonded to the ring oxygen.

  • 2D NMR (COSY & HSQC): These experiments are often necessary for unambiguous assignment.

    • COSY (Correlation Spectroscopy): Identifies which protons are coupled (adjacent) to each other. This allows you to "walk" around the carbon skeleton and confirm the connectivity.[4]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons. This helps assign carbon signals based on their attached, and more easily assigned, proton signals.[4]

Question: I am struggling to differentiate between diastereomers (e.g., cis vs. trans isomers). Can spectroscopy help?

Answer:

Yes, although it can be challenging.

  • IR Spectroscopy is generally not a reliable method for distinguishing between stereoisomers because the vibrational modes of the functional groups are typically very similar or identical.[5]

  • NMR Spectroscopy is the most powerful tool for this purpose.

    • ¹H-¹H Coupling Constants (J-values): The magnitude of the coupling constant between protons on adjacent stereocenters can differ for diastereomers due to their different dihedral angles (Karplus relationship).

    • NOE (Nuclear Overhauser Effect) Spectroscopy: Experiments like NOESY or ROESY detect protons that are close in space, even if they are not directly bonded. A cross-peak between two protons indicates they are on the same face of the ring (cis relationship), while the absence of a cross-peak suggests a trans relationship.

    • Computational NMR: When experimental data is ambiguous, computational methods can be used. By calculating the theoretical NMR chemical shifts for each possible diastereomer and comparing them to the experimental data, a correct assignment can often be made. The corrected-mean absolute error (CMAE) between computed and experimental shifts can be a strong indicator of the correct isomer.[6]

Logical Workflow for Isomer Differentiation

Isomer_Differentiation start Start: Unknown Lactone Isomer isomer_type What type of isomerism is suspected? start->isomer_type regioisomers Regioisomers isomer_type->regioisomers stereoisomers Stereoisomers isomer_type->stereoisomers nmr_1d Analyze ¹H & ¹³C NMR: - Chemical Shifts - Splitting Patterns - Integration regioisomers->nmr_1d nmr_coupling Analyze ¹H-¹H Coupling Constants (J-values) stereoisomers->nmr_coupling noe_exp Perform NOE Spectroscopy (NOESY/ROESY) stereoisomers->noe_exp computational Use Computational NMR to predict shifts for each isomer stereoisomers->computational nmr_2d Perform 2D NMR: - COSY (Connectivity) - HSQC (¹H-¹³C Correlation) nmr_1d->nmr_2d compare_regio Compare experimental connectivity with possible regioisomers nmr_2d->compare_regio conclusion_regio Conclusion: Regioisomer identified compare_regio->conclusion_regio conclusion_stereo Conclusion: Stereoisomer identified nmr_coupling->conclusion_stereo noe_exp->conclusion_stereo computational->conclusion_stereo

Caption: Strategy for differentiating lactone isomers.

Mass Spectrometry (MS)

Question: What are the expected fragmentation patterns for a simple γ-butyrolactone in ESI-MS/MS?

Answer:

Under electrospray ionization tandem mass spectrometry (ESI-MS/MS), five-membered lactones typically exhibit fragmentation pathways involving the neutral loss of water (H₂O) and/or carbon monoxide (CO).[7] The specific pathway that dominates can depend on the substitution pattern and the resulting stability of the carbocation fragments. For γ-butyrolactone itself, a common fragmentation involves the loss of H₂O.[8] The presence and nature of substituents can significantly alter these pathways, providing valuable clues for structure elucidation.[8][9] For example, a β-hydroxymethyl substituted γ-butyrolactone shows a primary loss of H₂O, while a β-acetoxymethyl substituted analog shows a major loss of ketene.[8]

Experimental Protocols

Protocol: NMR Sample Preparation and Data Acquisition

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified substituted lactone.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, Acetone-d₆) in a clean, dry NMR tube. Ensure the chosen solvent does not have signals that would overlap with key signals from your compound.

    • If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS).

  • Data Acquisition (General):

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard ¹H NMR spectrum. Adjust the spectral width, number of scans, and relaxation delay as needed to obtain good signal-to-noise.

    • Acquire a standard ¹³C NMR spectrum. This will require a significantly larger number of scans than the ¹H spectrum.

    • For structural confirmation, perform 2D experiments like COSY, HSQC, and HMBC.[10]

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Calibrate the chemical shift scale using the solvent residual peak or the TMS signal (0 ppm).

    • Integrate the ¹H signals and analyze the multiplicities (splitting patterns) and coupling constants.

    • Assign all proton and carbon signals to the molecular structure.[10]

References

Technical Support Center: Optimization of Reaction Conditions for GBL Analog Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of γ-butyrolactone (GBL) analogs.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of GBL analogs in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield or no desired GBL analog. What are the potential causes and how can I troubleshoot this?

A: Low or no yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Reagent Quality: Ensure the purity and reactivity of your starting materials. Degradation of reagents, especially organometallics or moisture-sensitive compounds, can halt the reaction. Verify the quality of your solvents; residual water or impurities can quench catalysts or reactants.

  • Catalyst Activity: In catalyst-driven reactions, such as palladium-catalyzed lactonization, the catalyst's activity is paramount.[1][2]

    • Deactivation: The catalyst may have been deactivated by impurities in the starting materials or solvents. Ensure all components are thoroughly purified.

    • Incorrect Catalyst Choice: The chosen catalyst or ligand may not be optimal for your specific substrate. A screening of different catalysts and ligands is often necessary.

  • Reaction Conditions: Suboptimal reaction conditions can significantly impact yield.

    • Temperature: The reaction temperature might be too low for the reaction to proceed at a reasonable rate or too high, leading to decomposition of reactants or products. Experiment with a range of temperatures.

    • Reaction Time: The reaction may not have been allowed to run to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.[3]

    • Atmosphere: For reactions sensitive to oxygen or moisture, ensure a properly inert atmosphere (e.g., nitrogen or argon) is maintained throughout the experiment.

Issue 2: Formation of Side Products and Impurities

Q: I am observing significant formation of side products in my reaction mixture. How can I identify and minimize them?

A: The formation of side products is a frequent challenge. Identifying the nature of these impurities is the first step toward mitigating their formation.

  • Common Side Reactions:

    • Hydrolysis: The lactone ring of GBL and its analogs can be susceptible to hydrolysis, especially in the presence of water and acid or base, opening the ring to form the corresponding γ-hydroxybutyric acid.[4] Maintaining anhydrous conditions and neutral pH during workup can minimize this.

    • Polymerization: Under certain conditions, GBL analogs can polymerize.[5] Controlling the temperature and avoiding strong acidic or basic conditions can help prevent this.

    • Incomplete Cyclization: In lactonization reactions, the intermediate may fail to cyclize, leading to the presence of the open-chain precursor in the final mixture. Optimizing the catalyst and reaction time can drive the reaction towards the desired cyclized product.

  • Minimizing Side Products:

    • Control of Stoichiometry: Ensure the correct stoichiometry of reactants. An excess of one reactant can lead to the formation of side products.

    • Slow Addition of Reagents: In some cases, slow addition of a reagent using a syringe pump can maintain a low concentration of the reagent in the reaction mixture, which can suppress side reactions.

    • Choice of Base/Acid: In reactions requiring a base or an acid, the choice of the right one is critical. A base that is too strong or too weak can lead to different side reactions.

Issue 3: Difficulties in Product Purification

Q: I am struggling to purify my GBL analog from the reaction mixture. What are some effective purification strategies?

A: Purification of GBL analogs can be challenging due to their polarity and potential for degradation.

  • Extraction: Liquid-liquid extraction is a common first step. Since GBL is soluble in many organic solvents, extraction from an aqueous phase can be effective for removing water-soluble impurities.[6]

  • Distillation: For thermally stable and volatile GBL analogs, distillation under reduced pressure can be an effective purification method.[7]

  • Chromatography: Column chromatography is often the most effective method for separating the desired product from closely related impurities. A range of stationary phases (e.g., silica gel, alumina) and solvent systems can be employed.

  • Crystallization: If the GBL analog is a solid at room temperature, crystallization can be a highly effective purification technique.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to GBL analogs?

A1: Several synthetic routes are commonly employed, including:

  • Oxidation of Diols: The oxidation of 1,4-diols is a straightforward method for synthesizing γ-butyrolactones.[8]

  • Hydrogenation of Succinic Anhydrides or Maleic Anhydrides: This is a widely used industrial method.[1][7]

  • Lactonization of γ-Hydroxy Acids: Intramolecular esterification of γ-hydroxy acids can yield GBL analogs.

  • Palladium-Catalyzed Reactions: Palladium catalysts are used in various lactonization reactions to form the GBL ring system.[1][2][9][10]

  • Synthesis from Furanones: Catalytic hydrogenation of 2(5H)-furanones is another route.[3]

Q2: How can I optimize the reaction conditions for my specific GBL analog synthesis?

A2: Optimization is a multi-parameter process. Consider the following:

  • Solvent Screening: The choice of solvent can significantly influence reaction rates and selectivity. A range of solvents with varying polarities should be tested.

  • Catalyst and Ligand Selection: For catalytic reactions, screening a variety of catalysts and ligands is crucial to find the most effective combination for your substrate.

  • Temperature and Time Studies: Systematically varying the reaction temperature and monitoring the reaction over time will help identify the optimal conditions for maximizing yield and minimizing side products.

  • Base/Acid Optimization: If the reaction requires a base or an acid, screening different options and concentrations is recommended.

Q3: What analytical techniques are best for monitoring the progress of my reaction and characterizing the final product?

A3: A combination of techniques is generally recommended:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) and Gas Chromatography (GC) are excellent for tracking the consumption of starting materials and the formation of the product in real-time.[3]

  • Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information.

    • Mass Spectrometry (MS): Confirms the molecular weight of the product.

    • Infrared (IR) Spectroscopy: Useful for identifying the characteristic lactone carbonyl stretch.

    • High-Performance Liquid Chromatography (HPLC): Can be used for both purification and purity assessment.

Data Presentation

Table 1: Comparison of Catalytic Systems for the Hydrogenation of 2(5H)-Furanone to GBL

Catalyst SystemTemperature (°C)Pressure (MPa)Time (h)SolventYield (%)Reference
4% Pd/HACRoom Temp0.53THF89[10]
Ni-Fe/SiO₂1203< 11,4-dioxaneHigh Conversion[3]

Table 2: Optimization of Palladium-Catalyzed Seven-Membered Lactone Synthesis

Palladium SourceLigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃·CHCl₃dppmK₃PO₄THF80105 (NMR)[2]
Pd(OAc)₂XantphosK₂CO₃THF801076 (isolated)[2]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 2(5H)-Furanone to GBL using Pd/HAC [3][10]

Materials:

  • 2(5H)-furanone

  • 4% Pd/HAC (Palladium on Humin-Derived Activated Carbon)

  • Tetrahydrofuran (THF), anhydrous

  • High-pressure autoclave reactor with magnetic stirrer

  • Hydrogen gas (high purity)

  • Nitrogen gas (high purity)

Procedure:

  • Reactor Setup: Ensure the high-pressure autoclave reactor is clean, dry, and equipped with a magnetic stirrer, gas inlet, and pressure gauge.

  • Charging the Reactor: In the reactor, place the 4% Pd/HAC catalyst (5 wt% loading relative to the substrate). Add a solution of 2(5H)-furanone in anhydrous THF (concentration typically 0.1-0.5 M).

  • Purging: Seal the reactor and purge it several times, first with nitrogen and then with hydrogen gas, to remove all air.

  • Reaction Execution: Pressurize the reactor with hydrogen to 0.5 MPa. Maintain the reaction at room temperature and stir vigorously for 3 hours.

  • Monitoring: The reaction progress can be monitored by taking aliquots (after carefully depressurizing and re-pressurizing the reactor) and analyzing them by TLC or GC to confirm the disappearance of the starting material.

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen pressure. Filter the reaction mixture to remove the catalyst.

  • Product Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the THF solvent, yielding the crude GBL product. Further purification can be achieved by distillation.

Protocol 2: Dehydrogenation of 1,4-Butanediol to GBL [11]

Materials:

  • 1,4-Butanediol

  • Copper-based catalyst

  • Fixed-bed reactor

  • Inert gas (e.g., nitrogen)

Procedure:

  • Reactor Setup: A fixed-bed reactor is loaded with a copper-based catalyst.

  • Reaction Execution: A 1,4-butanediol-containing reaction mixture is passed over the catalyst bed at a temperature ranging from 200 to 350°C and a pressure of 0.5 to 10 bar.

  • Product Collection: The product stream, which contains GBL and hydrogen gas, is collected as it exits the reactor. Depending on the conditions, the product may be in the gaseous or liquid phase.

  • Purification: The collected product mixture is then purified, typically by distillation, to isolate the GBL.

Mandatory Visualization

Experimental_Workflow_GBL_Synthesis Experimental Workflow for GBL Analog Synthesis cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis Reagent_Prep Reagent & Solvent Purification Reactor_Setup Reactor Setup & Inert Atmosphere Reagent_Prep->Reactor_Setup Catalyst_Prep Catalyst Preparation & Activation Catalyst_Prep->Reactor_Setup Reaction_Execution Reaction Execution (Temp, Time, Stirring) Reactor_Setup->Reaction_Execution Reaction_Monitoring Reaction Monitoring (TLC, GC) Reaction_Execution->Reaction_Monitoring Quenching Quenching Reaction Reaction_Execution->Quenching Reaction_Monitoring->Reaction_Execution Adjust Conditions Extraction Extraction Quenching->Extraction Drying Drying of Organic Phase Extraction->Drying Purification Purification (Chromatography/Distillation) Drying->Purification Characterization Product Characterization (NMR, MS, IR) Purification->Characterization Purity_Analysis Purity Analysis (HPLC, GC) Characterization->Purity_Analysis

Caption: A generalized experimental workflow for the synthesis of GBL analogs.

Troubleshooting_Low_Yield Troubleshooting Low Yield in GBL Analog Synthesis Start Low or No Yield Check_Reagents Check Reagent Purity & Solvent Quality Start->Check_Reagents Check_Catalyst Evaluate Catalyst Activity Check_Reagents->Check_Catalyst Reagents OK Solution_Reagents Use Purified Reagents & Anhydrous Solvents Check_Reagents->Solution_Reagents Impure Check_Conditions Review Reaction Conditions Check_Catalyst->Check_Conditions Catalyst OK Solution_Catalyst Screen Different Catalysts/ Ligands or Use Fresh Catalyst Check_Catalyst->Solution_Catalyst Inactive Solution_Conditions Optimize Temperature, Time, & Atmosphere Check_Conditions->Solution_Conditions Suboptimal

Caption: A decision tree for troubleshooting low product yield in GBL analog synthesis.

GBL_Synthesis_Pathways Common Synthetic Pathways to GBL Analogs GBL_Analog GBL Analog Diol 1,4-Diol Analog Diol->GBL_Analog Oxidation Succinic_Anhydride Substituted Succinic Anhydride Succinic_Anhydride->GBL_Analog Hydrogenation Furanone Substituted 2(5H)-Furanone Furanone->GBL_Analog Hydrogenation Hydroxy_Acid γ-Hydroxy Acid Analog Hydroxy_Acid->GBL_Analog Intramolecular Esterification Unsaturated_Acid Unsaturated Carboxylic Acid Unsaturated_Acid->GBL_Analog Lactonization

Caption: An overview of common synthetic routes to GBL analogs.

References

Technical Support Center: Synthesis of 2,2-dimethyl-gamma-butyrolactone

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Detailed, optimized protocols specifically for the synthesis of 2,2-dimethyl-gamma-butyrolactone are not extensively documented in readily available scientific literature. However, a highly viable and established synthetic route is the Reformatsky reaction , which is a versatile method for the formation of β-hydroxy esters, the direct precursors to γ-lactones. This guide provides detailed information, troubleshooting advice, and a general protocol based on the principles of the Reformatsky reaction, which can be adapted and optimized for the synthesis of 2,2-dimethyl-gamma-butyrolactone.

Frequently Asked Questions (FAQs)

Q1: What is the general principle for synthesizing 2,2-dimethyl-gamma-butyrolactone using the Reformatsky reaction?

The synthesis involves the reaction of an α-haloester (such as ethyl bromoacetate) with zinc metal to form an organozinc intermediate known as a Reformatsky enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a ketone (in this case, acetone) to form a β-hydroxy ester. Subsequent intramolecular cyclization (lactonization) of the purified β-hydroxy ester, typically under acidic or thermal conditions, yields the final product, 2,2-dimethyl-gamma-butyrolactone.

Q2: What are the essential starting materials and reagents for this synthesis?

  • Ketone: Acetone (provides the 2,2-dimethyl functionality)

  • α-Haloester: Ethyl bromoacetate or a similar α-haloester

  • Metal: Activated zinc (dust or turnings)

  • Solvent: Anhydrous aprotic solvents like diethyl ether, tetrahydrofuran (THF), or a mixture of benzene and ether are commonly used.

  • Activating agent (optional but recommended): A small amount of iodine or 1,2-dibromoethane to activate the zinc surface.

  • Acid: For the workup and subsequent lactonization step (e.g., dilute sulfuric acid or hydrochloric acid).

Q3: What are the critical parameters that influence the yield of the reaction?

The yield of the Reformatsky reaction is highly dependent on several factors:

  • Purity and Activation of Zinc: The surface of the zinc metal must be free of oxide layers for the reaction to initiate. Activation is crucial.

  • Anhydrous Conditions: The organozinc intermediate is sensitive to moisture, which can quench the reaction. Therefore, the use of anhydrous solvents and dried glassware is essential.

  • Reaction Temperature: The initial formation of the organozinc reagent may require gentle heating to initiate, but the subsequent reaction with the ketone is often carried out at controlled temperatures to minimize side reactions.

  • Rate of Addition: Slow, dropwise addition of the α-haloester to the suspension of zinc and acetone can help to control the exothermicity of the reaction and prevent the formation of byproducts.

Q4: What are the common side reactions and byproducts?

  • Wurtz-type coupling: Self-condensation of the α-haloester can occur, leading to the formation of a succinate diester.

  • Dehydration of the β-hydroxy ester: Under harsh acidic or thermal conditions, the β-hydroxy ester can dehydrate to form an α,β-unsaturated ester.

  • Aldol condensation of the ketone: If a protic solvent is present or if the organozinc reagent is too basic, self-condensation of acetone can occur. However, the low basicity of the Reformatsky enolate generally minimizes this.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Reaction does not start (no color change or exotherm) 1. Inactive zinc surface (oxide layer). 2. Wet reagents or glassware. 3. Low reaction temperature.1. Activate the zinc with a crystal of iodine, a few drops of 1,2-dibromoethane, or by washing with dilute acid followed by drying. 2. Ensure all glassware is oven-dried and solvents are anhydrous. 3. Gently warm the reaction mixture to initiate the reaction.
Low yield of β-hydroxy ester 1. Incomplete reaction. 2. Side reactions (e.g., Wurtz coupling). 3. Loss of product during workup. 4. Insufficiently activated zinc.1. Monitor the reaction by TLC to ensure completion. 2. Add the α-haloester slowly to the reaction mixture. 3. Perform careful extractions and minimize transfers. 4. Use highly activated zinc (e.g., zinc-copper couple or Rieke zinc).
Formation of a significant amount of succinate diester Wurtz-type coupling of the α-haloester is dominating.1. Add the α-haloester slowly and at a controlled temperature. 2. Ensure the ketone is present in the reaction mixture before adding the α-haloester.
Formation of α,β-unsaturated ester Dehydration of the β-hydroxy ester during workup or purification.Use mild acidic conditions for the workup and avoid excessive heat during distillation.
Difficulty in isolating the product The product may be soluble in the aqueous phase, or an emulsion may have formed during workup.1. Saturate the aqueous layer with sodium chloride to decrease the solubility of the organic product. 2. Use a different solvent for extraction.

Data Presentation

The following table summarizes the general effects of key reaction parameters on the yield of a generic Reformatsky reaction, based on established chemical principles.[1][2][3][4]

Parameter Condition Effect on Yield Rationale
Zinc Activation Unactivated ZincLow to no yieldThe passivating oxide layer on the zinc surface prevents the formation of the organozinc reagent.
Activated Zinc (Iodine, 1,2-dibromoethane)Moderate to good yieldThese agents remove the oxide layer, exposing a fresh metal surface for reaction.
Highly Activated Zinc (Zn-Cu couple, Rieke Zinc)Good to excellent yieldThese forms of zinc have a higher surface area and are more reactive.[5]
Solvent Aprotic, non-polar (e.g., Benzene)Good yieldSolubilizes the reagents and intermediates without reacting with them.
Aprotic, polar (e.g., THF, Diethyl Ether)Good to excellent yieldCan help to stabilize the organozinc intermediate.[5]
Protic (e.g., Ethanol)Low to no yieldThe protic solvent will protonate and destroy the organozinc reagent.
Temperature Too lowSlow or no reactionInsufficient energy to overcome the activation energy for the formation of the organozinc reagent.
Moderate (refluxing ether or THF)Optimal yieldProvides a good balance between reaction rate and minimizing side reactions.
Too highLower yieldCan promote side reactions such as Wurtz coupling and dehydration of the product.
Reagent Purity Anhydrous reagents and solventsHigh yieldPrevents the quenching of the moisture-sensitive organozinc intermediate.
Presence of waterLow to no yieldWater will protonate and decompose the organozinc reagent.

Experimental Protocols

Generalized Protocol for the Synthesis of 2,2-dimethyl-gamma-butyrolactone via the Reformatsky Reaction

Materials:

  • Acetone (anhydrous)

  • Ethyl bromoacetate

  • Zinc dust or turnings

  • Iodine (crystal)

  • Anhydrous diethyl ether or THF

  • 1 M Sulfuric acid

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • Reaction Setup:

    • Place activated zinc dust (1.2 equivalents) and a small crystal of iodine in a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar.

    • Assemble the apparatus and flame-dry it under a stream of inert gas (e.g., nitrogen or argon) to ensure anhydrous conditions.

    • Allow the apparatus to cool to room temperature.

    • Add anhydrous diethyl ether or THF to the flask to cover the zinc.

  • Reaction Execution:

    • In the dropping funnel, prepare a solution of acetone (1.2 equivalents) and ethyl bromoacetate (1.0 equivalent) in anhydrous diethyl ether or THF.

    • Add a small portion of this solution to the zinc suspension and warm the mixture gently to initiate the reaction (indicated by the disappearance of the iodine color and the onset of bubbling).

    • Once the reaction has started, add the remaining solution from the dropping funnel dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the reaction mixture at reflux for an additional 30-60 minutes, or until the reaction is complete (monitor by TLC).

  • Workup:

    • Cool the reaction mixture to room temperature and then in an ice bath.

    • Quench the reaction by slowly adding 1 M sulfuric acid until the excess zinc has dissolved and the solution is clear.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer twice with diethyl ether.

    • Combine the organic extracts and wash them successively with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification and Lactonization:

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude β-hydroxy ester.

    • The crude product can be purified by vacuum distillation.

    • Lactonization can be achieved by heating the purified β-hydroxy ester, or by treating it with a catalytic amount of acid. The lactone can then be purified by vacuum distillation.

Mandatory Visualization

Reaction_Pathway Synthesis of 2,2-dimethyl-gamma-butyrolactone via Reformatsky Reaction cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Final Product Acetone Acetone HydroxyEster β-Hydroxy Ester Acetone->HydroxyEster + Reformatsky Enolate Bromoacetate Ethyl Bromoacetate Enolate Reformatsky Enolate (Organozinc Intermediate) Bromoacetate->Enolate + Zn Zinc Zinc (Zn) Enolate->HydroxyEster Lactone 2,2-dimethyl- gamma-butyrolactone HydroxyEster->Lactone Intramolecular Cyclization (Lactonization)

Caption: Reaction pathway for the synthesis of 2,2-dimethyl-gamma-butyrolactone.

Caption: A logical workflow for troubleshooting low yield in the synthesis.

References

Identification and removal of byproducts in alpha,alpha-Dimethyl-gamma-butyrolactone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: α,α-Dimethyl-γ-butyrolactone Synthesis

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of α,α-Dimethyl-γ-butyrolactone.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing α,α-Dimethyl-γ-butyrolactone?

A1: The most common and direct method for the synthesis of α,α-Dimethyl-γ-butyrolactone is the Reformatsky reaction. This reaction involves the condensation of acetone with an α-halo ester, typically ethyl α-bromoisobutyrate, in the presence of activated zinc metal. The resulting β-hydroxy ester is then subjected to acidic workup and subsequent lactonization to yield the target molecule.

Q2: What are the expected major byproducts in this synthesis?

A2: The primary byproducts in the synthesis of α,α-Dimethyl-γ-butyrolactone via the Reformatsky reaction may include unreacted starting materials (acetone and ethyl α-bromoisobutyrate), the intermediate β-hydroxy ester if lactonization is incomplete, and self-condensation products of the ethyl α-bromoisobutyrate.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored using analytical techniques such as Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials and the formation of the product.

Q4: What are the recommended purification techniques for α,α-Dimethyl-γ-butyrolactone?

A4: Purification of α,α-Dimethyl-γ-butyrolactone is typically achieved through distillation, often under reduced pressure, to separate it from lower and higher boiling point impurities.[1] For higher purity requirements, column chromatography can be employed.[1]

Q5: Which analytical methods are suitable for confirming the identity and purity of the final product?

A5: The identity and purity of α,α-Dimethyl-γ-butyrolactone can be confirmed using a combination of spectroscopic and chromatographic methods. Gas Chromatography-Mass Spectrometry (GC-MS) is effective for determining purity and identifying volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural elucidation and confirmation. High-Performance Liquid Chromatography (HPLC) can also be used for purity assessment.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of α,α-Dimethyl-γ-butyrolactone.

Issue 1: The Reformatsky reaction fails to initiate.

  • Question: I've combined the reactants, but the reaction hasn't started. What could be the problem?

  • Answer: The most common reason for a stalled Reformatsky reaction is inactive zinc. The zinc metal needs to be activated to remove the passivating oxide layer. This can be achieved by treating the zinc with dilute acid, followed by washing with water, ethanol, and ether, and then drying under vacuum. The reaction is also sensitive to moisture, so ensure all glassware is thoroughly dried and anhydrous solvents are used.

Issue 2: Low yield of the desired β-hydroxy ester intermediate.

  • Question: My reaction is complete, but the yield of the β-hydroxy ester is lower than expected. What are the possible causes?

  • Answer: A low yield of the β-hydroxy ester can result from several factors. Incomplete reaction due to insufficient reaction time or temperature can be a cause. Side reactions, such as the self-condensation of the ethyl α-bromoisobutyrate, can also reduce the yield of the desired product. Ensure that the addition of the reactants is controlled to maintain an appropriate reaction temperature.

Issue 3: Incomplete lactonization of the β-hydroxy ester.

  • Question: After the acidic workup, I still have a significant amount of the β-hydroxy ester in my product mixture. How can I drive the lactonization to completion?

  • Answer: Incomplete lactonization can occur if the acidic conditions are not sufficient. You can improve the yield of the lactone by heating the crude product mixture with a catalytic amount of a strong acid, such as p-toluenesulfonic acid, in a suitable solvent and removing the water formed during the reaction using a Dean-Stark apparatus.

Issue 4: The final product is contaminated with a high-boiling point impurity.

  • Question: After distillation, my α,α-Dimethyl-γ-butyrolactone is still not pure. GC-MS analysis shows a high-boiling point impurity. What is it and how can I remove it?

  • Answer: A common high-boiling point impurity is the self-condensation product of the ethyl α-bromoisobutyrate. Standard distillation may not be sufficient to separate this byproduct completely. In such cases, fractional distillation using a column with a higher number of theoretical plates or purification by column chromatography on silica gel is recommended.

Issue 5: The purified product is wet.

  • Question: My purified lactone contains residual water. How can I dry it effectively?

  • Answer: Residual water can be removed by drying the organic solution of the product over an anhydrous drying agent like magnesium sulfate or sodium sulfate before the final distillation. For very low water content, azeotropic distillation with a suitable solvent like toluene can be effective.

Data Presentation

Table 1: Typical Physical and Spectroscopic Data for α,α-Dimethyl-γ-butyrolactone

PropertyValue
Molecular FormulaC₆H₁₀O₂
Molecular Weight114.14 g/mol
Boiling Point204-205 °C (at 760 mmHg)
Density1.03 g/cm³
¹H NMR (CDCl₃, δ)~ 4.2 ppm (t, 2H, -O-CH₂-), ~ 1.9 ppm (t, 2H, -CH₂-C=O), ~ 1.3 ppm (s, 6H, -C(CH₃)₂-)
¹³C NMR (CDCl₃, δ)~ 177 ppm (C=O), ~ 85 ppm (-C(CH₃)₂-), ~ 65 ppm (-O-CH₂-), ~ 35 ppm (-CH₂-C=O), ~ 25 ppm (-C(CH₃)₂-)

Table 2: Comparison of Purification Techniques for Lactones

Purification TechniqueTypical PurityKey AdvantagesKey Disadvantages
Distillation >98%Effective for removing non-volatile and some volatile impurities. Scalable.May not separate impurities with close boiling points. Risk of thermal degradation.
Fractional Distillation >99%Better separation of components with close boiling points.More complex setup and time-consuming than simple distillation.
Column Chromatography >99.5%High resolution for separating closely related compounds.Can be time-consuming and requires large volumes of solvent.[1] Not always practical for large-scale purification.
Aqueous Alkali Wash VariableEffective for removing acidic impurities.Risk of lactone hydrolysis.[1] Requires subsequent extraction and drying steps.

Experimental Protocols

Protocol 1: Synthesis of α,α-Dimethyl-γ-butyrolactone via Reformatsky Reaction

  • Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add zinc dust (1.2 eq). Activate the zinc by adding a small crystal of iodine and gently warming until the iodine color disappears. Allow the flask to cool to room temperature.

  • Reaction Setup: Add anhydrous diethyl ether or tetrahydrofuran (THF) to the flask.

  • Initiation: In the dropping funnel, prepare a solution of ethyl α-bromoisobutyrate (1.0 eq) and acetone (1.1 eq) in the same anhydrous solvent. Add a small portion of this solution to the zinc suspension and warm gently to initiate the reaction.

  • Addition: Once the reaction has started (indicated by a gentle reflux), add the remaining solution from the dropping funnel dropwise at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete reaction.

  • Work-up: Cool the reaction mixture in an ice bath and quench by the slow addition of dilute sulfuric acid. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer with two portions of diethyl ether.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude β-hydroxy ester.

  • Lactonization: To the crude β-hydroxy ester, add a catalytic amount of p-toluenesulfonic acid and heat the mixture, with stirring, to effect lactonization. The progress can be monitored by TLC or GC.

  • Final Work-up: After lactonization is complete, cool the mixture, dilute with diethyl ether, and wash with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude α,α-Dimethyl-γ-butyrolactone.

Protocol 2: Identification of Byproducts by GC-MS

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or diethyl ether).

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify the peaks corresponding to the starting materials, product, and potential byproducts by comparing their retention times and mass spectra with known standards or spectral libraries.

Protocol 3: Purification by Fractional Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column. Ensure all glassware is dry.

  • Distillation: Place the crude α,α-Dimethyl-γ-butyrolactone in the distillation flask with a few boiling chips. Heat the flask gently under reduced pressure.

  • Fraction Collection: Collect the fractions that distill at the boiling point of α,α-Dimethyl-γ-butyrolactone at the given pressure. Discard the initial lower-boiling fraction (containing residual solvent and starting materials) and the higher-boiling residue.

  • Purity Check: Analyze the collected fractions by GC to determine their purity. Combine the pure fractions.

Visualizations

Troubleshooting_Guide cluster_reaction Reaction Issues cluster_purification Purification Issues cluster_solutions Potential Solutions start Problem Encountered no_reaction No Reaction Initiation start->no_reaction low_yield Low Yield of Product start->low_yield incomplete_lactonization Incomplete Lactonization start->incomplete_lactonization impurities Product is Impure start->impurities activate_zn Activate Zinc Ensure anhydrous conditions no_reaction->activate_zn optimize_conditions Optimize reaction time/temp Control addition rate low_yield->optimize_conditions force_lactonization Heat with acid catalyst (e.g., p-TsOH) incomplete_lactonization->force_lactonization refine_purification Use fractional distillation Perform column chromatography impurities->refine_purification

References

Technical Support Center: Stability of alpha,alpha-Dimethyl-gamma-butyrolactone in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of alpha,alpha-Dimethyl-gamma-butyrolactone in various solution-based experimental settings. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

The primary stability concern for this compound, like other gamma-lactones, is its susceptibility to hydrolysis, which is the ring-opening of the lactone to form the corresponding hydroxy acid. This reaction is highly dependent on the pH of the solution. Additionally, in the presence of other nucleophiles, such as alcohols, solvolysis can occur.

Q2: How does pH affect the stability of this compound?

The stability of this compound is significantly influenced by pH.[1][2][3]

  • Acidic Conditions (pH < 4): Under acidic conditions, an equilibrium will be established between the lactone and its corresponding ring-opened form, 4-hydroxy-4,4-dimethylpentanoic acid.[1][2][4] The rate of hydrolysis is accelerated in acidic solutions compared to neutral water.

  • Neutral Conditions (pH ~7): In neutral aqueous solutions, the hydrolysis to the corresponding hydroxy acid still occurs, but at a slower rate compared to acidic or basic conditions. Over extended periods, a significant portion of the lactone can be expected to hydrolyze.[3]

  • Basic Conditions (pH > 8): Under basic conditions, the hydrolysis of the lactone is rapid and essentially irreversible, leading to the formation of the carboxylate salt of 4-hydroxy-4,4-dimethylpentanoic acid.[1][3]

Q3: How do the alpha,alpha-dimethyl substituents affect the stability compared to unsubstituted gamma-butyrolactone (GBL)?

Q4: Can this compound react with alcoholic solvents?

Yes. In the presence of alcohols (e.g., methanol, ethanol) under acidic conditions, this compound can undergo alcoholysis (transesterification) to form the corresponding 4-hydroxy-4,4-dimethylpentanoate ester.[3] This is a critical consideration when using alcoholic co-solvents or formulating solutions in alcoholic media.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of compound potency or unexpected biological results over time. Hydrolysis of the lactone to the less active or inactive hydroxy acid form.Prepare fresh solutions before each experiment. If solutions must be stored, keep them at low temperatures (e.g., 2-8 °C or frozen) and in a buffered solution at a slightly acidic pH (e.g., pH 4-5) where the lactone form is more favored at equilibrium. Avoid alkaline conditions.
Appearance of a new peak in HPLC or GC analysis of the sample solution. This new peak is likely the ring-opened hydroxy acid or an ester formed with an alcoholic solvent.Confirm the identity of the new peak by mass spectrometry (MS). Use the analytical protocols provided below to monitor the degradation.
Inconsistent results between experiments. Variability in solution pH, storage time, or temperature.Standardize solution preparation, storage conditions (time and temperature), and pH. Use a buffer if pH control is critical for the experiment.
Precipitation in the sample solution. Formation of the less soluble hydroxy acid, especially at certain pH values, or polymerization.[1]Ensure the compound remains fully dissolved. Adjusting the pH or using a co-solvent might be necessary. However, be mindful of potential reactions with co-solvents.

Data Presentation

Table 1: Expected pH-Dependent Stability of this compound in Aqueous Solution

pH ConditionExpected Primary Species at EquilibriumExpected Rate of Degradation
Strongly Acidic (pH 1-3) Equilibrium mixture of lactone and hydroxy acidModerate to Fast
Weakly Acidic (pH 4-6) Lactone is the major species at equilibriumSlow to Moderate
Neutral (pH ~7) Slow hydrolysis to the hydroxy acidSlow
Basic (pH 8-14) Rapid and complete conversion to the carboxylate saltVery Fast

Table 2: Solvent Compatibility and Potential Reactions

SolventCompatibilityPotential Reaction
Water SolubleHydrolysis to 4-hydroxy-4,4-dimethylpentanoic acid.
Methanol, Ethanol SolubleAlcoholysis under acidic conditions to form the corresponding methyl or ethyl ester.
Acetonitrile SolubleGenerally stable. Good for analytical method development.
DMSO SolubleGenerally stable for short-term storage. However, long-term stability should be verified.
Chloroform, Dichloromethane SolubleGenerally stable. Suitable for extraction from aqueous solutions.

Experimental Protocols

Protocol 1: Monitoring the Hydrolysis of this compound by HPLC-UV

Objective: To quantify the rate of hydrolysis of this compound at different pH values.

Methodology:

  • Solution Preparation:

    • Prepare buffer solutions at the desired pH values (e.g., pH 2, 5, 7, and 9).

    • Prepare a stock solution of this compound in acetonitrile.

    • Spike a known concentration of the stock solution into each buffer to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

  • Incubation:

    • Incubate the solutions at a controlled temperature (e.g., 25 °C or 37 °C).

  • Sampling:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

    • Immediately quench any further reaction by diluting the aliquot in the mobile phase or a suitable acidic solution to stabilize the sample for analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (e.g., 210 nm).

    • Quantification: Monitor the decrease in the peak area of this compound and the increase in the peak area of the degradation product over time.

Protocol 2: Identification of Degradation Products by LC-MS

Objective: To identify the products of hydrolysis and alcoholysis.

Methodology:

  • Forced Degradation:

    • Acidic Hydrolysis: Incubate the compound in 0.1 M HCl at 60 °C for 24 hours.

    • Basic Hydrolysis: Incubate the compound in 0.1 M NaOH at room temperature for 1 hour.

    • Alcoholysis: Incubate the compound in methanol with 0.1 M HCl at 60 °C for 24 hours.

  • Sample Preparation:

    • Neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for LC-MS analysis.

  • LC-MS Analysis:

    • Use an HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF or ESI-Triple Quad).

    • Employ a similar chromatographic method as in Protocol 1.

    • Analyze the mass spectra of the parent compound and any new peaks to determine their molecular weights and fragmentation patterns, allowing for structural elucidation of the degradation products.

Visualizations

degradation_pathway Lactone alpha,alpha-Dimethyl- gamma-butyrolactone Hydroxy_Acid 4-hydroxy-4,4-dimethyl- pentanoic acid Lactone->Hydroxy_Acid H+ / H2O (Equilibrium) Carboxylate 4-hydroxy-4,4-dimethyl- pentanoate Lactone->Carboxylate OH- / H2O (Irreversible) Ester Alkyl 4-hydroxy-4,4-dimethyl- pentanoate Lactone->Ester R-OH / H+ Hydroxy_Acid->Lactone H+

Caption: Degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Stock Prepare Stock Solution in ACN Spike Spike into Buffered Solutions (pH 2, 5, 7, 9) Stock->Spike Incubate Incubate at Controlled Temperature Spike->Incubate Sample Withdraw Aliquots at Time Points Incubate->Sample Quench Quench Reaction Sample->Quench HPLC HPLC-UV Analysis Quench->HPLC LCMS LC-MS for Identification Quench->LCMS

Caption: Workflow for stability testing of this compound.

References

Technical Support Center: Overcoming Solubility Challenges with Dimethyl-gamma-butyrolactone (DMGBL)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive strategies for addressing solubility issues encountered with Dimethyl-gamma-butyrolactone (DMGBL) and other lipophilic compounds in biological assays.

Frequently Asked Questions (FAQs)

Q1: My DMGBL, dissolved in DMSO, is precipitating when I add it to my aqueous cell culture medium. What is happening?

A2: This is a common issue known as "precipitation upon dilution." DMGBL is likely highly soluble in 100% dimethyl sulfoxide (DMSO) but poorly soluble in the high-water content of your culture medium. When the DMSO stock is diluted, the solvent environment becomes predominantly aqueous, and DMGBL crashes out of the solution. To prevent this, ensure the final DMSO concentration in your assay is as low as possible and that the final DMGBL concentration does not exceed its solubility limit in the final assay medium.

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?

A2: The maximum tolerated DMSO concentration is highly cell-type dependent. While many robust cell lines can tolerate up to 0.5% DMSO for short durations, sensitive and primary cells may show stress or altered function at concentrations as low as 0.1%. It is crucial to perform a vehicle control experiment to determine the highest concentration of DMSO that does not affect your specific cells or assay endpoint. Concentrations above 1% are generally not recommended as they can lead to significant cytotoxicity.[1]

Q3: Can the solvent itself affect my experimental results?

A3: Yes, solvents are often not biologically inert. DMSO, for example, can influence cell differentiation, membrane permeability, and inflammatory responses, and can act as a scavenger of reactive oxygen species.[1][2] These effects can be misinterpreted as the activity of your test compound.[3] Therefore, it is critical to include a vehicle control with the exact same final concentration of the solvent in all experiments to account for any solvent-induced effects.

Q4: Are there alternatives to DMSO for solubilizing DMGBL?

A4: Yes, several alternatives can be explored if DMSO proves to be problematic for your assay. These include other organic solvents like ethanol, formulation approaches using cyclodextrins or surfactants, and physical methods like sonication.[4][5][6] The best approach depends on the specific properties of your DMGBL variant and the constraints of your biological assay.

Troubleshooting Guide: Compound Precipitation

This guide addresses the common problem of DMGBL precipitating out of solution during experimental setup.

dot graph TD { graph [rankdir="TB", splines=ortho, nodesep=0.6, fontname="Arial", fontsize=12, bgcolor="#FFFFFF"]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: "Troubleshooting workflow for DMGBL precipitation."

Data Presentation

Table 1: Recommended Maximum Solvent Concentrations in Cell-Based Assays

SolventRecommended Max. ConcentrationNotes for Consideration
DMSO ≤ 0.5% Can be cytotoxic or induce biological effects at higher concentrations.[1] Some sensitive cells may require ≤ 0.1%.
Ethanol ≤ 0.5% Can affect cellular processes; effects can be more pronounced on ROS production than cytokine release.[3]
Polyethylene Glycol (PEG) ≤ 0.5% High molecular weight PEGs are generally well-tolerated and can preserve protein stability.[4]
Cyclodextrins Variable (e.g., 1-10 mM) Generally have low cytotoxicity, but this should be confirmed for your specific cell line and assay.[1]

Table 2: Comparison of Solubilization Strategies

MethodMechanismAdvantagesDisadvantages
Co-solvency Reduces the polarity of the aqueous environment using a water-miscible organic solvent.[5]Simple to implement.Potential for solvent toxicity and off-target effects.[1] Risk of precipitation upon dilution.
pH Adjustment Protonates or deprotonates ionizable compounds to increase water solubility.[7]Effective for drugs with ionizable groups.Not applicable to neutral compounds like DMGBL. Can alter assay conditions.
Surfactants Form micelles that encapsulate hydrophobic molecules.Can significantly increase solubility.Potential for cell lysis and interference with protein-based assays.
Cyclodextrin Complexation Encapsulates the hydrophobic drug within a hydrophilic oligosaccharide cavity.[5][8]High solubilizing capacity, generally low toxicity.[5]Can be more complex to prepare; requires optimization of drug-to-cyclodextrin ratio.[8]
Solid Dispersion Disperses the drug in an amorphous state within a hydrophilic polymer matrix.[8]Increases dissolution rate and apparent solubility.[8]Requires specialized preparation techniques (e.g., solvent evaporation, hot-melt extrusion).[9]

Experimental Protocols

Protocol 1: Preparation of DMGBL Stock Solution and Vehicle Controls

  • Objective: To prepare a high-concentration stock solution of DMGBL in 100% DMSO and corresponding vehicle controls.

  • Materials: DMGBL powder, anhydrous 100% DMSO, sterile microcentrifuge tubes, precision balance, vortex mixer.

  • Procedure:

    • Weigh out the required amount of DMGBL powder and place it in a sterile microcentrifuge tube.

    • Add the calculated volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).

    • Vortex the tube vigorously until the DMGBL is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

    • Prepare aliquots of this stock solution to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.

    • Vehicle Control: The vehicle control must be 100% DMSO from the same source, aliquoted and stored in the same manner as the drug stock.

    • Assay Preparation: When preparing final dilutions, ensure that the vehicle control is diluted in the exact same way as the DMGBL stock to maintain an identical final DMSO concentration across all wells.

Protocol 2: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Objective: To increase the aqueous solubility of DMGBL by forming an inclusion complex with HP-β-CD.

  • Materials: DMGBL, HP-β-CD, deionized water or buffer (e.g., PBS), magnetic stirrer, sonicator.

  • Procedure (Kneading Method):

    • Determine the desired molar ratio of DMGBL to HP-β-CD (start with 1:1 and 1:2 ratios).

    • In a glass mortar, place the calculated amount of HP-β-CD.

    • Add a small amount of water to create a paste-like consistency.

    • Add the DMGBL powder to the paste.

    • Knead the mixture thoroughly with a pestle for 30-60 minutes.

    • Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved.

    • The resulting solid powder is the DMGBL:HP-β-CD inclusion complex, which can be directly dissolved in your aqueous assay buffer.

    • Control: A solution of HP-β-CD alone (at the same final concentration used for the complex) should be tested in the assay to ensure it has no independent biological activity.

Visualizations

dot graph G { layout=neato; graph [overlap=false, splines=true, sep="+6,6", fontname="Arial", fontsize=12, bgcolor="#FFFFFF"]; node [shape=circle, style=filled, fontname="Arial", fontsize=10, fixedsize=true, width=1.5]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: "Mechanism of cyclodextrin-based solubilization."

References

Validation & Comparative

Comparative Analysis of alpha,alpha-Dimethyl-gamma-butyrolactone and Other Anticonvulsants: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the anticonvulsant properties, mechanisms of action, and safety profiles of alpha,alpha-Dimethyl-gamma-butyrolactone compared with established antiepileptic drugs such as Phenytoin, Phenobarbital, and Ethosuximide.

This guide provides a detailed comparative analysis of the experimental anticonvulsant this compound against three widely used antiepileptic drugs (AEDs): Phenytoin, Phenobarbital, and Ethosuximide. The information is intended for researchers, scientists, and drug development professionals, offering a compilation of preclinical data, experimental methodologies, and mechanistic insights to facilitate further investigation and development in the field of epilepsy treatment.

Executive Summary

This compound, an alpha-substituted derivative of gamma-butyrolactone (GBL), has demonstrated notable anticonvulsant properties, particularly against seizures induced by pentylenetetrazol (PTZ). This profile suggests potential efficacy in treating absence seizures, similar to Ethosuximide. In contrast, it is reportedly inactive against maximal electroshock (MES)-induced seizures, a model where Phenytoin and Phenobarbital are effective, indicating a different mechanistic profile. The primary mechanism of action for alpha-substituted GBLs is believed to be the positive modulation of GABA-A receptors, distinguishing it from the primary mechanisms of Phenytoin (sodium channel blockade) and Ethosuximide (T-type calcium channel blockade), while sharing some similarities with Phenobarbital.

Comparative Efficacy and Neurotoxicity

The anticonvulsant efficacy of a compound is often evaluated in preclinical models by determining its median effective dose (ED50) required to protect 50% of the animals from seizures. The neurotoxicity is assessed by the median toxic dose (TD50), which causes minimal motor impairment in 50% of the animals. The protective index (PI = TD50/ED50) is a crucial measure of a drug's margin of safety.

DrugMES ED50 (mg/kg, i.p., mice)PTZ ED50 (mg/kg, i.p., mice)Neurotoxicity TD50 (mg/kg, i.p., mice)Protective Index (PI) in MESProtective Index (PI) in PTZ
This compound Inactive[1]Active (Specific ED50 not available)[1]Data not available-Data not available
Phenytoin 9.5Inactive[2]68.57.2-
Phenobarbital 21.813.363.52.94.8
Ethosuximide Inactive[3][4]130680-5.2

Note: ED50 and TD50 values can vary depending on the animal strain, experimental conditions, and route of administration. The data presented here is for intraperitoneal (i.p.) administration in mice.

Mechanisms of Action

The anticonvulsant effects of these compounds are mediated through distinct molecular targets and signaling pathways.

This compound

The primary mechanism of action for alpha-substituted gamma-butyrolactones is believed to be the positive allosteric modulation of the GABA-A receptor , the main inhibitory neurotransmitter receptor in the central nervous system. This action is distinct from that of gamma-hydroxybutyrate (GHB), into which the parent compound, gamma-butyrolactone (GBL), is metabolized[5]. Alpha-substitution prevents this conversion and confers direct anticonvulsant properties. These compounds are thought to bind to a site on the GABA-A receptor complex that is different from the benzodiazepine and barbiturate binding sites, leading to an enhancement of GABA-mediated chloride ion influx and subsequent neuronal hyperpolarization.

Phenytoin

Phenytoin's primary mechanism of action is the blockade of voltage-gated sodium channels [6]. It stabilizes the inactivated state of these channels, thereby limiting the repetitive firing of action potentials that is characteristic of seizures.

Phenobarbital

Phenobarbital, a barbiturate, exerts its anticonvulsant effects by enhancing the inhibitory action of GABA at the GABA-A receptor . It binds to a specific site on the receptor, increasing the duration of chloride channel opening, which leads to prolonged hyperpolarization of the neuronal membrane[7][8][9][10].

Ethosuximide

Ethosuximide is a first-line treatment for absence seizures and its primary mechanism of action is the inhibition of T-type calcium channels in thalamic neurons[11][12][13][14]. These channels are involved in generating the characteristic spike-and-wave discharges seen in absence epilepsy.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_drug_prep Drug Preparation cluster_animal_admin Animal Administration cluster_seizure_induction Seizure Induction cluster_data_analysis Data Analysis drug_prep Anticonvulsant Dilution ip_injection Intraperitoneal Injection drug_prep->ip_injection Administer animal_select Select Mice animal_select->ip_injection mes_test Maximal Electroshock (MES) ip_injection->mes_test Challenge ptz_test Pentylenetetrazol (PTZ) ip_injection->ptz_test Challenge observation Observe Seizure Endpoint mes_test->observation ptz_test->observation ed50_calc Calculate ED50 observation->ed50_calc Analyze

signaling_pathways cluster_gaba GABAergic Synapse cluster_sodium Excitatory Synapse (Sodium) cluster_calcium Thalamic Neuron (Calcium) GABA GABA GABA_A_Receptor GABA-A Receptor Cl_influx Cl- Influx Hyperpolarization Hyperpolarization aDGB alpha,alpha-Dimethyl- gamma-butyrolactone Phenobarbital Phenobarbital Na_Channel Voltage-gated Na+ Channel Action_Potential Action Potential Phenytoin Phenytoin Ca_Channel T-type Ca2+ Channel Spike_Wave Spike-Wave Discharge Ethosuximide Ethosuximide

Comparative Side Effect Profiles

The therapeutic utility of an anticonvulsant is often limited by its adverse effects. The following table summarizes common and serious side effects associated with the comparator drugs. The side effect profile for this compound is not well-characterized, but information on the parent compound, GBL, is included for context.

DrugCommon Side EffectsSerious Side Effects
This compound Data not available. GBL can cause dizziness, nausea, vomiting, and sedation[2][3][5][15][16].Data not available. GBL can lead to respiratory depression, seizures, coma, and death[2][3][5][15][16].
Phenytoin Dizziness, drowsiness, ataxia, nausea, vomiting, gum hyperplasia[17][18][19][20][21].Stevens-Johnson syndrome, toxic epidermal necrolysis, liver damage, bone marrow suppression, suicidal thoughts[17][18][19][20][21].
Phenobarbital Drowsiness, dizziness, cognitive impairment, paradoxical hyperactivity in children[7][8][9][10][22].Respiratory depression, Stevens-Johnson syndrome, liver damage, dependence, withdrawal seizures, suicidal thoughts[7][8][9][10][22].
Ethosuximide Nausea, vomiting, stomach pain, loss of appetite, dizziness, fatigue[11][12][13][14][23].Stevens-Johnson syndrome, systemic lupus erythematosus, blood dyscrasias, suicidal thoughts[11][12][13][14][23].

Experimental Protocols

The following are generalized protocols for the key in vivo experiments cited in this guide.

Maximal Electroshock (MES) Seizure Test

Objective: To assess the ability of a compound to prevent the spread of seizures, indicative of efficacy against generalized tonic-clonic seizures.

Procedure:

  • Animal Model: Adult male mice (e.g., CF-1 strain).

  • Drug Administration: The test compound is administered intraperitoneally (i.p.) at various doses.

  • Electrode Placement: Corneal electrodes are placed on the eyes of the mouse after application of a topical anesthetic.

  • Stimulation: A high-frequency electrical stimulus (e.g., 60 Hz, 50 mA for 0.2 seconds) is delivered.

  • Endpoint: The abolition of the tonic hindlimb extension phase of the seizure is considered a positive anticonvulsant effect.

  • Data Analysis: The ED50 is calculated as the dose that protects 50% of the animals from the tonic hindlimb extension.

Pentylenetetrazol (PTZ) Seizure Test

Objective: To evaluate the ability of a compound to raise the seizure threshold, suggesting efficacy against absence and myoclonic seizures.

Procedure:

  • Animal Model: Adult male mice.

  • Drug Administration: The test compound is administered i.p. at various doses.

  • Chemoconvulsant Administration: A convulsant dose of pentylenetetrazol (e.g., 85 mg/kg) is administered subcutaneously (s.c.).

  • Observation: Animals are observed for a set period (e.g., 30 minutes) for the presence of clonic seizures lasting for at least 5 seconds.

  • Endpoint: The absence of clonic seizures is considered a protective effect.

  • Data Analysis: The ED50 is calculated as the dose that prevents clonic seizures in 50% of the animals.

Conclusion and Future Directions

This compound demonstrates a distinct anticonvulsant profile, showing promise in models of absence seizures while being inactive in models of generalized tonic-clonic seizures. Its putative mechanism as a positive modulator of GABA-A receptors places it in a class with other GABAergic drugs, yet its specific binding site and functional effects may offer a unique therapeutic window.

For future research, it is imperative to:

  • Determine the precise ED50 and TD50 values for this compound in standardized rodent models to accurately assess its therapeutic index.

  • Elucidate the specific binding site and allosteric modulatory effects on different GABA-A receptor subunit combinations.

  • Conduct comprehensive pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion.

  • Investigate its efficacy in more sophisticated models of epilepsy, including genetic and chronic models.

A thorough understanding of these parameters will be crucial in determining the potential of this compound and related compounds as novel antiepileptic therapies.

References

A Comparative Efficacy Analysis of Dimethyl-gamma-Butyrolactone and Ethosuximide in Seizure Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anticonvulsant properties of α,α-dimethyl-gamma-butyrolactone, a representative of a class of experimental anticonvulsant compounds, and ethosuximide, an established anti-epileptic drug. The comparison is based on available preclinical data, focusing on their efficacy in established seizure models, their proposed mechanisms of action, and detailed experimental protocols.

Introduction

Ethosuximide is a first-line treatment for absence seizures, exerting its therapeutic effect primarily through the blockade of T-type calcium channels. The gamma-butyrolactone (GBL) scaffold has been a subject of interest for its diverse neurological effects. While GBL itself is a pro-drug for the central nervous system depressant gamma-hydroxybutyrate (GHB), substitutions on the lactone ring can dramatically alter its pharmacological profile. Specifically, alkyl substitutions at the alpha-position, such as in α,α-dimethyl-gamma-butyrolactone, have been shown to confer anticonvulsant properties, contrasting with beta-substituted GBLs which are often convulsants. This guide aims to collate and present the existing experimental data to offer a comparative perspective on the efficacy of these two compounds.

Quantitative Data Summary

Compound Anticonvulsant Activity (scPTZ Model) Anticonvulsant Activity (MES Model) Primary Mechanism of Action
α,α-Dimethyl-gamma-butyrolactone Effective[1][2][3] (ED₅₀ not reported)Ineffective[1][2][3]Positive modulator of GABA-A receptors[4]
Ethosuximide Effective (150 mg/kg reduced spike-wave discharges by 93% in mice[5])IneffectiveBlocker of thalamic T-type calcium channels

Note: The lack of a reported ED₅₀ for α,α-dimethyl-gamma-butyrolactone limits a direct quantitative potency comparison. The data indicates that both compounds exhibit a similar spectrum of activity, being effective against chemoconvulsant seizures but not electroshock-induced seizures.

Mechanisms of Action

The anticonvulsant effects of α,α-dimethyl-gamma-butyrolactone and ethosuximide are mediated by distinct molecular targets.

α,α-Dimethyl-gamma-butyrolactone: It is proposed that α-substituted GBLs act as positive modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[4] This action is thought to occur at a distinct "lactone site" on the receptor complex, enhancing GABA-mediated chloride influx and leading to neuronal hyperpolarization and reduced excitability.[4]

Ethosuximide: The primary mechanism of action for ethosuximide involves the inhibition of low-voltage-activated T-type calcium channels in thalamic neurons. These channels are crucial in generating the characteristic 3-Hz spike-and-wave discharges seen in absence seizures. By blocking these channels, ethosuximide reduces thalamocortical oscillations and suppresses seizure activity.

cluster_0 α,α-Dimethyl-gamma-butyrolactone cluster_1 Ethosuximide a_gbl α,α-Dimethyl-γ-butyrolactone gaba_a GABA-A Receptor ('Lactone Site') a_gbl->gaba_a Binds to cl_influx ↑ Chloride Influx gaba_a->cl_influx Enhances hyperpolarization Neuronal Hyperpolarization cl_influx->hyperpolarization reduced_excitability ↓ Neuronal Excitability hyperpolarization->reduced_excitability seizure_suppression_a Seizure Suppression reduced_excitability->seizure_suppression_a ethosuximide Ethosuximide t_type T-type Ca²⁺ Channel (Thalamic Neurons) ethosuximide->t_type Blocks ca_influx ↓ Calcium Influx t_type->ca_influx thalamocortical_oscillations ↓ Thalamocortical Oscillations ca_influx->thalamocortical_oscillations seizure_suppression_b Seizure Suppression thalamocortical_oscillations->seizure_suppression_b

Figure 1: Proposed mechanisms of action for α,α-dimethyl-gamma-butyrolactone and ethosuximide.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the anticonvulsant efficacy of compounds like α,α-dimethyl-gamma-butyrolactone and ethosuximide.

This model is used to identify anticonvulsants that protect against generalized clonic seizures, and it is considered predictive of efficacy against absence seizures.

  • Animals: Male albino mice (e.g., Swiss strain) weighing 20-25 g are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.

  • Procedure:

    • Animals are divided into control and test groups.

    • The test compound (e.g., α,α-dimethyl-gamma-butyrolactone or ethosuximide) or vehicle is administered intraperitoneally (i.p.).

    • After a predetermined time (to allow for drug absorption and peak effect), a convulsant dose of pentylenetetrazol (e.g., 85 mg/kg) is injected subcutaneously in the scruff of the neck.

    • Each mouse is then placed in an individual observation chamber.

    • Animals are observed for 30 minutes for the presence or absence of generalized clonic seizures lasting for at least 5 seconds.

  • Endpoint: The absence of a generalized clonic seizure during the observation period is considered protection. The ED₅₀ (the dose that protects 50% of the animals) can be calculated from dose-response data using probit analysis.

This test is a model for generalized tonic-clonic seizures and assesses a compound's ability to prevent seizure spread.

  • Animals: Male albino mice (e.g., Swiss strain) weighing 20-25 g.

  • Procedure:

    • Animals are grouped and administered the test compound or vehicle i.p.

    • At the time of peak drug effect, a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or ear electrodes. A drop of saline is applied to the electrodes to ensure good electrical contact.

    • The animal is observed for the presence of a tonic hindlimb extension.

  • Endpoint: The abolition of the tonic hindlimb extension phase of the seizure is the primary endpoint, indicating protection.

cluster_scPTZ scPTZ Seizure Model cluster_MES MES Seizure Model start Start: Grouped Mice drug_admin Drug/Vehicle Administration (i.p.) start->drug_admin wait Waiting Period (Time to Peak Effect) drug_admin->wait ptz_injection scPTZ Injection (e.g., 85 mg/kg) wait->ptz_injection mes_stimulus Maximal Electroshock (e.g., 50 mA, 0.2s) wait->mes_stimulus observe_clonic Observe for 30 min (Generalized Clonic Seizures) ptz_injection->observe_clonic endpoint_ptz Protection? observe_clonic->endpoint_ptz observe_tonic Observe for Tonic Hindlimb Extension mes_stimulus->observe_tonic endpoint_mes Protection? observe_tonic->endpoint_mes

Figure 2: Experimental workflow for preclinical anticonvulsant screening.

Discussion and Conclusion

The available preclinical data suggests that α,α-dimethyl-gamma-butyrolactone and ethosuximide share a similar spectrum of anticonvulsant activity, demonstrating efficacy in a model of absence seizures (scPTZ) while being ineffective in a model of generalized tonic-clonic seizures (MES).[1][2][3] This profile is characteristic of drugs used to treat absence epilepsy.

Despite this similarity in their anticonvulsant profile, their underlying mechanisms of action are fundamentally different. Ethosuximide's targeted blockade of T-type calcium channels is a well-established mechanism for controlling absence seizures. In contrast, α,α-dimethyl-gamma-butyrolactone appears to exert its effects through the enhancement of GABAergic inhibition, a common mechanism among a broad range of anticonvulsant drugs.[4] The discovery of a potential "lactone site" on the GABA-A receptor could open new avenues for the development of novel modulators with unique pharmacological properties.[4]

The primary limitation in this comparison is the lack of quantitative efficacy data (ED₅₀) for α,α-dimethyl-gamma-butyrolactone. While its activity is confirmed, its potency relative to ethosuximide cannot be definitively established from the reviewed literature. Further studies are required to determine the dose-response relationship of α,α-dimethyl-gamma-butyrolactone and other anticonvulsant GBL derivatives to fully assess their therapeutic potential.

References

A Comparative Guide to the Validation of Analytical Methods for α,α-Dimethyl-γ-butyrolactone Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of α,α-Dimethyl-γ-butyrolactone is critical for ensuring product quality, safety, and efficacy. This guide provides a comprehensive comparison of validated analytical methods for its quantification, supported by experimental data and detailed protocols.

Comparison of Analytical Method Performance

The selection of an appropriate analytical method depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. The following table summarizes the performance characteristics of commonly employed techniques for the quantification of γ-butyrolactone and its derivatives, providing a baseline for evaluating methods for α,α-Dimethyl-γ-butyrolactone.

MethodLinearity (Range)Accuracy (% Recovery)Precision (%RSD/%CV)Limit of Detection (LOD)Limit of Quantitation (LOQ)
GC-MS 0.34 - 500 µg/mL[1]85 - 95%[1]Within-batch: 1.1 - 3.9%[1]0.34 µg/mL[1]0.798 µg/mL[1]
0.25 – 2.04 mg/mL[2]Between-batch: 1.7 - 7.3%[1]
LC-MS/MS 0.2 - 50 µg/mL[3]90 - 110%[3]< 10%[3]0.2 µg/mL (for GBL)[3]Satisfactory for quantification[3]
1 - 80 mg/L[4]90 - 107%[4]< 7%[4]
UHPLC-MS/MS > 0.99 (R²)[5]88.9 - 108.2%[5]1.08 - 9.83%[5]
HPLC-UV 0.32 - 5.04 mg/mL[2]100%[2]< 3.0%[2]

Experimental Workflow for Analytical Method Validation

The following diagram illustrates a typical workflow for the validation of an analytical method, ensuring its suitability for the intended purpose.[6][7]

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Documentation & Implementation A Define Analytical Requirements B Select Appropriate Technology (e.g., GC-MS, LC-MS) A->B C Optimize Method Parameters B->C D Specificity / Selectivity C->D E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H Limit of Detection (LOD) G->H I Limit of Quantitation (LOQ) H->I J Robustness I->J K Prepare Validation Report J->K L Implement for Routine Analysis K->L

A typical workflow for analytical method validation.

Key Experimental Protocols

Below are detailed methodologies for two common analytical techniques used for the quantification of γ-butyrolactone and its derivatives. These can be adapted for α,α-Dimethyl-γ-butyrolactone.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly sensitive and specific, making it suitable for complex matrices.

Sample Preparation (Liquid-Liquid Extraction): [1]

  • To 100 µL of the sample (e.g., plasma, urine), add an internal standard.

  • Perform liquid-liquid extraction using a suitable solvent like methyl tert-butyl ether (MTBE).

  • Vortex the mixture and centrifuge to separate the layers.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for GC-MS analysis.

Instrumentation and Conditions: [1]

  • Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless.

  • Temperature Program: An initial temperature of 60°C, ramped to 250°C.

  • Mass Spectrometer: Operated in Selective Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high throughput and is suitable for polar and non-volatile compounds.

Sample Preparation: [3][4]

  • For beverage or simple aqueous samples, a direct dilution with the mobile phase may be sufficient.[3]

  • For biological samples like urine, a simple dilution with an internal standard solution is often employed.[4]

  • Filter the sample through a 0.22 µm filter before injection.

Instrumentation and Conditions: [3][5]

  • Liquid Chromatograph: A UHPLC or HPLC system.

  • Column: A reverse-phase column (e.g., C18).

  • Mobile Phase: A gradient of water with 0.1% formic acid and methanol or acetonitrile.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

Validation Parameters Explained

The validation of an analytical method ensures its reliability for its intended use.[6][8] Key parameters include:

  • Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[6]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[8]

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is often expressed as percent recovery.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV).

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

References

Purity Analysis and Validation of α,α-Dimethyl-γ-butyrolactone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the purity analysis and validation of α,α-Dimethyl-γ-butyrolactone. Given the limited publicly available data specific to this compound, this document adapts established methods for structurally similar lactones, such as γ-butyrolactone (GBL), and outlines a robust validation strategy based on international guidelines. This guide will compare the proposed analytical methods for α,α-Dimethyl-γ-butyrolactone with those for GBL, a common alternative in various applications.

Introduction to α,α-Dimethyl-γ-butyrolactone and Its Alternatives

α,α-Dimethyl-γ-butyrolactone is a substituted lactone with potential applications in chemical synthesis and pharmacology. Notably, it has been investigated for its anticonvulsant properties.[1][2] Its purity is critical for ensuring safety and efficacy in research and development.

A common structural analog and potential alternative in certain applications is γ-butyrolactone (GBL). GBL is widely used as a solvent, a reagent in chemical synthesis, and a precursor to other chemicals.[3][4][5][6][7][8] The analytical methods for GBL are well-established and provide a benchmark for comparison.

This guide will focus on two primary analytical techniques for purity assessment: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Comparative Purity Analysis Methodologies

The purity of α,α-Dimethyl-γ-butyrolactone and its alternatives can be effectively determined using GC-MS and HPLC. The choice of method depends on the volatility of the impurities and the desired sensitivity.

Data Presentation: Comparison of Analytical Methods
ParameterGC-MS for α,α-Dimethyl-γ-butyrolactone (Proposed)HPLC for α,α-Dimethyl-γ-butyrolactone (Proposed)GC-MS for γ-butyrolactone (Established)
Principle Separation based on volatility and mass-to-charge ratioSeparation based on polaritySeparation based on volatility and mass-to-charge ratio
Typical Column HP-5MS (or equivalent)C18 reverse-phaseHP-5MS (or equivalent)
Mobile Phase N/A (Carrier Gas: Helium)Acetonitrile/Water gradientN/A (Carrier Gas: Helium)
Detector Mass Spectrometer (MS)UV or Mass Spectrometer (MS)Mass Spectrometer (MS)
Key Advantages High specificity and sensitivity for volatile impuritiesSuitable for non-volatile impurities and thermolabile compoundsWell-validated with extensive literature
Potential Impurities Detected Starting materials, residual solvents, volatile by-productsNon-volatile by-products, degradation productsStarting materials, residual solvents, hydrolysis products (GHB)

Method Validation Strategy

A comprehensive validation of the analytical methods is crucial to ensure the reliability of the purity data. The validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Data Presentation: Validation Parameters
Validation ParameterAcceptance Criteria
Specificity The method should unequivocally assess the analyte in the presence of potential impurities.
Linearity Correlation coefficient (r²) ≥ 0.995
Range 80% to 120% of the test concentration for assay; from reporting threshold to 120% for impurities.
Accuracy % Recovery within 98.0% to 102.0% for assay.
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 2%
Limit of Detection (LOD) Signal-to-noise ratio of 3:1
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1

Experimental Protocols

The following are detailed experimental protocols for the proposed purity analysis of α,α-Dimethyl-γ-butyrolactone.

GC-MS Method for Purity of α,α-Dimethyl-γ-butyrolactone
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methyl polysiloxane (e.g., HP-5MS).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL (split ratio 50:1).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 280°C at 15°C/min.

    • Hold at 280°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 40-400.

  • Sample Preparation: Dissolve 10 mg of the sample in 1 mL of dichloromethane.

HPLC Method for Purity of α,α-Dimethyl-γ-butyrolactone
  • Instrumentation: High-performance liquid chromatograph with a UV or MS detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Linear gradient to 5% A, 95% B

    • 20-25 min: Hold at 5% A, 95% B

    • 25-30 min: Return to 95% A, 5% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm or MS with electrospray ionization (ESI).

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of acetonitrile/water (50:50).

Visualizations

Workflow for Purity Analysis and Validation

Purity_Analysis_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Sample Analysis cluster_3 Reporting MD1 Select Analytical Technique (GC-MS or HPLC) MD2 Optimize Method Parameters (Column, Mobile Phase, etc.) MD1->MD2 V1 Specificity MD2->V1 V2 Linearity & Range V1->V2 V3 Accuracy V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6 SA1 Prepare Sample & Standards V6->SA1 SA2 Acquire Data SA1->SA2 SA3 Process Data & Calculate Purity SA2->SA3 R1 Generate Certificate of Analysis SA3->R1 R2 Compile Validation Report R1->R2

Caption: Workflow for the purity analysis and validation of α,α-Dimethyl-γ-butyrolactone.

Logical Relationship of Validation Parameters

Validation_Parameters cluster_Core Core Validation cluster_Sensitivity Sensitivity cluster_Reliability Reliability Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Range Range Linearity->Range Precision Precision Accuracy->Precision Robustness Robustness Accuracy->Robustness LOQ Limit of Quantitation Precision->LOQ LOD Limit of Detection LOQ->LOD

Caption: Interrelationship of analytical method validation parameters as per ICH guidelines.

References

Comparative Anticonvulsant Activity of Various GBL Derivatives: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticonvulsant properties of several gamma-butyrolactone (GBL) derivatives. The information presented is based on preclinical experimental data, offering insights into the structure-activity relationships of these compounds and their potential as anticonvulsant agents.

Quantitative Comparison of Anticonvulsant Activity

The anticonvulsant efficacy of various GBL derivatives was evaluated against pentylenetetrazol (PTZ)-induced seizures in mice. The median effective dose (ED50) required to protect 50% of the animals from seizures is a key indicator of potency. The table below summarizes the ED50 values for several α- and γ-substituted GBL derivatives.

Compound NameSubstitution PositionED50 (mmol/kg) against Pentylenetetrazol-induced Seizures in Mice
α-ethyl-α-methyl-γ-butyrolactone (α-EMGBL)α,α1.1
α,α-dimethyl-γ-butyrolactoneα,α2.5
γ-ethyl-γ-methyl-γ-butyrolactoneγ,γ3.2
α,γ-diethyl-α,γ-dimethyl-γ-butyrolactoneα,α,γ,γNot Determined

Data extracted from Klunk et al. (1982), Molecular Pharmacology.

Experimental Protocols

The evaluation of the anticonvulsant activity of GBL derivatives involved standardized preclinical models of epilepsy. The primary methodologies employed in the cited studies are detailed below.

Animal Models

Male albino mice were predominantly used for the in vivo anticonvulsant screening. The use of a consistent species and strain allows for reproducible and comparable results across different compounds.

Seizure Induction Models

Two primary models were utilized to induce seizures and assess the protective effects of the GBL derivatives:

  • Pentylenetetrazol (PTZ)-Induced Seizure Test: This is a widely used chemoconvulsant model that induces generalized myoclonic and clonic-tonic seizures.[1][2] It is particularly sensitive for identifying compounds that are effective against absence seizures. A standardized dose of PTZ is administered subcutaneously or intraperitoneally, and the ability of the test compound to prevent or delay the onset of seizures is measured.

  • Maximal Electroshock (MES) Seizure Test: This model is used to screen for drugs effective against generalized tonic-clonic seizures. An electrical stimulus is delivered through corneal or ear-clip electrodes to induce a maximal tonic hindlimb extension seizure. The ability of a compound to prevent this tonic extension is the primary endpoint. Several of the tested GBL derivatives, including α-ethyl-α-methyl GBL, α,α-dimethyl GBL, and γ-ethyl-γ-methyl GBL, were found to be ineffective in preventing seizures induced by maximal electroshock.[2]

Drug Administration and Dose-Response Analysis

The GBL derivatives were typically administered intraperitoneally (i.p.) at various doses prior to the induction of seizures. To determine the ED50, groups of mice were treated with different doses of the test compound, and the percentage of animals protected from seizures at each dose was recorded. A dose-response curve was then constructed to calculate the dose at which 50% of the animals were protected.

Mechanism of Action: The GABAergic System

The anticonvulsant activity of many GBL derivatives is believed to be mediated through the enhancement of GABAergic neurotransmission. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Its binding to the GABA-A receptor, a ligand-gated ion channel, leads to an influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential. This inhibitory effect is crucial for controlling neuronal excitability and preventing seizures.

Below is a diagram illustrating the experimental workflow for screening the anticonvulsant activity of GBL derivatives.

experimental_workflow cluster_preparation Preparation cluster_seizure_induction Seizure Induction cluster_observation Observation & Analysis animal_model Animal Model (Male Albino Mice) compound_admin Compound Administration (Intraperitoneal) animal_model->compound_admin ptz_model Pentylenetetrazol (PTZ) -induced Seizures compound_admin->ptz_model mes_model Maximal Electroshock (MES) -induced Seizures compound_admin->mes_model seizure_assessment Seizure Assessment (Presence/Absence of Seizures) ptz_model->seizure_assessment mes_model->seizure_assessment data_analysis Data Analysis (ED50 Calculation) seizure_assessment->data_analysis

Anticonvulsant Screening Workflow

The following diagram illustrates a simplified signaling pathway of the GABA-A receptor, the putative target for the anticonvulsant action of GBL derivatives.

gaba_signaling cluster_synapse GABAergic Synapse cluster_effect Postsynaptic Effect presynaptic Presynaptic Neuron gaba_vesicle GABA Vesicle presynaptic->gaba_vesicle Action Potential postsynaptic Postsynaptic Neuron gaba GABA gaba_vesicle->gaba Release gaba_a_receptor GABA-A Receptor gaba->gaba_a_receptor Binds to cl_channel Chloride Channel (Open) gaba_a_receptor->cl_channel Activates cl_influx Chloride Influx cl_channel->cl_influx hyperpolarization Hyperpolarization cl_influx->hyperpolarization inhibition Neuronal Inhibition (Anticonvulsant Effect) hyperpolarization->inhibition

GABA-A Receptor Signaling Pathway

References

Unraveling the Anticonvulsant Profile of alpha,alpha-Dimethyl-gamma-butyrolactone: An In Vitro and In Vivo Efficacy Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the complete efficacy profile of a compound is paramount. This guide provides a detailed comparison of the in vitro and in vivo anticonvulsant properties of alpha,alpha-Dimethyl-gamma-butyrolactone, offering insights into its mechanism of action and potential therapeutic applications.

This compound (α,α-DMGBL) has demonstrated notable anticonvulsant activity in preclinical studies. This guide synthesizes available experimental data to compare its effects in both cellular and whole-organism models, providing a clear, data-driven overview for scientific evaluation.

In Vivo Efficacy: Protection Against Chemically-Induced Seizures

In vivo studies have established that α,α-DMGBL is effective in protecting against seizures induced by several chemical convulsants. Its spectrum of activity shows similarities to the established anti-epileptic drug ethosuximide.

Table 1: In Vivo Anticonvulsant Activity of this compound

Seizure Model Animal Model Effect of α,α-DMGBL Alternative Compounds' Efficacy
Pentylenetetrazol (PTZ)-induced seizuresMice, Guinea PigsPrevents seizures[1][2]Ethosuximide: Prevents seizures.[3] Valproate: Prevents seizures.[3] Diazepam: Prevents seizures.
Picrotoxin-induced seizuresMice, Guinea PigsPrevents seizures[1][2]Ethosuximide: Prevents seizures.[3] Valproate: Prevents seizures.[3]
beta-Ethyl-beta-methyl-gamma-butyrolactone (β-EMGBL)-induced seizuresMice, Guinea PigsPrevents seizures[1][2]Ethosuximide: Prevents seizures.[3]
Maximal Electroshock (MES)-induced seizuresMice, Guinea PigsNo effect[1]Valproate: Prevents seizures.[3]
Bicuculline-induced seizuresMice, Guinea PigsNo effect[1]Valproate: Prevents seizures.[3]

Note: Specific ED50 values for this compound were not available in the reviewed literature. The table reflects the qualitative outcomes of the studies.

In Vitro Efficacy: Neuronal Activity Modulation in Hippocampal Slices

The anticonvulsant effects of α,α-DMGBL observed in vivo are supported by its direct actions on neuronal tissue in vitro. Studies using incubated hippocampal slices have demonstrated its ability to modulate neuronal excitability.

Table 2: In Vitro Effects of this compound on Hippocampal Slices

Experimental Parameter In Vitro Model Effect of α,α-DMGBL Observations with Alternative Compounds
Basal Neuronal ActivityIncubated Guinea Pig Hippocampal SlicesDepresses basal activity[1][2]Not available for direct comparison.
β-EMGBL-induced ExcitationIncubated Guinea Pig Hippocampal SlicesAntagonizes excitation[1][2]Ethosuximide: Blocks β-EMGBL-induced augmented evoked potentials.[4]

Note: Quantitative data such as IC50 values for the in vitro effects of this compound were not detailed in the available literature.

Mechanism of Action: A Focus on the GABAergic System

The experimental data suggests that the anticonvulsant activity of α,α-DMGBL is mediated through the modulation of the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system.

It is proposed that α-substituted gamma-butyrolactones, such as α,α-DMGBL, act as positive allosteric modulators of the GABAA receptor.[5][6] This action is believed to occur at a distinct "lactone site" on the receptor complex, separate from the binding site of convulsants like picrotoxin and β-substituted GBLs.[5] By potentiating GABA-mediated chloride currents, these compounds enhance neuronal inhibition, thereby counteracting the hyperexcitability that leads to seizures.[5]

In contrast, convulsant β-substituted GBLs are thought to act as antagonists or inverse agonists at the picrotoxin site of the GABAA receptor, blocking the chloride channel and promoting neuronal excitation.[5][7] The ability of α,α-DMGBL to antagonize seizures induced by β-EMGBL further supports the hypothesis that they compete for effects at the GABAA receptor complex, albeit likely at different sites.[1][2]

GABAergic Synapse Modulation Proposed Mechanism of Action at the GABAA Receptor cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Modulatory Compounds GABA GABA GABA_A_Receptor GABAA Receptor (Chloride Channel) GABA->GABA_A_Receptor Binds to receptor Chloride_Influx Cl- Influx GABA_A_Receptor->Chloride_Influx Opens alpha_DMGBL alpha,alpha-Dimethyl- gamma-butyrolactone (Anticonvulsant) alpha_DMGBL->GABA_A_Receptor Potentiates GABA effect (Positive Allosteric Modulation) Seizure_Activity Seizure Activity alpha_DMGBL->Seizure_Activity Prevents beta_EMGBL beta-Ethyl-beta-methyl- gamma-butyrolactone (Convulsant) beta_EMGBL->GABA_A_Receptor Inhibits channel (Antagonism/Inverse Agonism) beta_EMGBL->Seizure_Activity Induces Hyperpolarization Neuronal Inhibition (Hyperpolarization) Chloride_Influx->Hyperpolarization Leads to Anticonvulsant_Effect Anticonvulsant Effect Hyperpolarization->Anticonvulsant_Effect Results in

Proposed mechanism of action at the GABAA receptor.

Experimental Protocols

In Vivo: Pentylenetetrazol (PTZ)-Induced Seizure Model in Mice

This model is a standard preclinical screen for potential anticonvulsant drugs, particularly those that may be effective against absence seizures.

  • Animals: Male Swiss albino mice are commonly used.

  • Drug Administration:

    • This compound is dissolved in a suitable vehicle (e.g., saline) and administered intraperitoneally (i.p.) at various doses to different groups of mice.

    • A control group receives the vehicle only.

    • A positive control group may receive a known anticonvulsant like ethosuximide or diazepam.

  • Induction of Seizures:

    • Approximately 30 minutes after drug administration, a convulsant dose of pentylenetetrazol (typically 60-85 mg/kg) is injected i.p.

  • Observation:

    • Mice are observed for a period of 30 minutes for the onset and severity of seizures.

    • Seizure activity is often scored using a standardized scale (e.g., Racine scale), noting behaviors such as facial clonus, myoclonic jerks, and generalized tonic-clonic seizures.

  • Data Analysis:

    • The percentage of animals protected from seizures at each dose of the test compound is determined.

    • The ED50 (the dose effective in 50% of the animals) can be calculated using probit analysis.

PTZ_Seizure_Model_Workflow Workflow for PTZ-Induced Seizure Model start Start animal_prep Animal Acclimatization (Male Swiss Albino Mice) start->animal_prep drug_admin Drug Administration (i.p.) - Vehicle (Control) - α,α-DMGBL (Test) - Ethosuximide (Positive Control) animal_prep->drug_admin wait 30-minute Pre-treatment Period drug_admin->wait ptz_injection PTZ Injection (i.p.) (e.g., 70 mg/kg) wait->ptz_injection observation Observation (30 minutes) - Seizure Onset - Seizure Severity (Racine Scale) ptz_injection->observation data_analysis Data Analysis - % Protection - ED50 Calculation observation->data_analysis end End data_analysis->end

References

A Comparative Analysis of alpha,alpha-Dimethyl-gamma-butyrolactone and Sodium Valproate for Anticonvulsant and Neuroprotective Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and professionals in drug development, this guide provides a detailed comparison of the experimental anticonvulsant compound, alpha,alpha-Dimethyl-gamma-butyrolactone (α-DMGBL), and the established antiepileptic drug, sodium valproate. This document synthesizes available preclinical data on their efficacy, safety profiles, and mechanisms of action, highlighting areas where further research is needed.

Executive Summary

Sodium valproate is a broad-spectrum antiepileptic drug with multiple mechanisms of action, including enhancement of GABAergic inhibition, blockade of voltage-gated sodium channels, and inhibition of histone deacetylases. In contrast, this compound is an experimental compound that exhibits a more targeted mechanism, acting as a positive allosteric modulator of GABA(A) receptors. Preclinical data suggests that α-DMGBL is effective against chemically-induced seizures, similar to sodium valproate's activity in these models, but lacks efficacy against seizures induced by maximal electroshock. While there is evidence for the neuroprotective effects of sodium valproate, the neuroprotective potential of α-DMGBL remains largely unexplored. Furthermore, a direct quantitative comparison of the therapeutic index of these two compounds is hampered by the limited availability of public data on the neurotoxicity of α-DMGBL.

Anticonvulsant Activity: A Comparative Overview

The anticonvulsant properties of both compounds have been evaluated in standard preclinical models of epilepsy: the pentylenetetrazol (PTZ) induced seizure model, which is indicative of efficacy against absence seizures, and the maximal electroshock (MES) model, which suggests efficacy against generalized tonic-clonic seizures.

Sodium valproate demonstrates broad-spectrum anticonvulsant activity, showing efficacy in both the PTZ and MES models. α-DMGBL, on the other hand, shows a more selective profile, with activity primarily in the PTZ model. This suggests that α-DMGBL may be a promising candidate for the treatment of absence seizures, with potentially fewer side effects due to its more targeted mechanism.

Table 1: Comparative Anticonvulsant Efficacy

CompoundPentylenetetrazol (PTZ) Model (Mice, i.p.)Maximal Electroshock (MES) Model (Mice)
This compound Effective[1][2] (ED50 not available)No effect[1]
Sodium Valproate Effective (ED50 ≈ 177.83 mg/kg)Effective

Neurotoxicity and Safety Profile

The therapeutic utility of an anticonvulsant is determined by its therapeutic index, which is the ratio of its toxic dose to its effective dose. The rotorod test is a common method to assess motor impairment and neurotoxicity.

While data on the neurotoxicity of sodium valproate is available, specific quantitative data for α-DMGBL is lacking in the reviewed literature, preventing a direct comparison of their protective indices.

Table 2: Neurotoxicity Profile

CompoundNeurotoxicity (Rotorod Test, Mice)Protective Index (TD50/ED50)
This compound Data not availableData not available
Sodium Valproate Induces motor impairmentData varies depending on specific study parameters

Mechanisms of Action

The two compounds exhibit distinct mechanisms of action, which are visualized in the signaling pathway diagrams below.

This compound: Positive Allosteric Modulator of GABA(A) Receptors

α-DMGBL is believed to act as a positive allosteric modulator of the GABA(A) receptor.[3] It binds to a site on the receptor that is distinct from the GABA binding site, enhancing the effect of GABA when it binds. This leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a reduced likelihood of action potential firing, thus suppressing seizure activity.

GABAA_Modulation cluster_neuron Postsynaptic Neuron GABA_Receptor GABA(A) Receptor Chloride_Channel Cl- Channel (Closed) GABA_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization Chloride_Channel->Hyperpolarization Cl- Influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability aDMGBL α-DMGBL aDMGBL->GABA_Receptor Positive Allosteric Modulation GABA GABA GABA->GABA_Receptor Binds

Mechanism of α-DMGBL
Sodium Valproate: A Multi-Targeted Approach

Sodium valproate's anticonvulsant and neuroprotective effects are attributed to its ability to act on multiple targets. It increases the availability of the inhibitory neurotransmitter GABA by inhibiting the enzyme GABA transaminase. Additionally, it blocks voltage-gated sodium channels, which reduces high-frequency neuronal firing. Furthermore, its ability to inhibit histone deacetylases (HDACs) is thought to contribute to its neuroprotective and mood-stabilizing effects.

Sodium_Valproate_Mechanism cluster_gaba GABAergic System cluster_channels Ion Channels cluster_epigenetic Epigenetic Regulation VPA Sodium Valproate GABA_T GABA Transaminase VPA->GABA_T Inhibits Na_Channel Voltage-gated Na+ Channels VPA->Na_Channel Blocks HDAC Histone Deacetylases (HDACs) VPA->HDAC Inhibits GABA ↑ GABA Levels GABA_T->GABA Increases Anticonvulsant_Effect Anticonvulsant & Neuroprotective Effects GABA->Anticonvulsant_Effect Reduced_Firing ↓ Repetitive Firing Na_Channel->Reduced_Firing Reduced_Firing->Anticonvulsant_Effect Gene_Expression Altered Gene Expression HDAC->Gene_Expression Gene_Expression->Anticonvulsant_Effect

Mechanism of Sodium Valproate

Neuroprotective Effects

Sodium valproate has been shown to exhibit neuroprotective properties in various experimental models, including models of cerebral ischemia.[4] This is thought to be mediated, in part, by its HDAC inhibitory activity, which can modulate gene expression to promote cell survival.

The neuroprotective potential of α-DMGBL is less clear. While its parent compound, gamma-butyrolactone (GBL), has shown neuroprotective effects in a model of focal cerebral ischemia, this may not be directly applicable to α-DMGBL.[5] Recent studies on other novel bicyclic γ-butyrolactone compounds have also suggested neuroprotective capabilities against oxidative stress-induced apoptosis. However, dedicated studies on the neuroprotective effects of α-DMGBL are needed.

Experimental Protocols

The following are generalized protocols for the key experiments cited in this comparison. Specific parameters may vary between studies.

Pentylenetetrazol (PTZ)-Induced Seizure Model

This model is used to identify drugs effective against myoclonic and absence seizures.

  • Animals: Typically, male Swiss albino mice (20-25g) are used.

  • Drug Administration: Test compounds (α-DMGBL or sodium valproate) or vehicle are administered intraperitoneally (i.p.) at various doses.

  • Seizure Induction: After a set pretreatment time (e.g., 30-60 minutes), a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.) is administered.

  • Observation: Animals are observed for a period of 30 minutes for the onset and severity of seizures, typically scored using a standardized scale (e.g., Racine scale).

  • Data Analysis: The dose of the test compound that protects 50% of the animals from seizures (ED50) is calculated.

Maximal Electroshock (MES) Seizure Model

This model is used to screen for drugs effective against generalized tonic-clonic seizures.

  • Animals: Male Swiss albino mice or rats are commonly used.

  • Drug Administration: Test compounds or vehicle are administered (e.g., i.p. or orally).

  • Seizure Induction: After a specified pretreatment time, a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) is delivered through corneal or ear electrodes.

  • Observation: The presence or absence of the tonic hindlimb extension phase of the seizure is recorded. Abolition of this phase is considered protection.

  • Data Analysis: The ED50 is calculated as the dose that protects 50% of animals from the tonic hindlimb extension.

Rotarod Test for Neurotoxicity

This test assesses motor coordination and is used to determine the dose at which a compound causes neurological deficit.

  • Apparatus: A rotating rod apparatus is used.

  • Training: Animals are trained to stay on the rotating rod for a set period.

  • Drug Administration: Various doses of the test compound are administered.

  • Testing: At the time of expected peak effect, animals are placed on the rotating rod, and the time until they fall off is recorded.

  • Data Analysis: The dose that causes 50% of the animals to fail the test (TD50) is determined.

Experimental_Workflow cluster_efficacy Anticonvulsant Efficacy cluster_safety Neurotoxicity Assessment PTZ PTZ-Induced Seizure Model Efficacy_Data Determine ED50 PTZ->Efficacy_Data MES Maximal Electroshock (MES) Model MES->Efficacy_Data PI_Calc Calculate Protective Index (TD50 / ED50) Efficacy_Data->PI_Calc Rotarod Rotorod Test Safety_Data Determine TD50 Rotarod->Safety_Data Safety_Data->PI_Calc Animal_Groups Animal Groups (e.g., Mice) Drug_Admin Drug Administration (α-DMGBL or Sodium Valproate) Animal_Groups->Drug_Admin Drug_Admin->PTZ Drug_Admin->MES Drug_Admin->Rotarod

General Experimental Workflow

Conclusion and Future Directions

Sodium valproate remains a cornerstone of epilepsy treatment due to its broad efficacy. This compound presents an interesting profile as a potential anticonvulsant with a more targeted mechanism of action, suggesting it could be beneficial for specific seizure types like absence seizures, potentially with a more favorable side-effect profile.

However, this comparative guide highlights a significant lack of publicly available, direct comparative data, particularly concerning the quantitative efficacy (ED50) and neurotoxicity (TD50) of α-DMGBL. To fully assess its potential as a therapeutic agent, further studies are crucial to:

  • Determine the ED50 of α-DMGBL in the PTZ model and other relevant seizure models.

  • Establish a clear neurotoxicity profile, including a TD50 from the rotorod test, to enable the calculation of a protective index.

  • Investigate the potential neuroprotective effects of α-DMGBL in various in vitro and in vivo models of neuronal injury.

Such data will be invaluable for the scientific and drug development communities to make informed decisions about the future of this and similar compounds in the quest for more effective and safer treatments for epilepsy and other neurological disorders.

References

Safety Operating Guide

Proper Disposal of alpha,alpha-Dimethyl-gamma-butyrolactone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance necessitates the proper disposal of all chemical waste, including alpha,alpha-Dimethyl-gamma-butyrolactone. This guide provides essential, step-by-step procedures for its safe handling and disposal, tailored for researchers, scientists, and drug development professionals.

This compound, like many chemical compounds used in research and development, is classified as hazardous waste. Its disposal is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Adherence to these regulations is crucial to protect both laboratory personnel and the environment.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

In the event of a spill, it should be cleaned up immediately. The spilled chemical and any materials used for cleanup must be treated as hazardous waste and disposed of accordingly. For significant spills that cannot be managed by laboratory personnel, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.

Step-by-Step Disposal Protocol

  • Waste Identification and Classification : The first step is to classify this compound as a hazardous waste. Chemical waste generators are responsible for accurately identifying and classifying the waste they produce.

  • Waste Collection and Segregation :

    • Use a dedicated, properly labeled waste container for the collection of this compound waste.

    • Do not mix this waste with other chemical waste streams unless specifically instructed to do so by your institution's EHS department. Incompatible chemicals can react dangerously.

    • The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.

  • Labeling : The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". The label should also include the date accumulation started and any relevant hazard warnings (e.g., flammable, corrosive, toxic).

  • Accumulation and Storage :

    • Hazardous waste can be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[1]

    • The amount of hazardous waste stored in an SAA is limited to 55 gallons.[1][2] Once this limit is reached, the waste must be moved to a Central Accumulation Area (CAA).

    • Containers in the SAA must be kept closed except when adding waste.

  • Arranging for Disposal :

    • Once the waste container is full or is no longer being added to, arrange for its disposal through your institution's EHS office or a licensed hazardous waste disposal contractor.

    • Do not attempt to dispose of this compound down the drain or in the regular trash. This is strictly prohibited for hazardous chemical waste.[2][3]

    • Complete any necessary waste pickup request forms as required by your institution.

Quantitative Data Summary

Generator CategoryMonthly Hazardous Waste GenerationOn-site Accumulation Time Limit
Very Small Quantity Generator (VSQG) ≤ 100 kg (220 lbs)No time limit (up to 1,000 kg)
Small Quantity Generator (SQG) > 100 kg and < 1,000 kgUp to 180 days
Large Quantity Generator (LQG) ≥ 1,000 kg (2,200 lbs)Up to 90 days[4]

Note: State and local regulations may be more stringent than federal regulations.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound A Generation of This compound Waste D Collect waste in a dedicated, compatible, and sealed container. A->D B Is the waste container properly labeled as 'Hazardous Waste'? C Label the container with: - 'Hazardous Waste' - Chemical Name - Accumulation Start Date - Hazard Information B->C No E Store in a designated Satellite Accumulation Area (SAA). B->E Yes C->D D->B F Is the container full or no longer in use? E->F G Continue to collect waste in the SAA. F->G No H Contact Environmental Health & Safety (EHS) or a licensed waste contractor for pickup and disposal. F->H Yes G->F I Waste is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF). H->I

References

Essential Safety and Operational Guide for Handling alpha,alpha-Dimethyl-gamma-butyrolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference by Laboratory and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of alpha,alpha-Dimethyl-gamma-butyrolactone (CAS No. 3709-08-8). The following procedures are designed to ensure the safety of researchers and to detail compliant disposal methods.

Personal Protective Equipment (PPE)

PPE Selection Guide
PPE CategorySpecificationRationale
Hand Protection Nitrile or Neoprene glovesProvides resistance to GBL and similar lactones. Always inspect gloves for integrity before use.
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities.Protects against splashes and vapors that can cause serious eye damage.[1][2][3]
Skin and Body Protection Laboratory coat. A chemically resistant apron should be worn over the lab coat when handling significant quantities.Prevents skin contact with the chemical.
Respiratory Protection Not generally required for small-scale use in a well-ventilated area or chemical fume hood. For larger quantities, or in cases of inadequate ventilation where vapors may be generated, use a NIOSH-approved respirator with organic vapor cartridges.Protects against inhalation of potentially harmful vapors.[1]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is crucial to minimize risks associated with handling this compound.

  • Preparation :

    • Ensure a chemical fume hood is operational and available.

    • Assemble all necessary equipment and PPE before handling the chemical.

    • Locate the nearest safety shower and eyewash station.

  • Handling :

    • Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.

    • Avoid direct contact with skin and eyes by wearing the appropriate PPE.[4][5]

    • Keep the container tightly closed when not in use to prevent the release of vapors.[1][4][6]

    • Ground all equipment when transferring large volumes to prevent static discharge, as the substance is a combustible liquid.

  • In Case of Exposure :

    • Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

    • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][2]

    • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]

    • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][2]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • Collect all waste containing this compound in a dedicated, properly labeled, and sealed container.

    • Do not mix with other waste streams unless compatibility has been confirmed.[1]

  • Disposal Procedure :

    • Dispose of the chemical waste through a licensed hazardous waste disposal company.[1][3][7]

    • Follow all local, state, and federal regulations for the disposal of combustible and potentially hazardous chemical waste.[1][3]

    • Contaminated materials such as gloves, absorbent pads, and empty containers should be treated as hazardous waste and disposed of accordingly.[1][7]

Visual Workflow for PPE Selection and Use

The following diagram outlines the decision-making process for selecting and using the appropriate PPE when handling this compound.

PPE_Workflow start Start: Handling alpha,alpha-Dimethyl- gamma-butyrolactone assess_task Assess Task: - Quantity - Potential for splashing - Ventilation start->assess_task small_scale Small Scale / Good Ventilation assess_task->small_scale Low Risk large_scale Large Scale / Poor Ventilation assess_task->large_scale High Risk base_ppe Standard PPE: - Nitrile/Neoprene Gloves - Safety Glasses with Side Shields - Lab Coat small_scale->base_ppe enhanced_ppe Enhanced PPE: - Chemical Splash Goggles - Face Shield - Chemically Resistant Apron large_scale->enhanced_ppe respirator Add Respirator: NIOSH-approved with organic vapor cartridges large_scale->respirator proceed Proceed with Handling base_ppe->proceed enhanced_ppe->proceed respirator->proceed

Caption: PPE selection workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.